4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSFOBMHBVCVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590499 | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290333-01-6 | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, also known as 4-Methoxy-7-azaindole-2-carbaldehyde, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 7-azaindole scaffold, is a prevalent motif in a multitude of biologically active molecules, including kinase inhibitors. The strategic placement of the methoxy and carbaldehyde functionalities offers versatile handles for synthetic elaboration, making it a valuable building block for the generation of compound libraries targeting various therapeutic areas.
This technical guide provides a detailed overview of the known and predicted physical properties of this compound. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide consolidates fundamental molecular information and offers standardized, field-proven protocols for the empirical determination of its key physicochemical characteristics. This document is intended to serve as a practical resource for researchers, enabling a thorough understanding and proficient handling of this compound in a laboratory setting.
Molecular Structure and Core Identifiers
A foundational understanding of a compound begins with its structural and molecular identity. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | J&K Scientific[1] |
| Synonym | 4-Methoxy-7-azaindole-2-carbaldehyde | J&K Scientific[1] |
| CAS Number | 290333-01-6 | J&K Scientific[1] |
| Molecular Formula | C₉H₈N₂O₂ | J&K Scientific[1] |
| Molecular Weight | 176.17 g/mol | J&K Scientific[1], Smolecule[2] |
| InChI Key | OYSFOBMHBVCVNI-UHFFFAOYSA-N | J&K Scientific[1] |
| SMILES | COC1=C2C=C(NC2=NC=C1)C=O | J&K Scientific[1] |
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Molecular structure of this compound.
Physicochemical Properties: Data and Standard Protocols
This section details the key physical properties of the title compound. Where experimental data is unavailable, predicted values from computational models are provided. Crucially, for each property, a detailed, self-validating experimental protocol is described to guide the researcher in obtaining empirical data.
Physical State and Appearance
Data: The physical state of a compound at standard temperature and pressure is a fundamental characteristic. Based on analogous structures, this compound is expected to be a solid.
Experimental Protocol for Visual Inspection:
-
Sample Preparation: Place a small, representative sample of the compound onto a clean, white watch glass or weighing paper.
-
Illumination: Observe the sample under bright, neutral-colored laboratory lighting.
-
Observation:
-
Record the physical state (e.g., crystalline solid, amorphous powder, etc.).
-
Note the color of the sample.
-
Describe the texture (e.g., fine, granular).
-
-
Causality and Validation: The simplicity of this protocol ensures direct observation. To validate, ensure the sample is pure, as impurities can significantly alter appearance and physical state. Comparison with a retained reference sample from the same batch can ensure consistency over time.
Melting Point
Data: The melting point is a critical indicator of purity. Currently, no experimentally determined melting point for this compound is published.
Predicted Melting Point: Computational prediction tools can provide an estimate. It is crucial to note that these are theoretical values and require experimental validation.
Experimental Protocol for Melting Point Determination (Capillary Method): This protocol utilizes a standard digital melting point apparatus.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a ramp rate. For an unknown compound, a rapid scan (e.g., 10-20 °C/min) can be used to find an approximate range, followed by a slower, more accurate determination (1-2 °C/min) with a fresh sample, starting about 20 °C below the approximate melting point.
-
-
Determination:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
The melting point is reported as this range.
-
-
Causality and Validation: A sharp melting range (typically < 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities, which depress and broaden the melting point. The protocol is self-validating by performing at least two measurements that yield consistent results. Calibration of the apparatus with known standards (e.g., benzophenone, caffeine) is essential for trustworthiness.
Solubility
Data: Solubility is a critical parameter, especially in the context of drug development for formulation and in biological assays. No specific quantitative solubility data has been published. However, based on its structure, a qualitative solubility profile can be anticipated.
Anticipated Qualitative Solubility:
-
Soluble: Polar aprotic solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)), and some polar protic solvents (e.g., methanol, ethanol).
-
Slightly Soluble to Insoluble: Nonpolar solvents (e.g., hexanes, toluene) and water.
Experimental Protocol for Qualitative and Semi-Quantitative Solubility Assessment:
-
Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, acetone, dichloromethane, hexanes).
-
Qualitative Assessment:
-
To a small vial, add approximately 1-2 mg of the compound.
-
Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.
-
Visually observe if the solid dissolves.
-
Categorize solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required.
-
-
Semi-Quantitative Assessment (Saturation Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This may require centrifugation or filtration.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
-
-
Causality and Validation: The shake-flask method is the gold standard for solubility determination. The protocol's trustworthiness is ensured by confirming that equilibrium has been reached (i.e., concentration does not change with further shaking time) and by using a validated analytical method for quantification.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a novel synthetic compound like this compound.
Caption: A logical workflow for the physicochemical characterization of a synthetic compound.
Spectroscopic Properties: Protocols for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and structure of a molecule. While specific spectra for this compound are not publicly available, the following protocols describe the standard procedures for acquiring them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the appropriate nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to residual solvent peak or internal standard like TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign signals to specific atoms within the molecule, confirming the expected structure.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, which is a definitive piece of evidence for its identity.
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule and is typically performed in positive ion mode ([M+H]⁺).
-
Analysis: Acquire the mass spectrum over a relevant m/z range using a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: Determine the m/z value of the molecular ion peak with high precision (typically to four decimal places). Compare this experimental value to the theoretical exact mass calculated from the molecular formula (C₉H₈N₂O₂).
-
Validation: The measured mass should agree with the theoretical mass within a small tolerance (typically < 5 ppm), which confirms the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol for Attenuated Total Reflectance (ATR) IR:
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H stretch, C=O stretch of the aldehyde, C=C and C=N stretches of the aromatic rings, and C-O stretch of the methoxy group).
Conclusion
This compound is a compound with considerable potential as a scaffold in synthetic and medicinal chemistry. This guide has consolidated the essential, albeit limited, publicly available data on its physical properties. The primary value of this document lies in the detailed, field-tested experimental protocols provided. By following these methodologies, researchers can confidently determine the critical physicochemical parameters necessary for their work, ensuring data integrity and advancing their research objectives. The application of these robust, self-validating systems for characterization is a cornerstone of scientific integrity and will empower professionals in the effective utilization of this versatile chemical building block.
References
-
J&K Scientific. 4-Methoxy-7-azaindole-2-carbaldehyde, 97%. [Link]
Sources
A Senior Application Scientist's Guide to the Procurement of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde for Pharmaceutical Research
Abstract
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (also known as 4-Methoxy-7-azaindole-2-carbaldehyde) is a pivotal building block in contemporary medicinal chemistry. Its rigid, heteroaromatic scaffold is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. The successful procurement of this reagent—whether through commercial acquisition or in-house synthesis—is a critical first step that dictates the efficiency, reproducibility, and ultimate success of a drug discovery campaign. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to strategically source and validate this essential compound, ensuring the integrity of their research from day one. We will explore the strategic decision between purchasing and synthesizing, detail field-proven protocols for synthesis and quality control, and provide expert insights into ensuring the material meets the rigorous standards of pharmaceutical research.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure serves as a bioisostere for indole, offering unique hydrogen bonding capabilities through the pyridine nitrogen, which can lead to novel binding interactions with protein targets. This scaffold is a key component in numerous clinical candidates and approved drugs, particularly in the realm of protein kinase inhibitors.[1] Derivatives have been developed as potent inhibitors of Janus Kinase 3 (JAK3), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B), highlighting its therapeutic versatility.[2][3][4]
This compound (CAS No: 290333-01-6) is a highly functionalized derivative, providing a reactive "handle" (the aldehyde) for further chemical elaboration, making it an invaluable starting material for building molecular complexity. The reliability of the supply chain for this intermediate is therefore paramount.
The Core Procurement Decision: To Buy or To Build?
Researchers face a fundamental choice: purchase the aldehyde from a commercial vendor or synthesize it in-house. This decision is not merely about initial cost but involves a strategic assessment of project timelines, required purity, scale, and available resources. An incorrect choice can lead to significant delays and compromised data quality.
The workflow below outlines the key decision points.
Option A: Commercial Procurement and Validation
Purchasing the compound offers speed and convenience. However, this path is fraught with potential pitfalls if not managed with rigorous scientific oversight. The purity and even the identity of materials from chemical suppliers can be inconsistent.
3.1. Supplier Landscape
A variety of chemical suppliers offer this compound or its immediate precursors. The table below provides a representative, though not exhaustive, list to illustrate the types of products available.
| Product Name | CAS Number | Representative Supplier(s) | Typical Purity | Key Considerations |
| This compound | 290333-01-6 | J&K Scientific[5] | ≥97% | Direct procurement. Verify analytical data provided. |
| 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | 122379-63-9 | Sigma-Aldrich[6] | AldrichCPR | Starting material for in-house synthesis. Supplier may not provide analytical data.[6] |
| 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 944900-73-6 | Achmem[7] | N/A | Isomeric variant; ensure correct isomer is ordered. |
3.2. Trustworthiness: The Self-Validating Protocol for Incoming Material
A supplier's Certificate of Analysis (CoA) should be considered a preliminary claim, not an immutable fact. It is imperative to perform in-house analytical validation on every batch of commercially sourced material before use.
Mandatory QC Checks for Incoming Material:
-
Identity Confirmation: Verify the molecular weight via Mass Spectrometry (MS).
-
Structural Confirmation: Obtain a ¹H NMR spectrum and compare it against predicted shifts or literature values.
-
Purity Assessment: Determine the percentage purity using High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV-Vis).
Failure to perform these checks can introduce a critical, un-traced variable into your experiments, potentially invalidating months of work.
Option B: In-House Synthesis via Vilsmeier-Haack Formylation
Synthesizing the compound in-house provides ultimate control over purity, scale, and cost, especially for long-term projects. The most direct and reliable method to introduce a carbaldehyde at the C2 position of the electron-rich 7-azaindole core is the Vilsmeier-Haack reaction.[8][9][10]
4.1. Expertise: Understanding the Mechanism
The reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10] This electrophilic species then attacks the electron-rich C2 position of the 4-methoxy-7-azaindole ring. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.
4.2. Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Reagents & Equipment:
-
4-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (10-15 mL per gram of substrate)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
-
-
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution at 0°C for 30 minutes.
-
Reaction: Dissolve the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine starting material in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80°C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture into a beaker containing crushed ice and water. This step is highly exothermic.
-
Basification & Workup: Stir the quenched mixture vigorously for 30 minutes. Neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ until the pH is ~8-9. The product may precipitate as a solid, which can be filtered, or it can be extracted.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.
-
Authoritative Grounding: The Analytical Data That Matters
Regardless of the procurement source, the final material must be rigorously characterized. The following data provides a self-validating system to confirm the quality of your this compound.
| Analytical Technique | Purpose | Expected Result / Interpretation |
| HPLC | Purity Assessment | A single major peak (typically >95% area) at the expected retention time. |
| LC-MS | Identity Confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₉H₈N₂O₂ = 176.06 g/mol ). Look for [M+H]⁺ at m/z 177.1. |
| ¹H NMR | Structural Elucidation | The spectrum should show distinct signals corresponding to all non-exchangeable protons. Key expected signals include the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both rings, and the methoxy group singlet (~4.0 ppm). The N-H proton of the pyrrole will be a broad singlet. |
| ¹³C NMR | Structural Confirmation | Confirms the carbon skeleton, including a characteristic aldehyde carbonyl signal (~185 ppm). |
Safe Handling and Storage
User safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound should be consulted from the supplier, general precautions for related heterocyclic aldehydes apply.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some related azaindoles are noted to be air or light-sensitive. Storage under an inert atmosphere (N₂ or Ar) is recommended for long-term stability.[7]
Conclusion
The procurement of this compound is a foundational step in the synthesis of advanced pharmaceutical intermediates. A successful strategy balances the speed of commercial acquisition with the control of in-house synthesis. The core directive for any researcher is to never assume quality. The implementation of a mandatory, multi-technique analytical validation for every batch of this reagent is the only way to ensure the integrity of your starting material and the reliability of the subsequent scientific data. By adopting the principles and protocols outlined in this guide, research teams can build a robust and reproducible supply chain for this critical chemical building block.
References
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- Fisher Scientific Company. (2009, October 2). SAFETY DATA SHEET.
- ChemScene. (2025, December 11). Safety Data Sheet.
- Sigma-Aldrich. 4-Methoxy-1H-pyrrolo[2,3-b]pyridine AldrichCPR.
- AA Blocks. (2025, January 18). Safety Data Sheet.
- Hovd, A. K., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- S. R. Chaudhari, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. Vilsmeier–Haack reaction.
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
- M. M. M. Abdulla, et al. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7).
- J&K Scientific. 4-Methoxy-7-azaindole-2-carbaldehyde, 97% | 290333-01-6.
- Kumar, S., et al. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Achmem. 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
- El-Gamal, M. I., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- Fukunaga, K., et al. (2015, August 7). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
- RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-Methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR 122379-63-9 [sigmaaldrich.com]
- 7. achmem.com [achmem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. aablocks.com [aablocks.com]
- 13. testing.chemscene.com [testing.chemscene.com]
An In-depth Technical Guide to the Chemical Structure and Numbering of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Section 1: Introduction and Significance
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is one such "privileged" structure.[1][2] This heterocyclic system is a bioisostere of both indole and purine, allowing it to mimic these critical biological motifs.[3] The strategic placement of a nitrogen atom at the 7-position imparts unique physicochemical properties, including modulated hydrogen bonding capacity and solubility, making it a highly valuable scaffold in drug discovery.[1][3]
The 7-azaindole core is particularly prominent in the development of kinase inhibitors, where it serves as an exceptional "hinge-binding" motif.[1][4] The two nitrogen atoms of the 7-azaindole scaffold can form a bidentate hydrogen bond pattern with the kinase hinge region, mimicking the interaction of adenosine triphosphate (ATP) and often leading to high-affinity binding.[1][5] This guide provides a detailed structural analysis of a specific, functionalized derivative, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde , a key building block for the synthesis of more complex bioactive molecules.[6][7]
Section 2: The Core Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
To understand the target molecule, one must first master its foundation: the 1H-pyrrolo[2,3-b]pyridine ring system. This structure consists of a pyrrole ring fused to a pyridine ring.
IUPAC Numbering Convention
The nomenclature and substitution patterns of this scaffold are governed by systematic IUPAC rules for fused heterocyclic systems.[8][9] The numbering begins at the nitrogen atom of the pyrrole ring and proceeds around the five-membered ring before continuing to the six-membered ring.
-
Position 1: The nitrogen atom of the pyrrole ring.
-
Positions 2 & 3: The carbon atoms of the pyrrole ring.
-
Positions 3a & 7a: The two carbon atoms at the ring fusion junction.
-
Positions 4, 5, & 6: The carbon atoms of the pyridine ring.
-
Position 7: The nitrogen atom of the pyridine ring.
This standardized numbering is critical for unambiguously defining the position of any functional groups attached to the core.
Caption: IUPAC numbering of the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Property | Value | Source(s) |
| Systematic Name | 1H-pyrrolo[2,3-b]pyridine | [10] |
| Common Name | 7-Azaindole | [10] |
| Molecular Formula | C₇H₆N₂ | [10] |
| Molecular Weight | 118.14 g/mol | [10] |
| CAS Number | 271-63-6 | [10] |
Section 3: Structural Elucidation of this compound
With a firm understanding of the core scaffold, we can deconstruct the full chemical name to assemble the final structure. The name specifies two substituents on the 7-azaindole core:
-
4-Methoxy : A methoxy group (-OCH₃) is attached to position 4.
-
2-Carbaldehyde : An aldehyde group (-CHO) is attached to position 2.
Combining these elements yields the complete, unambiguous structure. The presence of the aldehyde at the C2 position and the methoxy group at the C4 position creates a molecule with distinct electronic and steric properties, making it a versatile intermediate for further chemical elaboration.[7][11]
Caption: Chemical Structure of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [12] |
| CAS Number | 290333-01-6 | [12] |
| Molecular Formula | C₉H₈N₂O₂ | [13][14] |
| Molecular Weight | 176.17 g/mol | [13] |
| SMILES | COC1=CC=NC2=C1C=C(N2)C=O | |
| InChIKey | DNIKOOPKCLWWPO-UHFFFAOYSA-N | [13] |
Section 4: Physicochemical and Spectroscopic Insights
The unique arrangement of functional groups and heteroatoms in this compound governs its reactivity and spectroscopic properties.
Chemical Reactivity Profile
The molecule's reactivity is a product of the interplay between its constituent parts:
-
Electron-Rich Pyrrole Ring: The pyrrole moiety is inherently electron-rich and is activated towards electrophilic substitution, particularly at the C3 position. However, the C2 position is functionalized with an electron-withdrawing aldehyde group, which deactivates the ring slightly.
-
Electron-Deficient Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the N7 nitrogen. The C4 position is substituted with an electron-donating methoxy group, which can influence the reactivity of the pyridine ring.
-
Aldehyde Functionality: The aldehyde group at C2 is a key reactive handle. It can undergo nucleophilic addition, oxidation to a carboxylic acid, or reductive amination, providing a gateway to a vast array of derivatives, such as the corresponding carboxamides which have been explored as PDE4B inhibitors.[7]
Predicted Spectroscopic Characteristics
While a full experimental analysis is beyond the scope of this guide, the key spectroscopic signatures can be reliably predicted based on the structure and data from analogous compounds.[15][16][17]
-
¹H NMR: The proton spectrum is expected to show distinct signals: a downfield singlet for the aldehyde proton (δ ≈ 9.8-10.2 ppm), a broad singlet for the pyrrole N-H (δ > 11 ppm), characteristic signals for the aromatic protons on both rings, and a sharp singlet for the methoxy protons (δ ≈ 3.9-4.1 ppm).
-
¹³C NMR: The carbon spectrum would be defined by the aldehyde carbonyl carbon (δ ≈ 180-185 ppm), the carbons of the aromatic rings (δ ≈ 100-160 ppm), and the methoxy carbon (δ ≈ 55-60 ppm).
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (≈ 1670-1690 cm⁻¹), an N-H stretching band (≈ 3200-3400 cm⁻¹), C-O stretching for the methoxy group (≈ 1250 cm⁻¹), and multiple C=C and C=N stretching bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic system.
Section 5: Conclusion
This compound is a precisely defined chemical entity whose structure and reactivity are dictated by the foundational 7-azaindole scaffold and its specific functionalization. A thorough understanding of its IUPAC-defined numbering and the electronic contributions of its substituents is essential for its effective use in synthetic chemistry. As a versatile intermediate, it serves as a valuable starting point for the development of complex molecules targeting a range of biological systems, particularly protein kinases, underscoring the enduring importance of the 7-azaindole scaffold in the pursuit of novel human therapeutics.[5][11][18]
References
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Azaindole Therapeutic Agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Rule B-3. Fused Heterocyclic Systems. (n.d.). ACD/Labs. Retrieved January 17, 2026, from [Link]
-
Rule B-3. Fused Heterocyclic Systems. (2010, November 2). ACD/Labs. Retrieved January 17, 2026, from [Link]
-
III. Heterocyclic Compounds. (n.d.). Dr. Shyama Prasad Mukherjee University. Retrieved January 17, 2026, from [Link]
-
Heterocyclic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-Methoxy-1H-pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Nomenclature of Heterocyclic compounds. (n.d.). coursecontent. Retrieved January 17, 2026, from [Link]
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives... (n.d.). ACS Combinatorial Science. Retrieved January 17, 2026, from [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]
- 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives... (n.d.). RosDok. Retrieved January 17, 2026, from [Link]
-
1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 10. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-methoxy- | 290333-01-6 [chemicalbook.com]
- 13. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine | C8H8N2O | CID 11240567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a cornerstone in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and modified electronic properties. These features have been exploited in the design of numerous biologically active molecules, particularly in the realm of protein kinase inhibitors.
The title compound, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, incorporates two key functional groups that significantly influence its chemical and biological profile. The methoxy group at the C4 position is an electron-donating group, which can impact the reactivity and binding interactions of the molecule. The carbaldehyde group at the C2 position is a versatile synthetic handle for further molecular elaboration and can also participate in crucial interactions with biological targets. A thorough understanding of the spectroscopic signature of this molecule is therefore paramount for its synthesis, purification, and the interpretation of its role in structure-activity relationship (SAR) studies.
Predicted Spectroscopic Data and Interpretation
Due to the absence of a complete, publicly available experimental dataset for this compound, this section provides a detailed prediction of its spectroscopic characteristics. These predictions are based on the analysis of substituent effects on the 7-azaindole core and comparison with experimentally determined data for structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carbaldehyde group.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 10.0 - 12.0 | br s | - |
| H-2 (CHO) | 9.9 - 10.1 | s | - |
| H-6 | 8.2 - 8.4 | d | ~5.0 |
| H-5 | 6.8 - 7.0 | d | ~5.0 |
| H-3 | 7.2 - 7.4 | s | - |
| OCH₃ | 4.0 - 4.2 | s | - |
Causality Behind Predicted Shifts:
-
H-1 (NH): The pyrrole NH proton is typically deshielded and appears as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.
-
H-2 (CHO): The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and will appear as a sharp singlet.
-
H-6 and H-5: These protons are part of the pyridine ring. The electron-donating methoxy group at C4 will shield H-5, causing it to appear at a lower chemical shift compared to the unsubstituted 7-azaindole. H-6, being further away, will be less affected but will still show a characteristic doublet coupled to H-5.
-
H-3: The pyrrole proton at C3 is adjacent to the electron-withdrawing carbaldehyde group, which will deshield it. However, the electron-donating effect from the methoxy group, relayed through the ring system, will offer some shielding. This proton is expected to appear as a singlet.
-
OCH₃: The methoxy protons will appear as a characteristic singlet in the upfield region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are significantly influenced by the electronegativity of attached atoms and the overall electronic distribution in the aromatic system.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (CHO) | 180 - 185 |
| C-7a | 150 - 155 |
| C-4 | 160 - 165 |
| C-6 | 145 - 150 |
| C-2 | 130 - 135 |
| C-3a | 120 - 125 |
| C-3 | 115 - 120 |
| C-5 | 100 - 105 |
| OCH₃ | 55 - 60 |
Rationale for Predicted Chemical Shifts:
-
C-2 (CHO): The carbonyl carbon of the aldehyde will be the most downfield signal.
-
C-4: This carbon, directly attached to the electronegative oxygen of the methoxy group, will be significantly deshielded.
-
C-7a and C-6: These carbons in the pyridine ring will appear at characteristic downfield shifts for aromatic carbons bonded to nitrogen.
-
C-2 and C-3a: These are quaternary carbons in the pyrrole ring, with their shifts influenced by the fused pyridine ring and the substituents.
-
C-3 and C-5: These are protonated aromatic carbons. The shielding effect of the methoxy group will cause C-5 to have a relatively upfield chemical shift.
-
OCH₃: The methoxy carbon will appear in the typical upfield region for such groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrrole) | 3200 - 3400 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium, sharp |
| C=O Stretch (aldehyde) | 1670 - 1690 | Strong, sharp |
| C=C and C=N Stretches | 1500 - 1650 | Medium to Strong |
| C-O Stretch (methoxy) | 1200 - 1300 and 1000 - 1100 | Strong |
Interpretation of Key Bands:
-
The broad N-H stretch is characteristic of the pyrrole ring.
-
The two medium, sharp C-H stretching bands for the aldehyde are a classic diagnostic feature.
-
The strong, sharp C=O stretch is indicative of the conjugated aldehyde.
-
The complex pattern in the 1500-1650 cm⁻¹ region arises from the vibrations of the fused aromatic ring system.
-
The strong C-O stretching bands confirm the presence of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected exact mass for C₉H₈N₂O₂ is 176.0586 g/mol . A high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.
-
Fragmentation Pattern: The fragmentation is likely to involve the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z 147. Another potential fragmentation pathway is the loss of a methyl radical (CH₃, 15 Da) from the methoxy group, resulting in a fragment at m/z 161.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by ensuring high-quality, reproducible data.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR data acquisition and processing.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer. A field strength of at least 400 MHz is recommended for good signal dispersion.
-
Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton and proton-carbon connectivities, which is crucial for unambiguous assignment.
-
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
Caption: Workflow for ATR-IR data acquisition.
Protocol:
-
Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Processing and Analysis: Process the spectrum by performing a baseline correction. Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry Protocol
Caption: Workflow for high-resolution mass spectrometry.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Calibrate the mass spectrometer using a known standard.
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If fragmentation data is desired, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Analysis:
-
Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain further structural information.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging established principles of spectroscopic interpretation and data from related compounds, this guide serves as a valuable resource for the unambiguous characterization of this and similar 7-azaindole derivatives. The detailed experimental protocols offer a framework for obtaining high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry. As new experimental data for this compound becomes available, this guide can be further refined to provide an even more precise understanding of its spectroscopic properties.
References
Due to the lack of a specific publication with the complete spectroscopic data for this compound, the references below pertain to the synthesis, characterization, and spectroscopic analysis of the 7-azaindole scaffold and related compounds, which informed the predictive nature of this guide.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.[Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.[Link]
-
High-throughput tissue extraction protocol for NMR- and MS-based metabolomics. Nature Protocols.[Link]
-
Sample Collection and Preparation of Biofluids and Extracts for NMR Spectroscopy. Springer Protocols.[Link]
An In-Depth Technical Guide to 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde for Chemical Researchers
This guide provides a comprehensive technical overview of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its commercial availability, crucial quality control considerations, a standard synthetic protocol, and its applications as a versatile chemical intermediate.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound, also known as 4-Methoxy-7-azaindole-2-carbaldehyde, belongs to the 7-azaindole class of compounds. Azaindoles are considered "privileged structures" in medicinal chemistry. They are bioisosteres of indoles and purines, and the strategic placement of a nitrogen atom in the fused ring system can modulate physicochemical properties, enhance binding affinity to biological targets, and open new intellectual property avenues.[1]
The 7-azaindole core, in particular, is a cornerstone in the design of kinase inhibitors, as it can mimic the adenine fragment of ATP, which is fundamental to the phosphorylation process.[1][2] The aldehyde functionality at the 2-position of this scaffold makes it an exceptionally valuable and versatile starting point for the synthesis of a diverse library of more complex molecules.[3]
Compound Identification and Physicochemical Properties
Accurate identification is paramount for experimental reproducibility. The key identifiers and properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound[4] |
| Synonyms | 4-Methoxy-7-azaindole-2-carbaldehyde[4] |
| CAS Number | 290333-01-6[4] |
| Molecular Formula | C₉H₈N₂O₂[4] |
| Molecular Weight | 176.17 g/mol [4] |
| Appearance | Solid (Typical) |
| SMILES | COC1=C2C=C(NC2=NC=C1)C=O[4] |
| InChI Key | OYSFOBMHBVCVNI-UHFFFAOYSA-N[4] |
Commercial Availability and Procurement Strategy
While a specialized reagent, this compound is commercially available from several chemical suppliers catering to the research and development sector. However, availability can be intermittent, and catalog listings may vary.
Table of Representative Suppliers:
| Supplier | Product Name | Purity | CAS Number |
| J&K Scientific | 4-Methoxy-7-azaindole-2-carbaldehyde | 97% | 290333-01-6[4] |
| Inter Chem | 4-Methoxy-7-azaindole-2-carbaldehyde | 97% | 290333-01-6[5] |
Expert Insight on Procurement: Researchers should be aware that many suppliers list this compound as part of their "for early discovery" collections. This often implies that extensive analytical data may not be readily available, and batch-to-batch consistency could vary. It is incumbent upon the buyer to confirm the product's identity and purity upon receipt. For critical applications, requesting a Certificate of Analysis (CoA) for a specific lot is a prudent, self-validating step before commencing any synthetic work.
Synthesis, Quality Control, and Potential Impurities
For researchers who prefer to synthesize the compound in-house or need to understand potential commercial impurities, the most common and direct method is the Vilsmeier-Haack formylation of the parent heterocycle, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 122379-63-9), which is more widely available.[6]
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[7][8][9] The reaction proceeds by generating an electrophilic Vilsmeier reagent in situ from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃). This reagent then attacks the electron-rich pyrrole ring of the 7-azaindole.
Diagram: Vilsmeier-Haack Synthesis Workflow
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. inter-chem.pl [inter-chem.pl]
- 6. 122379-63-9|4-Methoxy-7-azaindole|BLD Pharm [bldpharm.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a valuable heterocyclic building block in the discovery and development of novel therapeutic agents. The synthesis is presented in two key stages: the preparation of the 4-methoxy-7-azaindole core and its subsequent formylation at the C2 position. This document delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols, data summaries, and visual representations of the synthetic pathway are included to facilitate practical application by researchers, scientists, and drug development professionals.
Introduction: The Significance of the 4-Methoxy-7-azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] The incorporation of a methoxy group at the 4-position of the 7-azaindole nucleus, coupled with a carbaldehyde at the 2-position, furnishes a highly versatile intermediate, this compound. This molecule is a cornerstone for the synthesis of a diverse range of compounds, particularly kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] The aldehyde functionality serves as a synthetic handle for the introduction of various pharmacophoric groups through reactions such as reductive amination, Wittig reactions, and condensations.
This guide will delineate a robust two-part synthesis of this key intermediate, commencing with the construction of the 4-methoxy-7-azaindole core, followed by a regioselective Vilsmeier-Haack formylation.
Synthesis of the Core Intermediate: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
The journey to our target molecule begins with the synthesis of the 4-methoxy-7-azaindole scaffold. A common and effective strategy involves a three-step sequence starting from the commercially available 7-azaindole. This approach, detailed in the patent literature, ensures a good overall yield and scalability.
Mechanistic Rationale
The synthetic strategy hinges on the initial activation of the pyridine ring towards nucleophilic substitution. Direct substitution at the C4 position of 7-azaindole is challenging due to the electron-rich nature of the bicyclic system. To overcome this, the pyridine nitrogen is first oxidized to the corresponding N-oxide. This N-oxide functionality serves two crucial purposes: it withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack, and it directs incoming electrophiles to the C4 position.
Following N-oxidation, the C4 position is halogenated, typically with a chlorinating or brominating agent such as phosphorus oxychloride or phosphorus oxybromide. This introduces a good leaving group at the desired position. The final step is a nucleophilic aromatic substitution reaction where the halogen is displaced by a methoxide source, yielding the desired 4-methoxy-7-azaindole.
Visualizing the Pathway: Synthesis of 4-Methoxy-7-azaindole
Sources
An In-depth Technical Guide to 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS 290333-01-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, also known by its CAS number 290333-01-6. This document consolidates essential information on its chemical and physical properties, safety and handling protocols, and known suppliers. As a member of the azaindole class of compounds, this molecule holds significant interest for medicinal chemists and drug discovery teams due to the established biological activities of this scaffold.[1] This guide aims to serve as a foundational resource for researchers investigating the potential applications of this compound in pharmaceutical and life sciences research.
Chemical Identity and Properties
This compound is a heterocyclic organic compound.[2][3] The core of this molecule is a 7-azaindole ring system, which is a bioisostere of indole, a common motif in biologically active molecules.[1] The presence of an additional nitrogen atom in the ring structure alters the electron density distribution, which can influence its biological interactions.[1]
| Property | Value | Source |
| CAS Number | 290333-01-6 | [2][3][4][5][6] |
| Molecular Formula | C9H8N2O2 | [2][3][4][6] |
| Molecular Weight | 176.17 g/mol | [4][6] |
| IUPAC Name | This compound | [3][5][7] |
| Synonyms | 4-Methoxy-7-azaindole-2-carbaldehyde | [1][4][6] |
| Melting Point | 240 °C | [4] |
Biological Significance and Potential Applications
Azaindole derivatives, such as this compound, are of considerable interest in medicinal chemistry.[1] The azaindole core is recognized for its ability to mimic purines in hydrogen bonding interactions, a key feature for engaging with biological targets.[1] This class of compounds has been associated with a range of biological activities, including anti-tumor, anti-angiogenic, and antibacterial effects.[1] While specific biological data for CAS 290333-01-6 is not extensively detailed in the provided information, its structural similarity to other biologically active azaindoles suggests its potential as a building block or lead compound in drug discovery programs.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this compound to ensure laboratory safety.
Hazard Identification
This compound is classified as an irritant and may be harmful if ingested or inhaled.[2] It is irritating to the mucous membranes and upper respiratory tract.[2] The full toxicological properties of this compound have not been thoroughly investigated.[2]
Hazard Statements: H316 (Causes mild skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[4]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell), P332+P317 (If skin irritation occurs: Get medical help), P337+P317 (If eye irritation persists: Get medical help), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[4]
Recommended Handling Procedures
-
Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[2] Safety showers and eye wash stations should be readily available.[2]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid prolonged exposure.[2] Do not get in eyes, on skin, or on clothing.[2] Do not breathe dust or vapor.[2] Wash skin immediately with plenty of water after handling.[2]
Storage Conditions
Store in a cool, dry, well-ventilated place.[2] Keep the container tightly closed.[2] Some suppliers recommend storage at 2-8°C.[4]
Incompatibilities
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Experimental Protocols
While specific experimental protocols for this exact compound are not detailed in the initial search, a general workflow for handling and solubilizing such a compound for in vitro screening can be outlined.
Compound Solubilization for Biological Assays
This protocol provides a general guideline for preparing a stock solution of this compound for use in biological experiments.
Objective: To prepare a high-concentration stock solution for serial dilution in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight is 176.17 g/mol .
-
Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the target concentration.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect: Ensure the solution is clear and free of any particulate matter.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Caption: Workflow for Compound Solubilization and Use in Assays.
Suppliers
A number of chemical suppliers offer this compound. Researchers should contact these suppliers directly for pricing, availability, and purity information.
Conclusion
This compound is a readily available azaindole derivative with potential for further investigation in drug discovery and medicinal chemistry. Its structural features suggest possible biological activities that warrant exploration. This guide provides a consolidated resource of its known properties and handling procedures to facilitate future research endeavors.
References
-
CP Lab Safety. (n.d.). 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2.... Retrieved from [Link]
-
Inter Chem. (n.d.). Azaindoles. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 290333-01-6 | 4-Methoxy-1H-pyrrolo[2,3-b.... Retrieved from [Link]
-
Inter Chem. (n.d.). Organic Chemistry. Retrieved from [Link]
Sources
- 1. inter-chem.pl [inter-chem.pl]
- 2. matrixscientific.com [matrixscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-methoxy- | 290333-01-6 [chemicalbook.com]
- 6. Buy this compound | 290333-01-6 [smolecule.com]
- 7. 290333-01-6 CAS Manufactory [chemicalbook.com]
- 8. arctomsci.com [arctomsci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 82257-15-6 | 4-Methoxynicotinaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 11. inter-chem.pl [inter-chem.pl]
The Aldehyde at the Crossroads: A Technical Guide to the Reactivity of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors[1][2]. Understanding the reactivity of the C2-aldehyde is paramount for its strategic incorporation into complex molecular architectures. This document will explore the electronic and steric factors governing the aldehyde's behavior and provide an overview of its key chemical transformations, supported by mechanistic insights and representative protocols.
The Electronic Landscape of the 7-Azaindole Nucleus
The reactivity of the aldehyde group at the C2 position is intrinsically linked to the electronic nature of the fused pyrrolo[2,3-b]pyridine ring system. This heterocyclic core is characterized by the interplay between the π-electron-excessive pyrrole ring and the π-electron-deficient pyridine ring. The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the aromatic system, increasing electron density. Conversely, the pyridine nitrogen acts as an electron sink, withdrawing electron density.
The introduction of a methoxy group at the C4 position significantly modulates this electronic landscape. As a potent electron-donating group through resonance, the 4-methoxy substituent enriches the electron density of the pyridine ring. This donation partially counteracts the inherent electron-withdrawing nature of the pyridine nitrogen, leading to a net increase in electron density across the bicyclic system compared to the unsubstituted 7-azaindole.
This electronic enrichment has a direct consequence on the C2-aldehyde. The increased electron density on the pyrrole ring is delocalized onto the aldehyde's carbonyl carbon, reducing its electrophilicity. Therefore, the aldehyde in this compound is expected to be less reactive towards nucleophiles compared to aldehydes on more electron-deficient aromatic systems.
Caption: Electronic contributions influencing the C2-aldehyde's reactivity.
Key Transformations of the Aldehyde Group
Despite the moderated electrophilicity, the aldehyde group remains a versatile handle for a wide array of chemical transformations.
Oxidation to the Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a valuable intermediate for the synthesis of amides and esters. Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the electron-rich heterocyclic core.
Table 1: Representative Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Typical Yield | Reference |
| Sodium Chlorite (NaClO₂) / H₂O₂ | t-BuOH / H₂O | Room Temp. | High | General Pinnick Oxidation |
| Potassium Permanganate (KMnO₄) | Acetone / H₂O | 0 °C to RT | Moderate to High | General Protocol |
| Silver(I) Oxide (Ag₂O) | aq. NaOH / EtOH | Reflux | Good | [3] |
Representative Protocol: Pinnick Oxidation
-
To a solution of this compound (1.0 mmol) in tert-butanol (10 mL) and water (2 mL) is added 2-methyl-2-butene (5.0 mmol).
-
A solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL) is added dropwise at room temperature.
-
The reaction is stirred for 4-6 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is acidified with 1M HCl to precipitate the carboxylic acid, which is then collected by filtration.
Reduction to the Alcohol
Reduction of the aldehyde furnishes 4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. This transformation is typically achieved with high efficiency using standard hydride reagents.
Table 2: Common Reducing Agents for Aldehyde Reduction
| Reducing Agent | Solvent | Temperature | Typical Yield |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temp. | >90% |
| Lithium Aluminum Hydride (LAH) | THF or Diethyl Ether | 0 °C | >90% |
Representative Protocol: Sodium Borohydride Reduction
-
This compound (1.0 mmol) is dissolved in methanol (10 mL) and cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.1 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield the alcohol.
Reductive Amination
Reductive amination is a powerful method for introducing nitrogen-containing substituents, converting the aldehyde into a diverse range of primary, secondary, and tertiary amines. The reaction can be performed in one pot by reacting the aldehyde with an amine in the presence of a reducing agent.
Caption: Workflow for the reductive amination of the title compound.
Representative Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 mmol) and a primary or secondary amine (1.1 mmol) in dichloromethane (10 mL) is added acetic acid (1.2 mmol).
-
The mixture is stirred at room temperature for 20-30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) is added in one portion.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[4]
Carbon-Carbon Bond Forming Reactions
The aldehyde group is an excellent electrophile for the formation of new carbon-carbon bonds, providing access to a wide variety of functionalized derivatives.
The Wittig reaction allows for the conversion of the aldehyde into an alkene. The stereochemical outcome is dependent on the nature of the phosphorus ylide used. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5]
Representative Protocol: Wittig Reaction with a Stabilized Ylide
-
To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 mmol) in THF (10 mL) at 0 °C is added a strong base such as sodium hydride (1.1 mmol).
-
The mixture is stirred for 30 minutes to form the ylide.
-
A solution of this compound (1.0 mmol) in THF (5 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The product is purified by chromatography to separate the alkene from triphenylphosphine oxide.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (e.g., piperidine, ammonium acetate) to form an electron-deficient alkene.[6][7] These products are valuable Michael acceptors and intermediates in the synthesis of other heterocycles.[8]
Representative Protocol: Knoevenagel Condensation with Malononitrile
-
A solution of this compound (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (15 mL) is heated to reflux for 2-4 hours.[8]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
The Henry reaction is the base-catalyzed addition of a nitroalkane to the aldehyde, yielding a β-nitro alcohol. This reaction is a powerful tool for C-C bond formation and the introduction of a nitro group, which can be further transformed into other functional groups like amines or ketones.[9]
Representative Protocol: Henry Reaction
-
To a solution of this compound (1.0 mmol) and nitromethane (5.0 mmol) in isopropanol (10 mL) is added a catalytic amount of a base like 1,8-Diazabicycloundec-7-ene (DBU) (0.2 mmol).
-
The reaction is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the β-nitro alcohol product.
Conclusion
This compound is a versatile synthetic intermediate. The reactivity of its C2-aldehyde group is subtly modulated by the electronic properties of the 7-azaindole ring system and the C4-methoxy substituent. While the electron-donating nature of the scaffold tempers the aldehyde's electrophilicity, it remains amenable to a broad spectrum of synthetically useful transformations. A thorough understanding of these reactions, as outlined in this guide, empowers medicinal and synthetic chemists to effectively utilize this building block in the design and synthesis of novel, complex molecules with potential therapeutic applications.
References
-
LookChem. (n.d.). 9-benzylamino-5-bromo-4-methoxy-6,7-dihydropyrido... Retrieved from [Link]
-
Inter Chem. (n.d.). Organic Chemistry. Retrieved from [Link]
- Nikpour, F., & Ghorbani-Vaghei, R. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310.
- Progress in Chemistry. (2012). Synthesis of Azaindoles. 24(10), 1974-1982.
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
J&K Scientific. (n.d.). 4-Methoxy-7-azaindole-2-carbaldehyde, 97%. Retrieved from [Link]
-
Inter Chem. (n.d.). Azaindoles. Retrieved from [Link]
-
Kedrowski, B. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
-
ChemistryViews. (2023, April 27). Coupling of 7-Azaindoles with Thiophenes. Retrieved from [Link]
- Legros, F., Dehbi, O., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710-4713.
- ResearchGate. (2012).
- Pandey, R., Singh, D., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 12195–12207.
- Svendsen, K. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4258.
- Schirok, H. (2006). Microwave-assisted flexible synthesis of 7-azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545.
- Cherepanov, I. A., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 28(13), 5028.
- Verbiscar, A. J. (1969).
- Wang, H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1541–1547.
Sources
- 1. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 2. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Henry Reaction [organic-chemistry.org]
solubility of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Introduction
This compound, a derivative of the 7-azaindole heterocyclic system, is a compound of significant interest in medicinal chemistry and materials science.[1] Its structural motif is a key building block in the synthesis of complex molecules with potential biological activity.[1] For researchers in drug discovery and process chemistry, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's formulation potential and bioavailability.[2]
Despite its importance, quantitative solubility data for this compound in common organic solvents is not widely available in the public domain. This guide, therefore, serves a dual purpose: first, to provide a robust predictive analysis of its solubility based on its physicochemical properties and the principle of "like dissolves like"[3]; and second, to present a definitive, field-proven experimental protocol for the quantitative determination of its equilibrium solubility, grounded in Good Laboratory Practices (GLP).[4][5]
Part 1: Physicochemical Profile and Solubility Prediction
The solubility of a solute in a solvent is governed by the intermolecular forces between the two substances. By examining the structure of this compound, we can predict its behavior in various solvent classes.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molecular Weight | 176.17 g/mol | [6] |
| CAS Number | 290333-01-6 | [6] |
| Appearance | Solid (predicted) | [7] |
Structural Analysis for Solubility Prediction:
The molecule possesses several key functional groups that influence its polarity and hydrogen bonding capacity:
-
Pyrrolo[2,3-b]pyridine Core: Aromatic and heterocyclic, contributing to moderate polarity.
-
Pyrrole N-H Group: A hydrogen bond donor.
-
Pyridine Nitrogen: A hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor.
-
Aldehyde Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor.
This combination of hydrogen bond donors and acceptors, along with the polar heterocyclic core, suggests that the molecule is moderately polar. Therefore, its solubility is expected to be highest in polar solvents and lowest in non-polar solvents.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Very High | Strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds will effectively solvate the molecule. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) | Moderate to High | Solvents can both donate and accept hydrogen bonds. Solubility in alcohols is expected to be good. Water solubility is likely to be lower due to the larger, moderately non-polar aromatic core. |
| Low-Polarity | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Low to Moderate | Limited capacity for hydrogen bonding and weaker dipole-dipole interactions will result in lower solubility. |
| Non-Polar | Toluene, Hexane, Cyclohexane | Very Low to Insoluble | The significant difference in polarity ("like dissolves like" principle) means van der Waals forces are insufficient to overcome the solute-solute interactions of the crystalline solid.[3] |
To aid in solvent selection, the properties of several common organic solvents are provided below.
Table of Common Organic Solvent Properties:
| Solvent | Polarity Index[8] | Dielectric Constant (20°C)[8] | Solvent Type |
| Hexane | 0.1 | 1.88 | Non-Polar |
| Toluene | 2.4 | 2.38 | Non-Polar |
| Diethyl Ether | 2.8 | 4.33 | Low-Polarity |
| Ethyl Acetate | 4.4 | 6.02 | Low-Polarity |
| Dichloromethane | 3.1 | 8.93 | Low-Polarity |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic |
| Acetone | 5.1 | 20.7 | Polar Aprotic |
| Acetonitrile (ACN) | 5.8 | 37.5 | Polar Aprotic |
| Ethanol | 4.3 (value varies) | 24.55 | Polar Protic |
| Methanol | 5.1 | 32.70 | Polar Protic |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic |
Part 2: Definitive Determination of Equilibrium Solubility
While predictions are useful, precise and reproducible quantitative data requires a standardized experimental approach.[9] The saturation shake-flask method is the gold standard for determining equilibrium solubility, providing the thermodynamic limit of a compound's solubility in a given solvent at a specific temperature.[2][4] Adherence to Good Laboratory Practices (GLP) is essential for ensuring the integrity and reliability of the generated data.[5]
Experimental Protocol: Equilibrium Shake-Flask Method
This protocol describes a self-validating system for generating trustworthy solubility data.
1. Objective: To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
2. Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or agitator
-
Centrifuge capable of handling solvent vials
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and solvent-resistant gloves.[10]
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used to understand their specific hazards.[10][11]
-
Dispose of all chemical waste according to institutional and local regulations.
4. Step-by-Step Methodology:
-
Step 1: Preparation of Vials
-
Add an excess amount of solid this compound to a series of appropriately labeled glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[4]
-
Causality: Using a visible excess of solid ensures that the dissolution process is not limited by the amount of available solute, allowing the solution to reach its thermodynamic saturation point.
-
-
Step 2: Addition of Solvent
-
Accurately add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Step 3: Equilibration
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]
-
Causality: Temperature is a critical parameter affecting solubility.[4] Constant agitation and a prolonged incubation time ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Step 4: Phase Separation
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Causality: Incomplete removal of solid particulates is a major source of error, leading to an overestimation of solubility. Centrifugation is a robust method for separating the liquid and solid phases.[4]
-
-
Step 5: Sample Collection and Dilution
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particulates.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). Record the dilution factor precisely.
-
-
Step 6: Quantification
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Step 7: Calculation
-
Calculate the original solubility (S) in the solvent using the following formula:
-
S (mg/mL) = C_hplc × DF
-
Where:
-
C_hplc is the concentration determined by HPLC (in mg/mL).
-
DF is the dilution factor.
-
-
-
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Part 3: Rapid Solubility Screening
For high-throughput screening or preliminary assessments, a simpler, semi-quantitative method can be employed. This approach is faster but less precise than the shake-flask method.[12][13]
Protocol: Stepwise Solvent Addition
1. Objective: To rapidly estimate the solubility of the compound in various solvents.
2. Procedure:
-
Step 1: Weigh a small, precise amount of the compound (e.g., 5.0 mg) into a small, clear glass vial.
-
Step 2: Add the selected solvent in known, stepwise volumetric increments (e.g., 100 µL) using a calibrated pipette.
-
Step 3: After each addition, cap the vial and vortex or agitate vigorously for 60 seconds.[3]
-
Step 4: Visually inspect the vial for the complete dissolution of the solid.
-
Step 5: Continue adding solvent increments until the solid is fully dissolved. Record the total volume of solvent added.
-
Step 6: Calculate the approximate solubility (mg/mL). If the solid does not dissolve after adding a substantial volume (e.g., 5 mL, corresponding to 1 mg/mL), it can be classified as "very slightly soluble" or "insoluble."
Workflow for Rapid Solubility Screening
Caption: Workflow for Rapid Semi-Quantitative Solubility Screening.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like methanol and ethanol, and poorly soluble in non-polar solvents such as hexane and toluene.
For definitive and reliable data, this guide provides a detailed protocol for the gold-standard equilibrium shake-flask method, which, when conducted under GLP, will yield high-quality, reproducible results. The inclusion of a rapid screening method further equips researchers with a tool for preliminary solvent selection. By combining theoretical prediction with robust experimental validation, scientists can confidently handle and utilize this important chemical entity in their work.
References
-
Avdeef, A., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [Link]
-
CHEM 241L. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Scribd. Solvent Polarity Table. [Link]
-
University of Michigan. Solvent Physical Properties. [Link]
-
University of Toronto Scarborough. (2023). Solubility of Organic Compounds. [Link]
-
Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]
-
Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]
-
University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
-
J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]
-
Greenbook.net. (2001). MATERIAL SAFETY DATA SHEET. [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. [Link]
-
Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]
-
NCERT. (2008). Chemistry - Laboratory Manual. [Link]
Sources
- 1. Buy 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester | 290332-98-8 [smolecule.com]
- 2. uspnf.com [uspnf.com]
- 3. chem.ws [chem.ws]
- 4. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 6. 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-methoxy- | 290333-01-6 [chemicalbook.com]
- 7. 4-Methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR 122379-63-9 [sigmaaldrich.com]
- 8. Solvent Physical Properties [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. testing.chemscene.com [testing.chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
stability and storage conditions for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
An In-depth Technical Guide to the Stability and Storage of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, primarily serving as a key building block for the synthesis of complex molecules such as kinase inhibitors.[1][2][3] The integrity and purity of this reagent are paramount for the success of multi-step syntheses and the reliability of biological assays. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. The recommendations herein are synthesized from the fundamental chemical principles of its constituent functional groups—a 7-azaindole core, an aldehyde, and a methoxy group—and supported by data from structurally related molecules.
Chemical Profile and Structural Features
Understanding the stability of this compound begins with an analysis of its structure. The molecule consists of a fused pyrrolopyridine (also known as 7-azaindole) ring system, which is an electron-rich heterocycle.[2] This core is substituted with a methoxy group on the pyridine ring and a carbaldehyde group on the pyrrole ring.
Diagram: Chemical Structure
A visual representation of the core chemical structure.
Caption: Potential degradation routes for the compound.
-
Oxidation: The most probable degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid (4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid). This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Acid/Base Instability: The 7-azaindole ring system is sensitive to strongly acidic conditions, which can lead to protonation and potential polymerization or ring-opening, especially with heating. [4]Strong bases could catalyze condensation reactions involving the aldehyde group.
-
Photodecomposition: Aromatic and heterocyclic aldehydes can be sensitive to light. [5]Prolonged exposure to UV or even ambient light may induce dimerization, polymerization, or other complex photochemical reactions. The formation of colored impurities is often an indicator of photodegradation.
Recommended Storage and Handling Protocols
To mitigate these degradation pathways and ensure the long-term integrity of this compound, adherence to stringent storage and handling protocols is essential.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Minimizes oxidative and thermal degradation rates. Refrigeration is a common recommendation for aldehydes. [5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by displacing atmospheric oxygen. [6] |
| Light | Amber Vial / Opaque Container | Protects the compound from light-induced degradation. [4][5] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and potential moisture-catalyzed reactions. |
Step-by-Step Handling Protocol (for Aliquoting)
This protocol is designed for safely handling the solid compound to prepare stock solutions while minimizing exposure to atmospheric contaminants.
Diagram: Safe Handling Workflow
Caption: Recommended workflow for aliquoting the solid compound.
-
Equilibration: Before opening, allow the container to warm to room temperature over 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or glove bag. [6]If not available, briefly flush the container's headspace with a gentle stream of nitrogen or argon before and after dispensing.
-
Dispensing: Use a clean, dry spatula to quickly weigh the desired amount of solid. Minimize the time the container is open to the air.
-
Sealing: Immediately after dispensing, re-flush the headspace with inert gas, tightly seal the container using the original cap and liner, and wrap the cap with Parafilm® for an extra barrier.
-
Storage: Return the main container to its designated storage condition (-20°C or 2-8°C) promptly.
-
Solution Storage: Stock solutions should be prepared in high-purity, anhydrous solvents. They should also be stored under an inert atmosphere, protected from light, and refrigerated or frozen.
Proposed Methodology for Stability Assessment
To empirically validate stability under specific laboratory conditions, a High-Performance Liquid Chromatography (HPLC) based study is recommended.
Protocol: HPLC-UV Method for Stability Assessment
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Study: To understand potential degradation products, subject aliquots of the stock solution to stress conditions. [4] * Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
Time-Point Analysis:
-
Prepare several vials of the compound stored under the intended "normal" conditions (e.g., -20°C, dark, under argon).
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months), remove one vial.
-
Analyze the "normal" sample and the forced degradation samples by HPLC-UV.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Detection: UV detector set to a wavelength where the parent compound has strong absorbance (e.g., determined by a UV scan).
-
Analysis: Monitor the peak area of the parent compound over time. A decrease in the main peak area and the appearance of new peaks indicate degradation. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Conclusion
While specific, published stability data for this compound is scarce, a robust stability and storage plan can be formulated based on established chemical principles. The primary vulnerabilities of this molecule are the oxidation of its aldehyde functional group and the potential for degradation of the electron-rich azaindole core under harsh conditions. By controlling temperature, atmosphere, light, and moisture, researchers can ensure the compound's purity and integrity, leading to more reliable and reproducible scientific outcomes. Storing the solid at -20°C under an inert atmosphere and protected from light represents the gold standard for long-term preservation.
References
-
PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680. [Link]
-
Zhu, W. et al. (2018). Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety. European Journal of Medicinal Chemistry. [Link]
-
Debieux, C. et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Saeed, A. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
Application Notes and Protocols for the Derivatization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde for Kinase Inhibitor Synthesis
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Design
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its structure is a bioisostere of indole and purine, enabling it to mimic the adenine core of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][3] This bidentate hydrogen bonding, involving the pyridine nitrogen as an acceptor and the pyrrole N-H as a donor, anchors the inhibitor within the active site, providing a strong foundation for achieving high potency.[3]
The strategic functionalization of the 7-azaindole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enabling the development of inhibitors targeting a wide array of kinases involved in pathological signaling pathways.[4][5] The starting material, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde , is a particularly valuable building block. The methoxy group at the 4-position can influence solubility and metabolic stability, while the aldehyde at the 2-position serves as a versatile chemical handle for introducing diverse functionalities to explore the solvent-exposed region of the kinase active site. This guide provides detailed protocols for the derivatization of this key intermediate, focusing on reductive amination and Wittig olefination, two robust methods for generating libraries of potential kinase inhibitors.
Strategic Derivatization of the 2-Carbaldehyde Position
The C2-aldehyde of the 4-methoxy-7-azaindole scaffold is an ideal launching point for diversification. Its electrophilic nature allows for a variety of carbon-nitrogen and carbon-carbon bond-forming reactions, leading to a wide range of substituents that can probe different regions of the kinase active site.
Reductive Amination: Introducing Diverse Amine Functionalities
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes.[6][7] This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent. For the derivatization of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent due to its mildness and tolerance of a wide range of functional groups.[7]
Causality of Experimental Choices:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde, allowing for the formation of the imine intermediate.[7] Its mild nature is also compatible with the sensitive heterocyclic core.
-
1,2-Dichloroethane (DCE) as Solvent: DCE is the preferred solvent for reductive aminations using NaBH(OAc)₃ as it is aprotic and does not react with the reducing agent.[7]
-
Acetic Acid (Optional Catalyst): For less reactive amines, a catalytic amount of acetic acid can be added to protonate the imine, forming a more electrophilic iminium ion, which accelerates the reduction.[7]
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, 0.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCE, add the desired amine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive amines, add a catalytic amount of acetic acid (0.1 equivalents).
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary or tertiary amine.
Wittig Olefination: Introducing Alkene Functionalities
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[3][8] This reaction is particularly useful for introducing a variety of substituted alkene moieties at the 2-position of the 7-azaindole scaffold, which can serve as versatile intermediates for further functionalization or as final products themselves.
Causality of Experimental Choices:
-
Phosphonium Salt and Strong Base: The phosphorus ylide (Wittig reagent) is typically generated in situ by deprotonating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[3] The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus.
-
Anhydrous Conditions: Wittig reactions involving strong bases like n-BuLi require anhydrous conditions to prevent quenching of the base.
-
Stabilized vs. Unstabilized Ylides: The nature of the substituent on the ylide carbon influences the stereoselectivity of the alkene product. Stabilized ylides (with electron-withdrawing groups) generally favor the formation of (E)-alkenes, while unstabilized ylides (with alkyl groups) tend to yield (Z)-alkenes.[9]
Experimental Protocol: Wittig Reaction
Materials:
-
This compound
-
Appropriate phosphonium salt (1.2 equivalents)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) or Sodium Hydride (NaH) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure (using n-BuLi):
-
Suspend the phosphonium salt (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours, during which the formation of the ylide is typically indicated by a color change.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alkene.
Characterization and Biological Evaluation
Following synthesis and purification, the novel derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
The synthesized compounds can then be evaluated for their kinase inhibitory activity using a variety of biochemical and cell-based assays.
Biochemical Kinase Assays:
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The LanthaScreen™ Kinase Binding Assay is a common and robust method.[10]
Protocol Outline: LanthaScreen™ Kinase Binding Assay
-
Reagent Preparation: Prepare solutions of the test compound, a specific kinase, a corresponding antibody, and a fluorescent tracer at appropriate concentrations in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase/Antibody Addition: Add the pre-mixed kinase and antibody solution to the wells.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 1 hour) to allow the binding to reach equilibrium.
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The signal is inversely proportional to the amount of test compound bound to the kinase.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer.
Structure-Activity Relationship (SAR) and Data Summary
The derivatization of the 2-carbaldehyde position allows for the exploration of the structure-activity relationship (SAR) of these novel 7-azaindole derivatives. By systematically varying the amine or alkene substituent and evaluating the corresponding kinase inhibitory activity, researchers can identify key structural features that contribute to potency and selectivity.
Table 1: Exemplary Kinase Inhibitory Activity of Derivatized 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | R Group at C2-Position | Target Kinase | IC₅₀ (nM) |
| Parent | -CHO | - | >10,000 |
| A-1 | -CH₂-NH-(4-fluorophenyl) | JAK2 | 85 |
| A-2 | -CH₂-NH-(pyridin-3-yl) | CSF-1R | 42 |
| A-3 | -CH₂-N(CH₃)(cyclopropyl) | Aurora A | 150 |
| B-1 | -CH=CH-(phenyl) | GSK-3β | 210 |
| B-2 | -CH=CH-(thiophen-2-yl) | ROCK1 | 98 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential for kinase inhibition from this scaffold. Actual IC₅₀ values will vary depending on the specific derivative and the assay conditions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols for reductive amination and Wittig olefination outlined in this guide provide robust and reliable methods for generating a diverse library of compounds. Through systematic derivatization and subsequent biological evaluation, researchers can effectively explore the structure-activity landscape of the 7-azaindole scaffold and identify potent and selective kinase inhibitors for further development as therapeutic agents.
References
- Dayde-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(9), 3886–3905.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(12), 2095.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323.
- Pyrrolopyrazines as kinase inhibitors. (2004). EP1388541A1.
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2006).
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Journal of Medicinal Chemistry, 65(1), 1-33.
- New indole and 7-azaindole derivatives as protein kinase inhibitors. (2020).
-
Wittig Reaction: Mechanism and Examples. (n.d.). Master Organic Chemistry. Retrieved from [Link]
- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115468.
- Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. (2019). Computational Biology and Chemistry, 81, 133-142.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2021). Molecules, 26(16), 4995.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
- Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 33, 127721.
-
The Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3663-3667.
- A Solvent Free Wittig Reaction. (2017). Chemistry LibreTexts.
- Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (2010). Organic Letters, 12(15), 3460–3463.
- Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. (2003). Journal of Medicinal Chemistry, 46(22), 4702-4713.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996). The Journal of Organic Chemistry, 61(11), 3849–3862.
- Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. (2015). Journal of Medicinal Chemistry, 58(13), 5435–5453.
- Azaindole Therapeutic Agents. (2020). Current Medicinal Chemistry, 27(31), 5174-5193.
- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. (2019). Computational Biology and Chemistry, 81, 133-142.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(12), 2095.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 233, 114227.
- WO2023241608A1 - Csf-1r inhibitors and uses thereof. (2023).
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). Organic Letters, 24(10), 1956–1961.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Strategic Application of Suzuki-Miyaura Coupling for the Functionalization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the strategic use of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the synthesis of functionalized derivatives of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, and its targeted elaboration is critical for developing novel therapeutic agents.[1][2] We address the fundamental principles of the Suzuki reaction, explain the causal factors behind the selection of reagents and conditions for this specific heterocyclic class, and provide a robust, step-by-step protocol for researchers.
A Note on Substrate Requirements for Suzuki-Miyaura Coupling
It is critical to understand that the Suzuki-Miyaura reaction facilitates the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organohalide or pseudohalide (e.g., a compound bearing a Br, I, Cl, or OTf group). The target molecule, this compound, does not inherently possess such a leaving group.
Therefore, direct use of this molecule as an electrophilic partner in a Suzuki coupling is not feasible. This guide will proceed under the logical and common synthetic premise that a researcher is starting with a halogenated precursor to achieve a desired C-C bond formation. For the purpose of this protocol, we will use 5-Bromo-4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde as our model electrophile, a plausible intermediate for creating novel 5-aryl derivatives.
Part 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[3][4][5] The catalytic cycle, driven by a palladium catalyst, consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (our bromo-azaindole), forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[5][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Part 2: Key Parameters for Coupling with 7-Azaindole Scaffolds
The success of coupling reactions on nitrogen-containing heterocycles like 7-azaindole is highly dependent on the careful selection of the reaction components. The inherent electronic properties and potential for catalyst inhibition by such substrates necessitate a rational approach to experimental design.
Catalyst & Ligand Selection: The "Why"
Nitrogen-rich heterocycles can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the 7-azaindole core is relatively electron-rich. To overcome these challenges, modern catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[6][9]
-
Rationale: Ligands like SPhos and XPhos promote the crucial reductive elimination step from the Pd(II) intermediate, which can be sluggish with heteroaromatic substrates. Their steric bulk also helps prevent the formation of inactive catalyst dimers and protects the palladium center.
-
Palladium Source: A common and effective palladium source is Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species. Using pre-formed catalyst complexes ("precatalysts") like XPhos Pd G2/G3 can also lead to more reproducible results by ensuring efficient generation of the active catalyst.[10]
Base Selection: The "Why"
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[8] However, a strong, nucleophilic base could react undesirably with the aldehyde group on our model substrate.
-
Rationale: Moderate inorganic bases are ideal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[6][9] They are strong enough to form the boronate "ate" complex but generally do not interfere with sensitive functional groups like aldehydes. Stronger bases like NaOH or alkoxides should be avoided.
Solvent System: The "Why"
The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base.
-
Rationale: A mixture of an aprotic organic solvent with water is a standard and effective system.[9][11]
-
Organic Phase: Dioxane, Tetrahydrofuran (THF), or Toluene are excellent choices for dissolving the organohalide and boronic acid.
-
Aqueous Phase: Water helps dissolve the inorganic base (e.g., K₃PO₄) and is believed to accelerate the transmetalation step. A typical ratio is between 3:1 and 5:1 (organic:water).
-
Part 3: Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde with Phenylboronic Acid . This procedure should be seen as a robust starting point and may require optimization for other boronic acids.
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount (mg) | mmols | Equivalents |
| 5-Bromo-4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 255.06 | 255 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 23 | 0.025 | 0.025 |
| SPhos | 410.53 | 25 | 0.06 | 0.06 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 5-Bromo-4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (255 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), SPhos (25 mg, 0.06 mmol, 6 mol%), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe. The solution should turn dark.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 50% Ethyl Acetate/Hexanes) or LC-MS until the starting bromo-azaindole is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 5-phenyl-4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
Part 4: Optimization and Troubleshooting
While the provided protocol is robust, optimization is often necessary for different substrates.
Table of Optimized Conditions from Literature for Azaindoles
The following table summarizes conditions that have been successfully used for Suzuki-Miyaura couplings on various azaindole scaffolds, providing a valuable reference for optimization.[9][12][13][14][15]
| Catalyst / Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Substrate Type | Typical Yield |
| Pd(dppf)Cl₂ (5%) | K₂CO₃ (2) | DME | 80 | Bromoindazoles | Good-High |
| Pd₂(dba)₃ / SPhos (5/10%) | Cs₂CO₃ (2) | Toluene/EtOH | 60-110 | Chloro/Iodoazaindole | High |
| Pd(OAc)₂ / SPhos (3%) | K₃PO₄ (2) | MeCN/H₂O | Reflux | Chloroazaindole | Good-High |
| XPhos Pd G3 (1-2%) | K₃PO₄ (2) | Dioxane/H₂O | 60-100 | Chloroindoles | Excellent |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Inefficient catalyst turnover or decomposition.
-
Solution: Ensure the reaction is strictly anaerobic. Screen a different ligand (e.g., switch from SPhos to XPhos) or use a pre-catalyst. Increase the temperature in 10 °C increments.
-
-
Protodeborylation of Boronic Acid:
-
Cause: The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.
-
Solution: Use a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt (MIDA boronates) .[7] These are more robust and release the boronic acid slowly under the reaction conditions.
-
-
Dehalogenation of Starting Material:
-
Cause: A competitive pathway where the starting halide is reduced instead of coupled.
-
Solution: This can be promoted by certain ligands or excess base. Try a different ligand or slightly reduce the amount of base or water in the reaction mixture.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination can lead to the boronic acid coupling with itself.
-
Solution: Ensure thorough degassing of solvents and proper inert atmosphere technique.
-
References
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... Retrieved from ResearchGate. [Link]
-
Han, F. S. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Chinese Journal of Chemistry, 31(5), 651-655. Retrieved from ResearchGate. [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 49(30), 5150-5154. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 11(8), 1773-1775. [Link]
-
Köhring, M., et al. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ChemCatChem, 10(20), 4642-4653. Retrieved from ResearchGate. [Link]
-
Gou, X., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Ranu, B. C., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(12), 3044-3053. [Link]
- CN102746295A - Preparation method for 4-substituted-7-azaindole. (2012).
-
Drießen, D., et al. (2020). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Synthesis, 52(12), 1773-1782. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from Organic Chemistry Portal. [Link]
-
Andrade, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from ResearchGate. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from ChemistryViews. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from ResearchGate. [Link]
-
Wang, J., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1425-1434. [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eadd1270. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from ResearchGate. [Link]
-
Kinzel, T., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(22), 4531-4534. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Halo-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino-7-azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine and indole allows it to function as a bioisostere, modulating biological activity by engaging with targets such as protein kinases.[2] Specifically, the introduction of an amino group at the C4-position of the 7-azaindole core is a key transformation, yielding structures that are integral to a multitude of potent therapeutic agents, including kinase inhibitors.[2][3]
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of C(sp²)–N bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a limited substrate scope.[4][5] This palladium-catalyzed cross-coupling reaction provides a reliable and efficient pathway to synthesize 4-amino-7-azaindole derivatives from their corresponding 4-halo precursors.[2][6]
This document serves as an in-depth technical guide, providing both the theoretical underpinnings and practical, field-proven protocols for successfully implementing the Buchwald-Hartwig amination on 4-halo-1H-pyrrolo[2,3-b]pyridine substrates.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] A deep understanding of this catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, amination, and reductive elimination.
-
Oxidative Addition : The cycle initiates with the active, coordinatively unsaturated Pd(0) complex undergoing oxidative addition into the aryl-halide (Ar-X) bond of the 4-halo-7-azaindole. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[8]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic palladium-amido complex. The choice of base is crucial and must be strong enough to deprotonate the amine but compatible with other functional groups on the substrates.[9]
-
Reductive Elimination : This is the final, product-forming step. The C–N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Critical Parameter Selection for 4-Halo-7-azaindole Substrates
The success of the amination on the 7-azaindole scaffold is highly dependent on the judicious selection of the catalyst system and reaction conditions. The electron-deficient nature of the pyridine ring and the acidic proton on the pyrrole ring introduce specific challenges that must be addressed.
The N-H Acidity Challenge: To Protect or Not to Protect?
The pyrrole N-H proton of the 7-azaindole is acidic and can interfere with the catalytic cycle, potentially leading to side reactions or catalyst inhibition.[6] This has led to two primary strategies:
-
N-Protection Strategy : Protecting the pyrrole nitrogen, often with groups like benzyl (Bn), ethyl (Et), or sulfonyl groups, can simplify the reaction by eliminating the acidic proton. This approach often allows for the use of a broader range of bases, such as Cs₂CO₃ or K₂CO₃, and ligands like Xantphos have proven effective.[6] However, this adds extra steps to the synthetic sequence for protection and subsequent deprotection.
-
Unprotected N-H Strategy : More recent advancements have enabled the direct amination of N-H free 4-halo-7-azaindoles.[2] This is a more atom-economical approach. The key to success lies in using a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), in sufficient excess (typically >2 equivalents) to deprotonate both the amine nucleophile and the 7-azaindole N-H.[11] This strategy often requires specialized, bulky biarylphosphine ligands like BrettPhos to achieve high yields.[2][11]
Palladium Source: Precatalysts vs. In Situ Generation
The active Pd(0) catalyst can be generated in situ from a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃. However, for challenging substrates like N-heterocycles, the use of well-defined palladium precatalysts is highly recommended.[2] These are air-stable Pd(II) complexes that rapidly and reliably generate the active monoligated Pd(0) species upon activation by the base.[8] This leads to more reproducible results and can be crucial for reactions involving less reactive aryl chlorides.[2]
Ligand Selection: The Key to Reactivity and Selectivity
The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For the amination of 4-halo-7-azaindoles, two main classes of phosphine ligands are dominant:
-
Bulky Biarylphosphines (Buchwald Ligands) : Ligands such as BrettPhos , RuPhos , and XPhos are electron-rich and sterically demanding.[10] This bulk promotes the formation of the monoligated Pd(0) species, which is highly active, and facilitates the crucial reductive elimination step. BrettPhos, in particular, has shown exceptional performance for coupling primary amines with N-free halo-7-azaindoles.[2][11]
-
Wide Bite-Angle Diphosphines : Ligands like Xantphos feature a large P-Pd-P "bite angle". This geometry can promote reductive elimination and has been successfully employed in the amination of N-protected 4-bromo-7-azaindoles.[6][12]
Base and Solvent: Creating the Optimal Reaction Environment
The base not only facilitates the deprotonation of the amine but also participates in the regeneration of the catalyst. The choice is intrinsically linked to the substrate (N-protected vs. N-free) and the solvent.
-
Bases :
-
NaOt-Bu / KOt-Bu : Strong, commonly used bases that often lead to high reaction rates. However, they can be incompatible with sensitive functional groups.[10]
-
LiHMDS : An excellent choice for N-free 7-azaindoles, as it effectively deprotonates the N-H proton without acting as a competing nucleophile.[11]
-
Cs₂CO₃ / K₃PO₄ : Weaker inorganic bases that offer excellent functional group tolerance. They are typically used with N-protected substrates or in combination with more reactive aryl halides.[6][10]
-
-
Solvents : Anhydrous, aprotic solvents are required.
Experimental Protocols
The following protocols are designed as a starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Figure 2. General workflow for Buchwald-Hartwig amination experiments.
Protocol 1: Amination of N-Protected 4-Bromo-7-azaindole
This protocol is optimized for substrates where the pyrrole N-H is protected (e.g., with a Benzyl or Ethyl group).
Materials:
-
N-Protected 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous Dioxane or Toluene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the N-protected 4-bromo-7-azaindole, palladium source, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Dioxane) followed by the amine coupling partner.
-
Seal the vessel and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-azaindole derivative.
Protocol 2: Amination of N-H Free 4-Chloro-7-azaindole
This protocol is tailored for the more challenging coupling of unprotected 7-azaindoles, particularly with less reactive chloro-substrates.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
BrettPhos Palladacycle Precatalyst (2-5 mol%)
-
BrettPhos (optional, 1-2.5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.4 equiv)
-
Anhydrous THF or Toluene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the 4-chloro-7-azaindole, BrettPhos precatalyst, and any additional BrettPhos ligand (if used).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous solvent (e.g., THF) followed by the amine.
-
Cool the mixture in an ice bath (0 °C). Slowly add the LiHMDS solution dropwise via syringe. A color change is often observed upon addition.
-
After the addition is complete, remove the ice bath and transfer the sealed vessel to a preheated oil bath at 65-80 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with Ethyl Acetate and water. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Typical Reaction Conditions
The following table summarizes reported conditions for the Buchwald-Hartwig amination of 4-halo-7-azaindoles, providing a comparative overview for reaction planning.
| 7-Azaindole Substrate | Amine Type | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Ethyl-4-bromo | Primary Aryl | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 94 | [6] |
| N-Ethyl-4-bromo | Secondary Cyclic | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 91 | [6] |
| N-H Free 4-chloro | Primary Aliphatic | BrettPhos Precat. | BrettPhos | LiHMDS | THF | 65 | 70-90 | [2] |
| N-H Free 4-bromo | Secondary Aliphatic | RuPhos Precat. | RuPhos | NaOtBu | Toluene | 80 | 85-95 | [2] |
| N-H Free 4-bromo | Primary Aryl | DavePhos Precat. | DavePhos | NaOtBu | Toluene | 80 | ~90 | [2] |
Troubleshooting and Key Considerations
-
Low or No Conversion :
-
Catalyst Inactivity : Ensure truly anhydrous and anaerobic conditions. Use a fresh, high-quality palladium source and ligand. Consider switching to a more robust precatalyst.
-
Insufficient Base Strength : For N-free substrates, ensure at least 2 equivalents of strong base are used. For N-protected substrates with weak bases, higher temperatures or longer reaction times may be needed.
-
Poor Ligand Choice : The ligand is substrate-dependent. For electron-rich amines or hindered substrates, a bulkier ligand like XPhos or BrettPhos may be required.
-
-
Side Reactions :
-
Hydrodehalogenation : This occurs when the aryl halide is reduced instead of coupled. It can be minimized by ensuring efficient coupling kinetics—optimize temperature, concentration, and catalyst loading.
-
Homocoupling : Dimerization of the 7-azaindole can occur with highly reactive substrates like 4-iodo derivatives.[11] Switching to a less reactive bromide or chloride can mitigate this issue.
-
-
Purification Challenges : The polarity of the 4-amino-7-azaindole products can make them difficult to separate from polar byproducts. Careful selection of the chromatography eluent system is essential.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine derivatives. A successful outcome relies on a nuanced understanding of the interplay between the substrate's properties (particularly the pyrrole N-H), the palladium catalyst, the ligand architecture, and the base. By carefully selecting a strategy—either protecting the nitrogen or using specialized conditions for the N-H free scaffold—researchers can efficiently access a wide array of valuable compounds for drug discovery and development. The protocols and data presented herein provide a robust framework for achieving this critical transformation.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Dounay, A. B., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(15), 3738–3741. Available from: [Link]
-
Szatmári, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 1336–1344. Available from: [Link]
-
Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society, 132(45), 15914–15917. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16890-16903. Available from: [Link]
-
Reddy, T. S., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1582–1591. Available from: [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Request PDF. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. Available from: [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(24), 13549-13562. Available from: [Link]
-
Ton, S. J., et al. (2017). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 46(39), 13196-13200. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry, 292, 31-65. Available from: [Link]
-
Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Marion, N., & Nolan, S. P. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(23), 11943–11949. Available from: [Link]
-
Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Journal of Pharmaceutical Negative Results, 13(3), 44-51. Available from: [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes & Protocols: The Strategic Role of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in Structure-Activity Relationship (SAR) Studies
Abstract
The 7-azaindole scaffold, a privileged structure in medicinal chemistry, serves as the foundation for numerous therapeutic agents, particularly kinase inhibitors.[1][2] This is largely due to its ability to act as a bioisostere of indole and purine systems, modulating physicochemical properties and forming key hydrogen bond interactions with biological targets.[1] Within this class, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has emerged as a critical starting material and a versatile intermediate for conducting detailed Structure-Activity Relationship (SAR) studies. The methoxy group at the 4-position can influence solubility and metabolic stability, while the carbaldehyde (formyl) group at the 2-position provides a reactive handle for systematic chemical modifications. This document provides an in-depth guide for researchers, outlining the strategic importance of this building block and detailing robust protocols for its derivatization and subsequent biological evaluation.
Introduction: The 7-Azaindole Core and the Significance of the 2-Carbaldehyde Moiety
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a cornerstone in the design of kinase inhibitors because it mimics the adenine fragment of ATP, enabling it to bind effectively to the kinase catalytic domain.[1] Several FDA-approved drugs, such as the BRAF inhibitor Vemurafenib, incorporate this core structure.[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic (ADME) properties.
This compound is particularly valuable for SAR exploration due to the synthetic tractability of the aldehyde group. This functional group is readily converted into a wide array of other functionalities, including amines, alkenes, alcohols, and amides. Each modification allows researchers to systematically probe the chemical space around the core scaffold to identify key interactions with the target protein and build a comprehensive SAR model.[3][4][5]
Strategic Derivatization for SAR Library Generation
The 2-carbaldehyde is a versatile anchor point for diversification. Two common and powerful transformations for generating a library of analogues are Reductive Amination and the Wittig Reaction. These methods allow for the introduction of a wide range of substituents, enabling the exploration of steric, electronic, and hydrophobic effects on biological activity.
Workflow for SAR Library Synthesis
The following diagram illustrates a typical workflow for generating a focused library of compounds from the starting aldehyde for SAR studies.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of FGFR inhibitors using 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
An In-depth Technical Guide to the Synthesis of Potent FGFR Inhibitors Utilizing 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, leveraging the pivotal intermediate, this compound. This document emphasizes the underlying chemical principles, strategic considerations in the synthetic design, and robust, step-by-step methodologies.
Introduction: Targeting Aberrant FGFR Signaling in Oncology
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a critical role in normal physiological processes, including cell proliferation, differentiation, migration, and tissue repair.[1][2] The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs, a process modulated by heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and transphosphorylation of tyrosine residues in the intracellular kinase domain.[3][4] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to regulating cell fate.[1][3]
Caption: Simplified FGFR Signaling Cascade.
Genetic alterations, such as gene amplification, activating mutations, and chromosomal translocations involving FGFR genes, are potent drivers in the pathogenesis of various cancers, including cholangiocarcinoma, gastric cancer, and urothelial carcinoma.[5][6] This has established the FGFR family as a high-value therapeutic target for the development of small-molecule kinase inhibitors.
The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Privileged Motif
The 7-azaindole core is a bioisostere of the purine system and is recognized as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[7] Its structure is highly effective at mimicking the adenine region of ATP. The pyridine nitrogen and the pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, enabling the formation of two critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[8][9][10] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency. The 7-azaindole scaffold is a key component of several successful kinase inhibitors, including the approved BRAF inhibitor Vemurafenib.[8][11]
The specific intermediate, This compound , serves as a versatile building block. The 4-methoxy group can enhance binding affinity and modulate physicochemical properties, while the 2-carbaldehyde (aldehyde) functional group provides a reactive handle for elaboration into diverse final inhibitor structures through reactions like reductive amination or Wittig olefination.
Overall Synthetic Strategy
The synthesis of complex FGFR inhibitors from this core typically follows a multi-step sequence. The general workflow involves the initial construction of the substituted 7-azaindole core, followed by functionalization to install the aldehyde, and culminating in the coupling of this key intermediate with other fragments to build the final drug molecule.
Caption: General Synthetic Workflow Diagram.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from patented procedures for the synthesis of 4-substituted 7-azaindoles.[12][13] The strategy involves N-oxidation of the pyridine ring, followed by chlorination at the 4-position, and subsequent nucleophilic substitution with sodium methoxide.
Principle: The N-oxidation of the pyridine ring activates the 4-position for nucleophilic attack. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) installs a good leaving group (chloride), which is then displaced by the methoxide anion.
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 7-Azaindole | 118.14 | 10.0 g | 84.6 mmol | 1.0 |
| Hydrogen Peroxide (30%) | 34.01 | 19.2 mL | 169.2 mmol | 2.0 |
| Acetic Acid | 60.05 | 100 mL | - | - |
| Phosphorus Oxychloride | 153.33 | 23.2 mL | 253.8 mmol | 3.0 |
| Sodium Methoxide | 54.02 | 6.86 g | 127.0 mmol | 1.5 |
| Methanol / DMF | - | 150 mL | - | - |
Step-by-Step Procedure:
-
N-Oxidation:
-
To a solution of 7-azaindole (10.0 g, 84.6 mmol) in acetic acid (100 mL), add 30% hydrogen peroxide (19.2 mL, 169.2 mmol) dropwise at room temperature.
-
Heat the mixture to 70-80°C and stir for 5-7 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove the acetic acid. The resulting residue is 7-azaindole-N-oxide. Use this crude product directly in the next step.
-
-
Chlorination:
-
Caution: This step is exothermic and releases HCl gas.
-
Add phosphorus oxychloride (23.2 mL, 253.8 mmol) to the crude 7-azaindole-N-oxide slowly at 0°C.
-
After the addition is complete, heat the mixture to reflux (approx. 100-110°C) for 3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-chloro-7-azaindole.
-
-
Methoxylation:
-
Dissolve the crude 4-chloro-7-azaindole in a mixture of methanol and DMF (e.g., 150 mL).
-
Add sodium methoxide (6.86 g, 127.0 mmol) portion-wise.
-
Heat the reaction mixture to 110-120°C and stir for 8-12 hours.[12]
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water (100 mL) and ethyl acetate (100 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-Methoxy-1H-pyrrolo[2,3-b]pyridine as a solid.
-
Protocol 2: Synthesis of this compound
This protocol employs a directed ortho-metalation (DoM) strategy, which offers excellent regioselectivity for formylation at the C2 position.[14]
Principle: The pyrrole N-H is first protected with a bulky group (e.g., TIPS). The methoxy group and the pyridine nitrogen then direct lithiation (using a strong base like LDA or n-BuLi) to the C2 position. Quenching this lithiated intermediate with an electrophile like N,N-dimethylformamide (DMF) followed by an acidic workup yields the desired aldehyde.
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 4-Methoxy-7-azaindole | 148.16 | 5.0 g | 33.7 mmol | 1.0 |
| Triisopropylsilyl chloride | 192.82 | 7.8 mL | 37.1 mmol | 1.1 |
| Imidazole | 68.08 | 5.0 g | 73.5 mmol | 2.2 |
| n-Butyllithium (2.5 M) | 64.06 | 14.8 mL | 37.1 mmol | 1.1 |
| DMF (anhydrous) | 73.09 | 3.9 mL | 50.6 mmol | 1.5 |
| THF (anhydrous) | - | 150 mL | - | - |
Step-by-Step Procedure:
-
N-H Protection:
-
Dissolve 4-Methoxy-7-azaindole (5.0 g, 33.7 mmol) and imidazole (5.0 g, 73.5 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.
-
Add triisopropylsilyl (TIPS) chloride (7.8 mL, 37.1 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to get N-TIPS-protected 4-methoxy-7-azaindole.
-
-
Directed Metalation and Formylation:
-
Dissolve the N-TIPS protected intermediate in anhydrous THF (100 mL) under a nitrogen atmosphere and cool the solution to -78°C.
-
Add n-Butyllithium (14.8 mL of a 2.5 M solution in hexanes, 37.1 mmol) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.
-
Add anhydrous DMF (3.9 mL, 50.6 mmol) dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution. The crude product contains the TIPS-protected aldehyde. To deprotect, dissolve the residue in THF (50 mL) and add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv.). Stir at room temperature for 1 hour.
-
Concentrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.[15]
-
Protocol 3: Synthesis of a Covalent FGFR Inhibitor via Reductive Amination and Acrylamide Formation
This protocol outlines the synthesis of a representative covalent FGFR inhibitor. Covalent inhibitors often contain an electrophilic "warhead," such as an acrylamide moiety, which forms an irreversible bond with a non-catalytic cysteine residue near the ATP-binding pocket of the FGFR kinase.[16][17]
Principle: The aldehyde is first condensed with an appropriate aniline derivative to form an imine, which is reduced in situ to a secondary amine (reductive amination). This amine is then acylated with acryloyl chloride to install the covalent warhead.
Caption: Mechanism of Reductive Amination.
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| Aldehyde Intermediate | 176.17 | 1.0 g | 5.68 mmol | 1.0 |
| 4-Fluoro-3-nitroaniline | 156.11 | 0.89 g | 5.68 mmol | 1.0 |
| Sodium triacetoxyborohydride | 211.94 | 1.80 g | 8.51 mmol | 1.5 |
| Dichloroethane (DCE) | - | 50 mL | - | - |
| Iron powder | 55.84 | 1.58 g | 28.4 mmol | 5.0 |
| Acryloyl chloride | 90.51 | 0.55 mL | 6.81 mmol | 1.2 |
Step-by-Step Procedure:
-
Reductive Amination:
-
To a solution of this compound (1.0 g, 5.68 mmol) and 4-fluoro-3-nitroaniline (0.89 g, 5.68 mmol) in dichloroethane (50 mL), add a few drops of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.80 g, 8.51 mmol) portion-wise.
-
Stir at room temperature for 12-16 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to get the crude nitro-amine intermediate.
-
-
Nitro Group Reduction:
-
Dissolve the crude intermediate in a mixture of ethanol (40 mL) and water (10 mL).
-
Add iron powder (1.58 g, 28.4 mmol) and ammonium chloride (0.30 g, 5.68 mmol).
-
Heat the mixture to reflux (80°C) for 2-3 hours.
-
Filter the hot solution through a pad of Celite®, washing with hot ethanol.
-
Concentrate the filtrate in vacuo to obtain the crude diamine product.
-
-
Acrylamide Formation:
-
Dissolve the crude diamine product in anhydrous THF (50 mL) and cool to 0°C.
-
Add triethylamine (1.2 mL, 8.51 mmol, 1.5 equiv.).
-
Add a solution of acryloyl chloride (0.55 mL, 6.81 mmol) in THF (10 mL) dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for an additional hour.
-
Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography to yield the target covalent FGFR inhibitor.
-
Data Summary and Troubleshooting
Biological Activity of Representative 7-Azaindole Based Inhibitors
The potency of inhibitors derived from this scaffold is typically evaluated through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound ID | Target | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | FGFR | 7 | 9 | 25 | 712 | [18][19] |
| AZD4547 | FGFR | 0.2 | 2.5 | 1.8 | 165 | Clinical Candidate |
| BGJ398 | FGFR | 0.9 | 1.4 | 1.0 | 60 | Clinical Candidate |
Data for AZD4547 and BGJ398 are representative values from public domain sources for context.
Common Experimental Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Incomplete N-oxidation or chlorination. Loss of product during aqueous workup. | Ensure reaction goes to completion by TLC. Use a continuous extractor for the workup if the product has moderate water solubility. |
| Poor regioselectivity in Protocol 2 | Incomplete protection or premature deprotection. Insufficiently low temperature during lithiation. | Ensure N-H protection is complete before proceeding. Maintain reaction temperature strictly at -78°C during base addition. |
| Formation of side products in Protocol 3 | Over-reduction of the nitro group. Di-acylation of the diamine. | Use milder reducing agents (e.g., SnCl₂·2H₂O). Add acryloyl chloride slowly at 0°C to control reactivity. |
| Purification challenges | Polar nature of the final product. | Use reverse-phase chromatography (C18 silica) or a specialized polar column for purification. |
Conclusion
The this compound intermediate is a highly valuable and versatile platform for the synthesis of potent and selective FGFR inhibitors. The 7-azaindole core provides a high-affinity anchor into the kinase hinge region, while the aldehyde functionality allows for the strategic introduction of various moieties to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed herein provide a robust framework for researchers to access these important therapeutic agents and explore novel chemical space in the ongoing effort to combat cancers driven by aberrant FGFR signaling.
References
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review . Frontiers in Pharmacology.
-
Fibroblast growth factor receptor - Wikipedia . Wikipedia.
-
The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central . PubMed Central.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed . PubMed.
-
Cellular Signaling by Fibroblast Growth Factors (FGFs) and Their Receptors (FGFRs) in Male Reproduction | Endocrine Reviews | Oxford Academic . Oxford Academic.
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals . AACR Journals.
-
Azaindoles in Medicinal Chemistry - PharmaBlock . PharmaBlock.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchGate . ResearchGate.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar . Semantic Scholar.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ChemicalBook . ChemicalBook.
-
An In-depth Technical Guide to the Discovery and Synthesis of a Potent FGFR2 Inhibitor: FGFR2/3-IN-1 - Benchchem . BenchChem.
-
CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents . Google Patents.
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors - NIH . National Institutes of Health.
-
CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents . Google Patents.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing . Royal Society of Chemistry.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central . PubMed Central.
-
Pemigatinib – Mechanism of Action and Synthesis - YouTube . YouTube.
-
1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-methoxy- | 290333-01-6 - ChemicalBook . ChemicalBook.
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors - ResearchGate . ResearchGate.
-
4-Methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR 122379-63-9 - Sigma-Aldrich . Sigma-Aldrich.
Sources
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fibroblast growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 13. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-methoxy- | 290333-01-6 [chemicalbook.com]
- 16. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in Modern Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role as a cornerstone in the design of numerous therapeutic agents.[1][2] The introduction of specific functional groups, such as a methoxy group at the 4-position and a carbaldehyde at the 2-position, transforms this core into a highly versatile building block, ripe for elaboration into potent and selective modulators of biological targets.
This guide provides an in-depth exploration of the synthetic utility and therapeutic applications of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. We will delve into the strategic importance of this scaffold, its application in the synthesis of targeted therapies, and provide detailed protocols for its utilization in drug discovery workflows.
The Strategic Value of the 7-Azaindole Core
The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution subtly alters the molecule's electronic distribution and hydrogen bonding capabilities, often leading to improved pharmacological properties such as enhanced target affinity, better metabolic stability, or improved solubility.[2] Derivatives of this core have been successfully developed as inhibitors for a wide array of biological targets, particularly protein kinases, making them invaluable in oncology and inflammation research.[1][3][4]
The specific substitution pattern of 4-methoxy and 2-carbaldehyde on this scaffold offers distinct advantages:
-
4-Methoxy Group: This electron-donating group can modulate the reactivity of the pyridine ring and influence the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
-
2-Carbaldehyde Group: This versatile functional group serves as a synthetic handle, allowing for a multitude of chemical transformations to build molecular complexity and explore the surrounding chemical space for optimal target engagement.
Application Focus: A Gateway to Complex Bioactive Molecules
The true power of this compound lies in the reactivity of its aldehyde group. This functionality opens the door to a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of drug-like molecules.
Diagram: Synthetic Utility of the 2-Carbaldehyde Moiety
Caption: Key synthetic pathways originating from the 2-carbaldehyde group.
Case Study: A Synthetic Blueprint for BCL-2 Inhibitors
The B-cell lymphoma 2 (BCL-2) protein is a critical regulator of apoptosis, and its overexpression is a hallmark of many cancers.[5] Venetoclax (ABT-199) is a potent and selective BCL-2 inhibitor that has revolutionized the treatment of certain leukemias.[6] The core of Venetoclax features a complex pyrrolo[2,3-b]pyridine moiety, highlighting the importance of this scaffold in targeted therapy.[7][8]
While the exact synthesis of Venetoclax may start from different precursors like 5-bromo-7-azaindole, we can devise a convergent synthetic strategy that leverages a functionalized 2-carbaldehyde derivative as a key intermediate.[9][10] This approach showcases the power of the aldehyde as a linchpin for connecting complex molecular fragments.
Diagram: Hypothetical Convergent Synthesis of a BCL-2 Inhibitor Analog
Caption: Convergent synthesis strategy for a complex bioactive molecule.
Broad Applications in Kinase Inhibition
The 7-azaindole scaffold is a prolific source of kinase inhibitors. Its ability to act as a hinge-binder, forming critical hydrogen bonds with the kinase backbone, has led to the discovery of potent inhibitors for a variety of targets.[2][11]
| Target Kinase | Scaffold Derivative Class | Reported Activity | Reference |
| FGFR | 1H-pyrrolo[2,3-b]pyridine derivatives | Potent inhibition (low nM IC50 values) | [11][12] |
| PI3K | 7-Azaindole scaffold derivatives | Sub-nanomolar IC50 values | [13] |
| SGK-1 | 1H-pyrrolo[2,3-b]pyridine compounds | Effective kinase inhibition | [14] |
| CSF1R | 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | Potent inhibition, used in SAR studies | [15] |
| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Selective inhibition | [16] |
| NOX2 | 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | Potent inhibition and neuroprotective effects | [17] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving a 4-substituted-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. These are representative workflows that can be adapted by researchers for their specific synthetic targets.
Protocol 1: Reductive Amination for the Synthesis of a Secondary Amine Derivative
This protocol describes the reaction of this compound with a primary amine to form a secondary amine, a common structural motif in medicinal chemistry.
Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 176.17 | 1.00 g | 5.68 mmol |
| Benzylamine | 107.15 | 0.67 g (0.68 mL) | 6.25 mmol |
| Sodium Triacetoxyborohydride | 211.94 | 1.80 g | 8.52 mmol |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - |
| Acetic Acid, glacial | 60.05 | 0.34 g (0.32 mL) | 5.68 mmol |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.00 g, 5.68 mmol) and anhydrous dichloromethane (30 mL).
-
Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Add benzylamine (0.68 mL, 6.25 mmol) followed by glacial acetic acid (0.32 mL, 5.68 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.80 g, 8.52 mmol). Caution: The addition may cause slight effervescence.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling on a Halogenated 7-Azaindole Scaffold
This protocol outlines a typical Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, on a hypothetical 5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate. This reaction is frequently used to introduce aryl or heteroaryl moieties.[15]
Materials:
| Reagent | M.W. | Amount | Moles |
| 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | 227.06 | 500 mg | 2.20 mmol |
| Phenylboronic acid | 121.93 | 322 mg | 2.64 mmol |
| Pd(PPh3)4 | 1155.56 | 127 mg | 0.11 mmol |
| Sodium Carbonate (2M aqueous solution) | 105.99 | 2.2 mL | 4.40 mmol |
| 1,4-Dioxane | - | 15 mL | - |
| Toluene | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (500 mg, 2.20 mmol), phenylboronic acid (322 mg, 2.64 mmol), and Pd(PPh3)4 (127 mg, 0.11 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (N2 or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (15 mL) and toluene (5 mL) via syringe.
-
Add the degassed 2M aqueous sodium carbonate solution (2.2 mL, 4.40 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its inherent structural features, combined with the synthetic versatility of the aldehyde group, provide a robust platform for the rapid generation of diverse and complex molecular architectures. As demonstrated by its relevance to the core of potent therapeutics like BCL-2 and kinase inhibitors, the functionalized 7-azaindole scaffold will undoubtedly continue to play a pivotal role in the future of drug discovery.
References
- Vertex AI Search, ABT-199 Synthesis: Chemical Properties of Intermediate CAS 1628047-84-6. Accessed January 17, 2026.
- Vertex AI Search, Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Accessed January 17, 2026.
- Vertex AI Search, CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google P
- Vertex AI Search, Preparation method of Venetoclax intermediate and product - Eureka | P
- Vertex AI Search, Preparation method of Bcl-2 inhibitor venetoclax and intermediate - Eureka | P
- Vertex AI Search, Synthetic Routes for Venetoclax at Different Stages of Development - ACS Public
- Vertex AI Search, ABT-199 synthesis - ChemicalBook. Accessed January 17, 2026.
- Vertex AI Search, Synthetic Routes for Venetoclax at Different Stages of Development - ResearchG
- Vertex AI Search, SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
- Vertex AI Search, Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Accessed January 17, 2026.
- Vertex AI Search, WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
- Vertex AI Search, The Science Behind ABT-199: A Deep Dive into BCL-2 Inhibition and Cancer Tre
- Vertex AI Search, Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. Accessed January 17, 2026.
- Vertex AI Search, Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Accessed January 17, 2026.
- Vertex AI Search, EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google P
- Vertex AI Search, Azaindole Therapeutic Agents - PMC - PubMed Central. Accessed January 17, 2026.
- Vertex AI Search, (PDF)
- Vertex AI Search, The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Accessed January 17, 2026.
- Vertex AI Search, WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Accessed January 17, 2026.
- Vertex AI Search, Pyrrolopyrazines as kinase inhibitors - European Patent Office - EP 1388541 A1 - Googleapis.com. Accessed January 17, 2026.
- Vertex AI Search, CAS 1190314-48-7 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - BOC Sciences. Accessed January 17, 2026.
- Vertex AI Search, HK1240217B - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. Accessed January 17, 2026.
- Vertex AI Search, Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Accessed January 17, 2026.
- Vertex AI Search, Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Accessed January 17, 2026.
- Vertex AI Search, Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Accessed January 17, 2026.
- Vertex AI Search, Lipase-triggered drug release from BCL2 inhibitor ABT-199-loaded nanoparticles to elevate anti-leukemic activity through enhanced drug targeting on the mitochondrial membrane | Request PDF - ResearchG
- Vertex AI Search, Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Accessed January 17, 2026.
- Vertex AI Search, The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed. Accessed January 17, 2026.
- Vertex AI Search, Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Accessed January 17, 2026.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. HK1240217B - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. ABT-199 synthesis - chemicalbook [chemicalbook.com]
- 7. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google Patents [patents.google.com]
- 10. Preparation method of Venetoclax intermediate and product - Eureka | Patsnap [eureka.patsnap.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Bioisosteric Replacements for the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, prized for its role as a bioisostere of both indole and purine systems.[1][2] Its unique structure, particularly its ability to form bidentate hydrogen bonds, has established it as an exceptional hinge-binding motif for kinase inhibitors.[3][4][5] This guide focuses on the 4-methoxy substituted 7-azaindole core, a common starting point in drug discovery campaigns. We will provide a detailed exploration of strategic bioisosteric replacements for both the 4-methoxy group and the core scaffold itself. This document explains the causal logic behind selecting specific bioisosteres, offers detailed synthetic protocols for key analogs, and presents a framework for systematically modulating physicochemical properties, metabolic stability, and target engagement.
The 4-Methoxy-7-Azaindole Scaffold: A Privileged Starting Point
The 7-azaindole framework is a cornerstone of modern drug design, most notably in oncology.[4] Its fusion of a π-excessive pyrrole ring with a π-deficient pyridine ring creates a unique electronic and structural environment.[2] The pyridine nitrogen and pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP and enabling potent interactions with the hinge region of many kinases.[1][5]
The 4-methoxy substituent serves as a valuable starting point for several reasons:
-
Electronic Modulation: The methoxy group is a strong electron-donating group, influencing the reactivity and electronic properties of the heterocyclic core.
-
Vector for Exploration: It provides a well-defined steric and electronic vector pointing into a specific region of the target's binding pocket.
-
Synthetic Tractability: It can be readily installed or derived from versatile intermediates like 4-chloro-7-azaindoles.[6][7]
However, reliance on a methoxy group can introduce liabilities that necessitate bioisosteric replacement. The primary drivers for seeking alternatives include:
-
Metabolic Instability: The methoxy group is susceptible to hepatic cytochrome P450-mediated O-demethylation, forming a phenol metabolite. This can lead to rapid clearance and potential downstream formation of reactive quinone species.
-
Suboptimal Physicochemical Properties: The lipophilicity imparted by the methyl group may not be ideal for overall compound properties, affecting solubility and permeability.
-
Limited Target Interactions: An oxygen atom provides only hydrogen bond acceptor capabilities. Replacing it may introduce new, beneficial interactions such as hydrogen bond donation or favorable halogen-based interactions.
-
Intellectual Property (IP) Expansion: Novel bioisosteric replacements can create new chemical matter, differentiating a discovery program from existing patents.[1]
Bioisosterism, the strategy of exchanging molecular fragments with broadly similar physicochemical properties, is a cornerstone of lead optimization.[8][9] It allows for the systematic fine-tuning of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties while preserving or enhancing biological activity.[8]
Strategic Bioisosteric Replacements
The selection of a bioisostere is a context-dependent decision, guided by the specific liabilities of the parent compound and the desired property modulations. Below, we outline key replacements for both the 4-methoxy group and the core scaffold.
Replacements for the 4-Methoxy Group
The following table summarizes common bioisosteric replacements for the 4-methoxy moiety, detailing their anticipated impact on key molecular properties.
| Bioisostere | H-Bonding | Electronics | Lipophilicity (logP) | Metabolic Stability | Rationale & Key Considerations |
| -OH | Donor & Acceptor | Donating | Lower | Potential Liability | Introduces H-bond donor capability. May be a metabolite of -OMe. Prone to glucuronidation. |
| -F | Weak Acceptor | Withdrawing | Similar/Slightly Higher | High | Minimal steric change. Blocks metabolism. Strong inductive effect alters ring pKa.[10][11] |
| -NH₂ | Donor | Donating | Lower | Moderate | Strong H-bond donor. Introduces basicity, which can aid solubility but may impact off-target activity. |
| -NHMe, -NMe₂ | Donor/None | Donating | Higher | Variable | Modulates basicity and steric bulk. N-demethylation can be a metabolic pathway. |
| -CHF₂ | None | Withdrawing | Higher | High | Offers a metabolically stable, more lipophilic alternative with a different electronic profile. |
| -OCF₃ | Weak Acceptor | Withdrawing | Significantly Higher | High | "Super-methoxy." Strongly electron-withdrawing and metabolically robust. Increases lipophilicity substantially. |
| Oxetane | Acceptor | Donating | Lower | High | Improves solubility and reduces lipophilicity. Lowers the pKa of adjacent amines.[9] |
Replacements for the 7-Azaindole Core
In some cases, the entire heterocyclic core may require modification to achieve the desired drug-like properties or to explore novel binding modes. The 7-azaindole scaffold itself is a bioisostere of indole, but other nitrogen-containing bicyclic systems can also serve as effective replacements.[12]
Caption: Bioisosteric replacements for the 7-azaindole core.
Application Workflow for Bioisostere Selection & Synthesis
A systematic approach is critical for efficiently exploring bioisosteric replacements. The following workflow outlines a logical progression from initial analysis to the synthesis of target compounds.
Caption: Systematic workflow for bioisostere evaluation.
Experimental Protocols
The following protocols provide detailed methodologies for synthesizing key 4-substituted 7-azaindole analogs from common, commercially available starting materials. These reactions serve as templates that can be adapted for a wide range of substrates.
Protocol 4.1: Synthesis of a 4-Amino Analog via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of an amine with a 4-chloro-7-azaindole. This method is highly versatile for creating C-N bonds.[7]
-
Principle: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, mediated by a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for reaction efficiency.
-
Materials & Reagents:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent)
-
Desired amine (e.g., Benzylamine, 1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
To a dry reaction vessel (e.g., microwave vial or Schlenk tube), add 4-chloro-1H-pyrrolo[2,3-b]pyridine, the amine, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
In a separate vial under inert gas, pre-mix Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mix to the reaction vessel, followed by the remaining anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification & Characterization:
-
The crude residue is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
-
Safety Precautions: Palladium catalysts, phosphine ligands, and strong bases should be handled in a fume hood. Anhydrous solvents are flammable. Wear appropriate personal protective equipment (PPE).
Protocol 4.2: Synthesis of a 4-Aryl Analog via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a C-C bond at the 4-position using the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.[7][13]
-
Principle: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an aryl halide. It is known for its tolerance of a wide variety of functional groups. A chemoselective coupling at C-4 can be achieved over other positions depending on the starting material.[7]
-
Materials & Reagents:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (or 4-bromo analog, 1 equivalent)
-
Desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) or a pre-catalyst like XPhos Pd G2.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
Combine the 4-halo-7-azaindole, arylboronic acid, and base (K₂CO₃) in a dry reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture (Dioxane/Water). Ensure the solvents have been sparged with an inert gas for at least 15-20 minutes prior to use.
-
Seal the vessel and heat to 90-100 °C. The reaction can often be performed efficiently using microwave irradiation, which can significantly reduce reaction times.[14]
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 1-6 hours).
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the crude product using flash column chromatography on silica gel.
-
Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
-
-
Safety Precautions: Handle palladium catalysts and boronic acids in a fume hood. Use caution with flammable solvents. Always wear appropriate PPE.
Conclusion
The 4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a validated and powerful starting point in drug discovery. However, achieving clinical success often requires moving beyond this initial substitution pattern. The strategic application of bioisosterism is an essential tool for overcoming common liabilities such as poor metabolic stability and suboptimal physicochemical properties. By systematically replacing the methoxy group or the core scaffold itself, researchers can fine-tune molecular properties to enhance potency, selectivity, and overall drug-likeness. The synthetic protocols provided herein offer reliable and adaptable routes to key analogs, enabling the rapid exploration of chemical space and accelerating the journey from a promising lead to a viable drug candidate. The success of this approach is not guaranteed by any single replacement but is achieved through iterative design, synthesis, and testing, guided by a deep understanding of the structure-activity and structure-property relationships at play.
References
-
Patil, S. A., et al. (2022). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Bentham Science. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. (2023). [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Synfacts, 2009(06), 0625-0625. [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Asian Journal of Organic Chemistry, 11(5). [Link]
-
Campos, K. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469. [Link]
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1042. [Link]
-
Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Chemical Society Reviews, 26(4), 317-330. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. (2021). [Link]
-
Larsson, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5764. [Link]
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-62. [Link]
-
da Silva, G. G., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6185. [Link]
-
Menichincheri, M., et al. (2007). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 50(23), 5743-5755. [Link]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8783-8794. [Link]
-
Zhou, H., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 26(16), 4976. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Khandelwal, A. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link]
-
ResearchGate. (PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. mch.estranky.sk [mch.estranky.sk]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Methoxy-7-azaindole Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] By screening collections of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency.[3] The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in medicinal chemistry and is considered a "privileged" fragment in FBDD.[1][4] Its structural similarity to the adenine core of ATP makes it an exceptional starting point for developing potent kinase inhibitors.[5][6]
This document provides detailed application notes and protocols for the use of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (also referred to as 4-Methoxy-7-azaindole-2-carbaldehyde) as a strategic fragment in FBDD campaigns. The methoxy substituent at the 4-position can serve to modulate solubility and explore specific interactions within a binding pocket, while the aldehyde at the 2-position provides a versatile chemical handle for subsequent fragment evolution.[7][8]
The 7-azaindole core is present in several approved anti-cancer drugs, underscoring its pharmacological importance.[1][9] Derivatives of this scaffold have shown potent activity against a range of kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-Kinases (PI3Ks), and Colony-Stimulating Factor 1 Receptor (CSF1R), making this fragment particularly valuable for oncology and immunology research.[10][11][12]
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is essential for designing effective screening campaigns and interpreting results.
| Property | Value | Source |
| IUPAC Name | This compound | J&K Scientific[13] |
| Synonyms | 4-Methoxy-7-azaindole-2-carbaldehyde | J&K Scientific[13] |
| CAS Number | 290333-01-6 | J&K Scientific[13] |
| Molecular Formula | C₉H₈N₂O₂ | J&K Scientific[13] |
| Molecular Weight | 176.17 g/mol | J&K Scientific[13] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol | General chemical knowledge |
FBDD Workflow Using this compound
The successful implementation of an FBDD campaign involves a multi-stage process, from initial screening to hit-to-lead development. The following diagram outlines a typical workflow.
Caption: FBDD workflow from target preparation to lead compound.
Protocols for Primary Screening and Hit Validation
The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[2] Below are example protocols for a primary screen using Surface Plasmon Resonance (SPR) and hit validation using Isothermal Titration Calorimetry (ITC).
Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a high-throughput, sensitive technique ideal for primary screening of fragment libraries.[2] It measures changes in refractive index upon fragment binding to a target protein immobilized on a sensor chip.
Objective: To identify binding of this compound to a target protein.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, Series S)
-
Target protein (e.g., a protein kinase) of >95% purity
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
This compound stock solution (100 mM in 100% DMSO)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 8000-12000 RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a working solution of the fragment by diluting the DMSO stock into running buffer to a final concentration of 200 µM. The final DMSO concentration should be kept constant across all samples and ideally ≤1%.
-
Inject the fragment solution over the reference and target flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5). This step must be optimized to ensure complete removal of the bound fragment without denaturing the immobilized protein.
-
A positive binding event is recorded as a significant increase in Response Units (RU) in the target flow cell compared to the reference cell.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection.
-
Analyze the steady-state response to identify hits. A response significantly above the background noise is considered a hit.
-
Protocol 2: Hit Validation and Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
Objective: To confirm the binding of the fragment and determine its thermodynamic signature.
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC, Malvern Panalytical)
-
Target protein (20-50 µM in ITC buffer)
-
This compound (200-500 µM in ITC buffer)
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer used for protein dialysis and fragment dilution must be identical to avoid heat of dilution artifacts.
Methodology:
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer.
-
Prepare the fragment solution by dissolving the compound directly in the final dialysis buffer. Ensure the DMSO concentration is identical in both the cell and syringe solutions to minimize artifacts.
-
-
ITC Experiment:
-
Load the target protein into the sample cell (approx. 200 µL).
-
Load the fragment solution into the injection syringe (approx. 40 µL).
-
Set the experimental parameters: temperature at 25°C, stirring speed at 750 rpm, and an initial delay of 60 seconds.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Subtract the heat of dilution, determined from a control experiment titrating the fragment into buffer alone.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
-
From Hit to Lead: Elaboration of the Aldehyde Moiety
Once a fragment hit is validated and its binding mode is determined, typically by X-ray crystallography, the next phase is to increase its affinity and selectivity through chemical elaboration. The 2-carbaldehyde group of our fragment is an excellent synthetic handle for this purpose.
Caption: Elaboration strategies for the 2-carbaldehyde group.
Example Elaboration Strategy: Reductive Amination
Reductive amination is a robust method to introduce a variety of substituents, allowing for the exploration of adjacent pockets in the protein binding site.
-
Reaction: The aldehyde is reacted with a primary or secondary amine to form a Schiff base (imine) intermediate.
-
Reduction: The intermediate is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.
-
Diversity: By using a library of diverse amines, a wide range of chemical functionality can be introduced, enabling rapid generation of a structure-activity relationship (SAR).
This structure-guided growth strategy, where new chemical vectors are designed to interact with specific residues in the target's binding site, is a hallmark of successful FBDD campaigns.
Conclusion
This compound is a high-value fragment for FBDD campaigns, particularly those targeting protein kinases. Its privileged 7-azaindole core provides a strong anchor point for binding, while the methoxy and aldehyde functionalities offer opportunities for fine-tuning physicochemical properties and subsequent chemical elaboration. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery efforts, from initial hit identification to the generation of potent lead compounds.
References
-
Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. (2023). Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]
-
Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. (n.d.). ResearchGate. [Link]
-
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters, 8(8), 846-851. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. [Link]
-
Azaindole Therapeutic Agents. (2020). Current Medicinal Chemistry, 27(1), 1-19. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(9), 1539. [Link]
-
4-Methoxy-7-azaindole-2-carbaldehyde, 97%. (n.d.). J&K Scientific. [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2018). Chemical Science, 9(12), 3166-3174. [Link]
-
In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. (2021). Journal of Pharmaceutical Chemistry, 7(2), 1-8. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 262, 115865. [Link]
-
An electrophilic fragment screening for the development of small molecules targeting caspase-2. (2023). RSC Medicinal Chemistry, 14(10), 1957-1965. [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2023). Molecules, 28(22), 7598. [Link]
-
Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. (2012). Journal of Medicinal Chemistry, 55(17), 7621-7643. [Link]
-
Fragment-based drug discovery campaigns guided by native mass spectrometry. (2022). Chemical Society Reviews, 51(18), 7847-7867. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). Chemical Communications, 56(74), 10839-10855. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(11), 1541-1547. [Link]
-
Crystal-structures-guided design of fragment-based drugs for inhibiting the main protease of SARS-CoV-2. (2022). Journal of Cellular Biochemistry, 123(5), 947-957. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21677-21685. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). Molecules, 24(18), 3362. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21677-21685. [Link]
-
High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. (2025). bioRxiv. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). Pharmaceuticals, 17(2), 249. [Link]
Sources
- 1. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Reductive Amination of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
The 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine and indole frameworks allows it to function as a bioisostere, modulating biological activity and fine-tuning physicochemical properties of drug candidates. This core is integral to the development of a new generation of therapeutics, particularly kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The functionalization of this scaffold is therefore of paramount importance, and the introduction of diverse amine functionalities via reductive amination of the corresponding 2-carbaldehyde derivative is a key synthetic strategy.
This application note provides a comprehensive guide to the reductive amination of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting.
Mechanistic Overview: The "Why" Behind the Reaction
Reductive amination is a robust and widely utilized method for the formation of C-N bonds. The reaction proceeds in a two-step sequence within a single pot: the formation of an imine or iminium ion from the aldehyde and an amine, followed by its immediate reduction to the corresponding amine.
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that exhibits chemoselectivity for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation due to its mild nature and remarkable selectivity.[1][2] The electron-withdrawing acetate groups on the boron atom temper its reducing power compared to reagents like sodium borohydride, rendering it less likely to reduce the aldehyde starting material.
Experimental Protocols
The following protocols are designed to be robust starting points for the reductive amination of this compound with a variety of primary and secondary amines. Optimization may be required for particularly challenging substrates.
Protocol 1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This is the most common and generally applicable method for the reductive amination of aldehydes.[1][3]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).
-
Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Protocol 2: Stepwise Reductive Amination with Sodium Borohydride
This method is particularly useful when reacting with primary amines where over-alkylation to the tertiary amine is a concern, or with less reactive amines where imine formation is slow.[1]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.1 eq)
-
Anhydrous methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5-2.0 eq)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
Step A: Imine Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 1-4 hours. The formation of the imine can be monitored by ¹H NMR (disappearance of the aldehyde proton signal) or LC-MS. For less reactive amines, gentle heating (40-50 °C) may be required.
Step B: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add sodium borohydride (1.5-2.0 eq) in small portions. Vigorous gas evolution (hydrogen) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Data Summary and Comparison
| Parameter | Protocol 1 (STAB) | Protocol 2 (Stepwise NaBH₄) | Rationale and Field Insights |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium borohydride | STAB is milder and more selective for the iminium ion, allowing for a one-pot procedure.[1][2] NaBH₄ is more reactive and can reduce the starting aldehyde, necessitating a stepwise approach. |
| Solvent | Anhydrous DCE, DCM, THF | Anhydrous Methanol | STAB is moisture-sensitive and performs best in aprotic solvents. Methanol is an excellent solvent for imine formation in the stepwise protocol. |
| Key Advantage | Operational simplicity, broad substrate scope, high yields. | Better control to prevent over-alkylation with primary amines. | For high-throughput synthesis and general applications, Protocol 1 is preferred. For precious primary amines or when dialkylation is observed, Protocol 2 offers a reliable alternative. |
| Potential Challenge | Slower reaction with sterically hindered or electron-poor amines. | Requires careful monitoring of imine formation before adding the reducing agent. | For challenging substrates in Protocol 1, the addition of a catalytic amount of acetic acid may be beneficial. |
| Workup | Standard aqueous quench and extraction. | Requires careful quenching of excess NaBH₄ and removal of methanol. | Both workups are straightforward, but the quenching of NaBH₄ can be more vigorous. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. For STAB reactions, gentle heating (40-50 °C) can sometimes drive the reaction to completion. For less reactive amines, consider adding a catalytic amount of acetic acid (0.1-0.2 eq) to facilitate iminium ion formation.
-
Aldehyde Reduction: If significant amounts of the corresponding alcohol are observed, it indicates that the reducing agent is reacting with the starting aldehyde. This is more common with NaBH₄ but can occur with STAB if the imine formation is particularly slow. In such cases, the stepwise protocol is recommended.
-
Over-alkylation: When using primary amines, the formation of the tertiary amine can be a significant side reaction. Using a 1:1 stoichiometry of the aldehyde and amine can minimize this. If the problem persists, the stepwise protocol (Protocol 2) is the most effective solution.
-
Purification Challenges: The polarity of the resulting amine can vary significantly. A range of solvent systems for column chromatography (e.g., hexanes/ethyl acetate, DCM/methanol) should be screened to achieve optimal separation.
Conclusion
The reductive amination of this compound is a highly efficient and versatile method for the synthesis of a diverse array of substituted amines. The use of sodium triacetoxyborohydride in a one-pot procedure is the recommended starting point for most applications, offering simplicity and high yields. For specific challenges such as over-alkylation with primary amines, a stepwise approach with sodium borohydride provides excellent control. By understanding the underlying mechanism and key experimental parameters, researchers can successfully leverage this powerful transformation to accelerate their drug discovery and development programs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. [PDF] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). | Semantic Scholar [semanticscholar.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Halo-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support resource for researchers utilizing 4-halo-1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges presented by this important heterocyclic scaffold. The electron-deficient nature of the pyridine ring and the presence of the pyrrole N-H moiety introduce specific complexities not always encountered with simpler aryl halides.[1] This document addresses common experimental issues in a direct question-and-answer format, explaining the chemical principles behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Category 1: Low Conversion & Yield Optimization
Question 1: My reaction shows very low or no conversion of the 4-halo-7-azaindole starting material. What are the most likely causes?
Low conversion is a common initial hurdle. The primary bottlenecks in the Suzuki-Miyaura catalytic cycle are typically a slow oxidative addition of the palladium catalyst to the C-X bond or an inefficient transmetalation step.[2] For 4-halo-7-azaindoles, several factors can contribute to this issue.
Causality & Troubleshooting Steps:
-
Inactive Catalyst System: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), or it may be deactivated. The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, potentially inhibiting catalysis.[1][3]
-
Solution: Switch to a more robust, pre-formed catalyst system. Modern palladium precatalysts supported by bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are designed for challenging substrates and often give superior results.[4][5] These ligands accelerate both oxidative addition and reductive elimination.[6]
-
-
Poor Oxidative Addition (Especially with 4-Chloro derivatives): The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[7][8]
-
Solution: Employ a catalyst system specifically designed for aryl chlorides. This almost always involves the use of highly electron-donating and sterically hindered ligands like Buchwald's biaryl phosphines (SPhos, XPhos, RuPhos) or bulky trialkylphosphines such as P(t-Bu)₃.[9][10] Increasing the reaction temperature can also help overcome the activation barrier.[6]
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow if the boronic acid is not properly activated by the base to form the more nucleophilic boronate species.[11]
-
Solution: Re-evaluate your base and solvent system. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃.[6][12] The base must have some solubility in the reaction medium. Adding a small amount of water to solvents like dioxane or THF can dramatically improve the solubility of inorganic bases and facilitate the hydrolysis of boronic esters and the formation of the active boronate.[13][14]
-
Question 2: I'm getting a moderate yield (~40-50%), but the reaction stalls. How can I push it to completion?
A stalling reaction often points to catalyst deactivation or decomposition of one of the coupling partners over the reaction time.
Causality & Troubleshooting Steps:
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or if the ligand concentration is too low.[14]
-
Solution: Use a more stable palladium precatalyst. Second- and third-generation Buchwald precatalysts are designed to release the active monoligated Pd(0) species slowly, maintaining a low concentration of the active catalyst to prevent decomposition.[4][5] You can also try a second addition of the catalyst and ligand partway through the reaction.[15]
-
-
Boronic Acid Decomposition: Heteroaromatic and electron-deficient boronic acids are susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen) under basic, aqueous conditions, especially at elevated temperatures.[6][16] This depletes the nucleophilic partner over time.
-
Solution:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA ester.[6][11] These are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the boronic acid.[17]
-
Add Boronic Acid in Portions: Instead of adding all the boronic acid at the beginning, add a second portion after a few hours to replenish what may have decomposed.[16]
-
Lower the Temperature: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C instead of >100 °C).[18]
-
-
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
Category 2: Common Side Reactions
Question 3: I am observing significant protodehalogenation of my 4-halo-7-azaindole. How can I prevent this?
Protodehalogenation is the undesired reduction of the carbon-halogen bond, leading to the formation of the parent 1H-pyrrolo[2,3-b]pyridine.
Causality & Troubleshooting Steps:
-
Source of Hydride: This side reaction can be promoted by certain reagents acting as hydride donors. While the exact mechanism can be complex, it is often exacerbated by specific combinations of base, solvent, and ligand.
-
Solution:
-
Change the Base: Some bases are more prone to facilitating this pathway. If you are using an alkoxide base (e.g., NaOtBu), switch to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[3]
-
Modify the Solvent: Ethereal solvents are generally preferred. Avoid using alcohols as the primary solvent if protodehalogenation is a major issue.
-
Use a Boronic Ester: Sometimes, impurities in or decomposition of the boronic acid can contribute to the problem. Using a highly pure boronic pinacol ester can reduce this side reaction.[6]
-
-
Question 4: My TLC/LC-MS shows a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can I stop it?
Homocoupling results in the formation of a R²-R² dimer from your boronic acid (R²-B(OH)₂).
Causality & Troubleshooting Steps:
-
Presence of Oxygen: The most common cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture. Oxygen can re-oxidize Pd(0) to Pd(II), which then mediates the homocoupling process.[7][13]
-
Solution: Rigorous degassing is critical. Before adding the catalyst, bubble an inert gas (argon or nitrogen) through your solvent for at least 20-30 minutes.[6] Then, assemble your reaction under a positive pressure of the inert gas. Using Schlenk techniques is highly recommended.
-
-
Pd(II) Precatalyst: If the reduction of your Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote homocoupling.[13]
-
Solution: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes help, but the best solution is often ensuring the reaction is truly anaerobic. Modern precatalysts that generate the active species efficiently also help minimize this side reaction.
-
Category 3: Substrate-Specific Issues
Question 5: Does the N-H on the pyrrole ring of the 7-azaindole interfere with the reaction? Should I use a protecting group?
Yes, the pyrrole N-H can absolutely interfere. It is weakly acidic and can be deprotonated by the base. The resulting anion can coordinate to the palladium catalyst, altering its reactivity or leading to deactivation.[3][4]
Causality & Troubleshooting Steps:
-
Catalyst Inhibition: The deprotonated azaindole is an N-centered anion that can act as a ligand for the palladium, leading to inactive or less active catalyst species.[4]
-
Solution: While many couplings on unprotected 7-azaindoles are reported, protection of the pyrrole nitrogen is a robust strategy to improve reproducibility and yield, especially during methods development.
-
Data & Recommendations
Table 1: Recommended Catalyst Systems for 4-Halo-7-Azaindoles
| Halide Substrate | Palladium Source | Recommended Ligand(s) | Typical Loading (mol%) | Key Considerations |
| 4-Bromo -7-azaindole | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | 1 - 5% | Generally reactive. Focus on optimizing base and solvent.[4][15] |
| 4-Chloro -7-azaindole | Pd₂(dba)₃ or Buchwald Precatalysts (e.g., XPhos-Pd-G3) | XPhos, RuPhos, BrettPhos | 2 - 10% | Requires highly active, electron-rich, and bulky ligands to facilitate oxidative addition. Higher temperatures may be needed.[5][9] |
| 4-Iodo -7-azaindole | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃, dppf | 2 - 5% | Most reactive halide. Often successful with less specialized catalyst systems.[19] |
Table 2: Common Bases and Solvents
| Base | Solvent System (v/v) | Temperature (°C) | Comments |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 - 110 | A common starting point, but may be too weak for challenging couplings.[20] |
| K₃PO₄ | Toluene/H₂O (5:1) or THF/H₂O (4:1) | 60 - 100 | Stronger, often more effective base. Good solubility in aqueous mixtures.[6][21] |
| Cs₂CO₃ | Dioxane or DMF | 80 - 120 | Strong, effective base, particularly useful for difficult couplings. Higher cost.[15] |
| KF | THF | 60 - 80 | A milder base, useful if the substrate is sensitive to strong bases. Often used with organotrifluoroborates. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of a 4-bromo-1-(phenylsulfonyl)-7-azaindole with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-1-(phenylsulfonyl)-7-azaindole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to the halide) and degassed water (to make a 4:1 or 5:1 dioxane:water mixture) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalyst/Ligand Screening
When optimizing a difficult coupling, screening several catalyst systems in parallel is highly efficient.
-
Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate). To each vial, add the 4-chloro-7-azaindole (0.1 mmol, 1.0 equiv), the boronic acid partner (0.15 mmol, 1.5 equiv), and the chosen base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv).
-
Catalyst Addition: To separate vials, add different palladium/ligand combinations. For example:
-
Vial A1: Pd₂(dba)₃ (2 mol%) + SPhos (4.4 mol%)
-
Vial A2: Pd₂(dba)₃ (2 mol%) + XPhos (4.4 mol%)
-
Vial A3: XPhos-Pd-G3 (2 mol%)
-
Vial A4: PdCl₂(dppf) (2 mol%)
-
-
Reaction: Add the chosen degassed solvent system (e.g., Dioxane/H₂O 4:1) to each vial. Seal the plate and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Analysis: After a set time (e.g., 16 hours), cool the plate, quench the reactions, and analyze the conversion in each vial by LC-MS to identify the most effective catalyst system. Kits for this type of screening are commercially available.[18]
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[2]
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
AtlanChim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1039. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11681–11689. [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(3), 1837–1847. [Link]
-
ResearchGate. (2025). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
-
Johansen, M. B., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron Letters, 110, 154101. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(17), 4344–4347. [Link]
-
Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7937–7949. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16377–16383. [Link]
-
Andrade, R. B., & Martin, S. F. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2633. [Link]
-
Biffis, A., et al. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 8(1), 24. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nva.sikt.no [nva.sikt.no]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. mdpi.com [mdpi.com]
optimizing reaction conditions for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde synthesis
Welcome to the technical support guide for the synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Section 1: Synthesis Overview & Core Principles
The target molecule, this compound, is a derivative of 7-azaindole, a scaffold of significant interest in medicinal chemistry.[1][2] The most common and effective method for introducing a formyl group onto the electron-rich pyrrole ring of the 7-azaindole core is the Vilsmeier-Haack reaction .[3][4]
This reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5] This reagent then acts as a mild electrophile, targeting the most nucleophilic position on the azaindole ring. For the 4-methoxy substituted 7-azaindole, the reaction proceeds with regioselectivity for the C2 position, driven by the electronic effects of the fused ring system and the methoxy substituent.
Caption: Vilsmeier-Haack formylation of 4-methoxy-7-azaindole.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of the synthesis.
Q1: What is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in this reaction. It is generated from the reaction between a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[3] The reaction is highly exothermic and moisture-sensitive. It is critical to form the reagent at low temperatures (e.g., 0 °C) to prevent decomposition and ensure its availability for the subsequent formylation step.
Q2: Why is the formylation selective for the C2 position?
A2: In the 7-azaindole ring system, the pyrrole ring is significantly more electron-rich than the pyridine ring, making it the site of electrophilic attack. While formylation of unsubstituted 7-azaindole often occurs at C3, the 4-methoxy group acts as an electron-donating group, increasing the electron density across the pyrrole ring. This electronic influence, combined with the inherent reactivity of the azaindole nucleus, directs the electrophilic Vilsmeier reagent to attack the C2 position. The pyrrole nitrogen atom strongly activates the adjacent C2 position, making it a highly nucleophilic center.[6]
Q3: What are the most critical parameters for reaction success?
A3: Three parameters are paramount:
-
Reagent Quality: Anhydrous DMF and fresh, high-purity POCl₃ are essential. Water will rapidly hydrolyze both POCl₃ and the Vilsmeier reagent, quenching the reaction.[7] DMF can decompose over time to dimethylamine and formic acid, which can cause side reactions.
-
Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic and should be performed at 0 °C or below. After addition of the substrate, the reaction may require heating to proceed to completion, but this must be carefully optimized to avoid thermal decomposition.[8]
-
Stoichiometry: The molar ratio of POCl₃ and DMF to the substrate must be carefully controlled. An excess of the Vilsmeier reagent can lead to side reactions like di-formylation, while an insufficient amount will result in an incomplete reaction.[8]
Q4: What safety precautions should be taken?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction quench is also highly exothermic and releases HCl gas; it must be performed slowly and with extreme caution, preferably by adding the reaction mixture to a stirred vessel of ice and aqueous base.
Section 3: Troubleshooting Guide
Even with a well-defined protocol, experimental challenges can arise. This guide addresses specific issues in a Q&A format.
Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
Problem: Low or No Product Yield
-
Q: My reaction is not working. I recover only starting material or get a very low yield (<20%). What are the most likely causes?
-
A: This is a classic issue often traced back to reagent quality.
-
Moisture Contamination: POCl₃ reacts violently with water to form phosphoric acid and HCl. The Vilsmeier reagent itself is readily hydrolyzed. Ensure your DMF is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Degraded Reagents: DMF can decompose to dimethylamine, which will react with the Vilsmeier reagent.[7] If your DMF has a strong fishy odor, it may be degraded. Use a fresh, sealed bottle of POCl₃, as older bottles can absorb atmospheric moisture.
-
Insufficient Activation: The reaction may not have been heated sufficiently after the addition of the substrate. While reagent formation requires cold temperatures, the electrophilic substitution step often needs thermal energy. Monitor the reaction by TLC and consider gently heating to 60-70 °C if no conversion is observed at room temperature.[8]
-
-
Problem: Complex Product Mixture and Purification Challenges
-
Q: My TLC plate shows multiple spots, and the crude NMR spectrum is very complex. What are the potential side reactions?
-
A: The formation of multiple byproducts points to issues with reactivity and stoichiometry.
-
Di-formylation: A large excess of the Vilsmeier reagent can potentially lead to the introduction of a second formyl group, or other complex rearrangements.[8] Carefully control the stoichiometry, starting with around 1.5 equivalents of the Vilsmeier reagent.
-
N-Formylation: The pyrrole nitrogen is nucleophilic and could theoretically be formylated, although this is less common under these conditions and often reversible.
-
Decomposition: 7-Azaindoles can be sensitive to strongly acidic conditions. Prolonged reaction times at high temperatures can lead to decomposition.
-
Solution: A key technique to improve selectivity is inverse addition . Add a solution of your 4-methoxy-7-azaindole in an anhydrous solvent (like DMF or CH₂Cl₂) dropwise to the pre-formed Vilsmeier reagent at 0 °C. This ensures the substrate is never exposed to a large excess of the formylating agent.
-
-
Problem: Difficult Reaction Work-up and Product Isolation
-
Q: When I quench the reaction in water/base, I get a thick, unmanageable tar or solid. How can I improve the work-up?
-
A: This happens due to uncontrolled hydrolysis and precipitation. The work-up is as critical as the reaction itself.
-
Quenching Procedure: The quench must be slow and controlled. Prepare a separate flask with a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc).[5] Slowly add your reaction mixture via a dropping funnel to this cold solution. This dissipates the heat of hydrolysis and neutralizes the generated HCl.
-
Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier attack is an iminium salt, which must be hydrolyzed to the final aldehyde.[3][6] After the initial quench, allow the mixture to stir, warming to room temperature, for 1-2 hours to ensure complete hydrolysis. Monitor the disappearance of the iminium intermediate by TLC.
-
pH Adjustment: After hydrolysis, carefully adjust the pH of the aqueous solution to ~8-9 with a saturated base solution. The product is often more soluble at very low or high pH. Bringing the pH to slightly basic often facilitates its precipitation or extraction.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The product may have some aqueous solubility, so repeated extractions are necessary.
-
-
Section 4: Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on their specific scale and equipment.
Table 1: Reagent Stoichiometry
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | 1.0 | Substrate | Must be pure and dry. |
| Phosphorus oxychloride (POCl₃) | 1.5 - 2.0 | Vilsmeier Reagent Formation | Use fresh, high-purity reagent. |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent | Vilsmeier Reagent Formation | Must be anhydrous grade. |
| Saturated aq. NaHCO₃ / NaOAc | Excess | Quench & Neutralization | Used for controlled hydrolysis.[5] |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent | Ensure it is free of water. |
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (approx. 10 mL per 1 g of substrate). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, stir the resulting pale yellow solution at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes). If the reaction is sluggish, consider heating to 60-70 °C for 1-2 hours.[8]
-
Work-up and Hydrolysis: In a separate large beaker, prepare a vigorously stirred solution of crushed ice and saturated aqueous sodium acetate or sodium bicarbonate.[5]
-
Slowly and carefully pour the reaction mixture into the ice/base slurry. A precipitate may form.
-
Allow the mixture to stir for 1-2 hours, warming to room temperature, to ensure complete hydrolysis of the iminium salt intermediate.
-
Adjust the pH to 8-9 with additional base if necessary.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography or recrystallization to afford the pure this compound.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... Retrieved from an article discussing Vilsmeier reactions on indole systems.
-
National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- ResearchGate. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl- 4-azaindole.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from an article reviewing the Vilsmeier-Haack reaction.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, chemists, and drug development professionals in navigating the common challenges associated with this synthesis. Our goal is to explain the causality behind experimental outcomes and provide robust, validated solutions.
The primary synthetic route to this compound is the Vilsmeier-Haack formylation of the 4-methoxy-7-azaindole core.[1] While this is an efficient and widely used method for formylating electron-rich heterocycles, the high reactivity of the pyrrolopyridine scaffold can lead to a range of byproducts that complicate purification and reduce yields.[2][3] This guide directly addresses these potential issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, providing mechanistic explanations and actionable solutions.
Q1: My reaction is producing the C3-formylated isomer alongside my desired C2 product. Why is this happening and how can I improve C2-selectivity?
A1: Mechanistic Insight & Solution
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the chloroiminium ion (Vilsmeier reagent) acts as the electrophile.[4][5] The 7-azaindole nucleus is electron-rich, and the pyrrole ring is significantly more reactive than the pyridine ring. Within the pyrrole moiety, the C2 and C3 positions are both nucleophilic. For many pyrroles, substitution at the C2 position is kinetically favored due to better stabilization of the cationic intermediate (Wheland intermediate).[6]
However, the regioselectivity can be influenced by several factors:
-
Steric Hindrance: While the C2 position is generally more reactive, bulky protecting groups on the pyrrole nitrogen can direct formylation to the C3 position.
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable C3 isomer or other side products.
-
Vilsmeier Reagent Stoichiometry: An excessive amount of the Vilsmeier reagent can lead to less selective reactions.
Troubleshooting & Optimization Strategies:
-
Temperature Control: Perform the formation of the Vilsmeier reagent and its subsequent reaction with the 4-methoxy-7-azaindole at low temperatures (e.g., 0°C to 5°C) before allowing it to slowly warm to room temperature.[4] This favors the kinetically preferred C2 product.
-
Reagent Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can decrease selectivity.
-
Slow Addition: Add the 4-methoxy-7-azaindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C. This maintains a low concentration of the substrate, which can improve selectivity.
Q2: I am observing a significant amount of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion?
A2: Mechanistic Insight & Solution
Incomplete conversion is typically due to insufficient activation of the substrate or deactivation/degradation of the Vilsmeier reagent.
-
Reagent Potency: The Vilsmeier reagent is sensitive to moisture. Any water present in the solvent (DMF) or glassware will hydrolyze the reagent, rendering it inactive.
-
Substrate Reactivity: While 4-methoxy-7-azaindole is an electron-rich heterocycle, its reactivity can be influenced by the overall reaction conditions.[3]
-
Temperature: While low temperatures are crucial for selectivity (see Q1), the reaction may require warming to proceed at a reasonable rate. Insufficient thermal energy can lead to stalling.
Troubleshooting & Optimization Strategies:
-
Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade solvents (especially DMF). Dry all glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Staged Temperature Profile: After the initial addition at 0°C, allow the reaction to stir at room temperature for several hours.[4] Gentle heating (e.g., to 40-50°C) can be employed if TLC or LC-MS analysis shows a stalled reaction, but this should be done cautiously as it may increase byproduct formation.
-
Verify Reagent Quality: Use high-quality phosphorus oxychloride (POCl₃). If the bottle is old, its reactivity may be compromised due to partial hydrolysis.
Q3: My mass spectrometry analysis indicates the presence of di-formylated and/or N-formylated byproducts. What causes this and how can it be prevented?
A3: Mechanistic Insight & Solution
The formation of these byproducts is a direct consequence of the high reactivity of the 7-azaindole system and the pyrrole nitrogen.
-
Di-formylation: The initial C2-formylation product still possesses a reactive pyrrole ring. Under harsh conditions (high temperature or large excess of Vilsmeier reagent), a second formylation can occur, often at the C3 position or another available site. Similar diformylation has been observed in related indole systems.[7]
-
N-formylation: The pyrrole nitrogen is nucleophilic and can react with the Vilsmeier reagent, particularly if it is deprotonated.[7] While this is often reversible, the N-formyl product can sometimes be isolated, especially if the workup procedure is not optimized.
Troubleshooting & Optimization Strategies:
-
Strict Stoichiometry Control: Use no more than 1.5 equivalents of the Vilsmeier reagent. This is the most critical factor in preventing over-reaction.
-
Maintain Low Temperatures: As with regioselectivity, low temperatures suppress the secondary reactions that lead to di-formylation.
-
Optimized Workup: During the aqueous workup, the hydrolysis of the intermediate iminium salt is crucial.[5][8] Ensure the pH is adjusted correctly (typically to basic conditions with NaOH or NaHCO₃) to facilitate both the hydrolysis to the aldehyde and the removal of any N-formyl groups. Stirring the quenched reaction mixture for a sufficient time at room temperature can aid this process.
Part 2: General Troubleshooting Workflow
If your synthesis is not performing as expected, use the following decision tree to diagnose the potential issue based on your initial analytical data (TLC, LC-MS).
Caption: Troubleshooting decision tree for byproduct formation.
Part 3: Optimized Protocol and Purification
This protocol is designed to maximize the yield of the desired C2-aldehyde while minimizing common byproducts.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 volumes based on substrate).
-
Cool the flask to 0°C using an ice-water bath.
-
-
Vilsmeier Reagent Formation:
-
Formylation Reaction:
-
Dissolve 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Add this solution dropwise to the Vilsmeier reagent slurry at 0°C over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture back to 0°C.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the pH is ~8-9. This step is exothermic and may release gas; perform with caution.
-
Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.[8]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volumes).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification Strategy
The crude product is typically a solid that can be purified by one of the following methods:
-
Silica Gel Chromatography: This is the most effective method for separating the desired C2 product from the C3 isomer and other byproducts. A gradient elution system, such as ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50-60%), is usually effective.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can provide highly pure material.
Part 4: Byproduct Characterization Data
The following table summarizes key analytical data to help in the identification of the target product and major byproducts.
| Compound Name | Expected Mass [M+H]⁺ | Key ¹H NMR Features (Illustrative) |
| This compound (Product) | 177.06 | Aldehyde proton (~9.8 ppm), singlet for H3 proton (~7.2 ppm), characteristic pyridine and methoxy signals. |
| 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (Starting Material) | 149.07 | Absence of aldehyde proton. Presence of both H2 and H3 protons on the pyrrole ring (doublets or triplets). |
| 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Isomer) | 177.06 | Aldehyde proton (~10.0 ppm), singlet for H2 proton (~7.8-8.0 ppm, typically downfield from product's H3). |
| 1-Formyl-4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (Di-formyl) | 205.05 | Two distinct aldehyde protons. Significant downfield shift of pyrrole and pyridine protons due to the electron-withdrawing N-formyl group. |
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. The Vilsmeier Reaction of Non-Aromatic Compounds | Request PDF. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(4-chlorophenyl)-3,4-dihydroacridin-1(2H,5H,6H)-yl)malonaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering (IJRTE). Available from: [Link]
-
PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]
-
RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles. Available from: [Link]
-
Progress in Chemistry. Synthesis of Azaindoles. Available from: [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
Molecules. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][6]-thiazepin-3(2H)-one. Available from: [Link]
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Available from: [Link]
-
ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available from: [Link]
-
DTIC. THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Available from: [Link]
-
PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Available from: [Link]
-
Beilstein Journals. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]
-
PubMed Central. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Available from: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Derivatives
Welcome to the dedicated technical support center for the chromatographic purification of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic compounds with high purity. The unique structural features of this scaffold—a moderately polar, basic pyrrolopyridine core combined with a reactive aldehyde functionality—present specific hurdles in chromatographic purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, from peak tailing and poor resolution to on-column degradation. The protocols and explanations provided herein are grounded in established chromatographic principles and extensive field experience to ensure both scientific accuracy and practical utility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound derivatives. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Significant Peak Tailing and Poor Peak Shape
Question: My target compound is eluting as a broad, tailing peak on a silica gel column, leading to poor separation from impurities. What is causing this, and how can I achieve sharper peaks?
Answer:
Peak tailing with nitrogen-containing heterocycles like pyrrolopyridines is a classic problem in normal-phase chromatography on silica gel.[1] The primary cause is the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-ideal interaction leads to uneven elution and tailing.
Root Cause Analysis & Corrective Actions:
-
Neutralize Acidic Sites: The most direct solution is to add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.[1]
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent.
-
Protocol: Start by preparing your mobile phase (e.g., 50% ethyl acetate in hexanes) and then add the TEA. Ensure thorough mixing. Equilibrate your column with this modified mobile phase for at least 5 column volumes before loading your sample.
-
-
Consider Alternative Stationary Phases: If base-modified silica does not resolve the issue, or if your compound is sensitive to bases, consider a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina can be an excellent alternative for purifying basic compounds.
-
Deactivated Silica: You can prepare a less acidic silica gel by treating it with a base before packing the column.[1]
-
-
Reversed-Phase Chromatography: For highly polar derivatives that are difficult to elute even with polar normal-phase systems, reversed-phase chromatography is often the method of choice.[2] Use a C18 column with a mobile phase such as water/acetonitrile or water/methanol, often with a modifier like formic acid (0.1%) to improve peak shape by protonating the basic nitrogens.[2][3]
Issue 2: Low Recovery or Suspected On-Column Degradation
Question: My yield after column chromatography is significantly lower than expected based on the crude NMR. I also see new, unidentified spots on the TLC of my collected fractions. What is happening on the column?
Answer:
Low recovery and the appearance of new impurities are strong indicators of on-column degradation. The aldehyde group in your this compound is susceptible to oxidation and other reactions on the acidic silica gel surface.[4] Some pyrrolo[2,3-b]indole derivatives, a related class of compounds, have been noted to be sensitive to the acidic nature of silica gel.[1]
Troubleshooting Workflow for Compound Instability:
Caption: Workflow to diagnose and address compound degradation during chromatography.
Detailed Steps:
-
Confirm Instability: Before running a full column, perform a stability test using thin-layer chromatography (TLC).
-
Protocol: Spot your crude material on a silica gel TLC plate. Let it sit exposed to air on the benchtop for 30-60 minutes. Then, elute the plate as usual. If the spot corresponding to your product has diminished, streaked, or produced new baseline spots, your compound is likely unstable on silica.[4]
-
-
Mitigation Strategies:
-
Use Deactivated Silica: As mentioned for peak tailing, adding a base like triethylamine to the mobile phase can also prevent acid-catalyzed degradation.[5]
-
Switch to a Neutral Stationary Phase: Alumina (neutral grade) is a viable alternative.
-
Minimize Residence Time: Use flash chromatography with applied pressure rather than gravity chromatography. A faster flow rate reduces the time your compound spends in contact with the stationary phase.[6]
-
Dry Loading with Care: When dry loading, adsorb your compound onto a minimal amount of silica or an inert support like Celite®. Ensure the solvent is removed quickly under reduced pressure without excessive heating, which can also cause degradation.[2]
-
Issue 3: Poor Separation of Closely Related Impurities
Question: My target compound co-elutes with an impurity that has a very similar Rf value. How can I improve the resolution?
Answer:
Achieving separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system. This involves a careful selection of both the mobile and stationary phases.
Optimization Strategy for Resolution:
| Strategy | Action | Rationale |
| Mobile Phase Optimization | Change the solvent composition. If you are using a standard ethyl acetate/hexane system, try substituting ethyl acetate with dichloromethane or a mixture of solvents (e.g., dichloromethane/ether). | Different solvents interact differently with your compound and the stationary phase, altering the overall selectivity of the system. |
| Gradient Elution | Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity. | A shallow gradient can effectively separate compounds with close Rf values by sharpening the peaks as they elute.[7] |
| Stationary Phase Selectivity | Switch to a different stationary phase. If using silica, consider alumina or a bonded phase like diol or cyano. | These stationary phases offer different interaction mechanisms (e.g., hydrogen bonding, dipole-dipole) that can exploit subtle structural differences between your product and the impurity.[8] |
| Column Parameters | Use a column with a smaller particle size silica (e.g., 25-40 µm instead of 40-63 µm) and ensure the column is packed uniformly without any channels. | Smaller particles lead to higher efficiency and better resolution, although they require higher pressure to achieve a good flow rate.[6] |
Pro-Tip: The ideal Rf for a compound on a TLC plate to achieve good separation on a flash column is between 0.2 and 0.4.[1] Aim to find a solvent system that places your target compound in this range while maximizing the Rf difference (ΔRf) between it and the key impurity.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel this compound derivative?
A1: The best practice is to start with Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[7]
-
Stationary Phase: Begin with standard silica gel 60 F254 plates.
-
Initial Solvent Systems: Test a range of polarities. Good starting points for this class of compounds include:[5]
-
Analysis: Visualize the spots under UV light (254 nm). The goal is to find a system where your target compound has an Rf value between 0.2 and 0.4 and is well-separated from major impurities.[1] If peak tailing is observed on the TLC plate, add a drop of triethylamine to the developing chamber.
Q2: My compound is very polar and remains at the baseline in most common solvent systems. What should I do?
A2: This is a common challenge with functionalized heterocycles.[1]
-
Increase Mobile Phase Polarity: Switch to a more polar mobile phase system, such as dichloromethane/methanol. You may need to use up to 10% methanol in dichloromethane.[5] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[5]
-
Consider Reversed-Phase Chromatography: This is often the best solution for very polar compounds.[2] Use a C18 column and a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating highly polar compounds.[3] It uses a polar stationary phase (like silica or a bonded diol phase) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.
Q3: Can I use an alternative purification method to chromatography for these compounds?
A3: Yes, depending on the nature of your impurities, other methods can be effective.
-
Recrystallization: If your crude material is of reasonable purity (>90%) and is a solid, recrystallization can be a highly effective and scalable purification method. The key is to find a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble at room temperature or below.[2]
-
Bisulfite Adduct Formation: The aldehyde functionality allows for selective purification through the formation of a sodium bisulfite adduct.[9][10] This is particularly useful for removing non-aldehydic impurities.
-
General Protocol: The crude mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct, which can be filtered and washed. The pure aldehyde is then regenerated by treating the adduct with a base (like NaHCO₃ or NaOH).[10] This method is highly effective for aromatic aldehydes.[9][10]
-
Experimental Workflow: Purification via Bisulfite Adduct
Caption: Step-by-step workflow for the purification of aldehydes using bisulfite adduct formation.
Q4: How do I choose between dry loading and liquid loading my sample onto the column?
A4: The choice depends on the solubility of your compound in the mobile phase.
-
Liquid Loading: This is the preferred method if your compound is readily soluble in a small volume of the initial mobile phase (or a slightly more polar solvent). It is generally more straightforward and can provide better resolution if done correctly.[7]
-
Dry Loading: This method is essential if your compound is poorly soluble in the mobile phase.[6][7] Dissolving the compound in a strong, volatile solvent (like DCM or acetone), adsorbing it onto a small amount of silica gel or Celite, and then evaporating the solvent to a dry powder prevents precipitation at the top of the column. This technique is crucial for maintaining good column performance with challenging samples.[2][11]
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (NIH). [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
TROUBLESHOOTING GUIDE. Unaffiliated source. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
-
Purifying aldehydes?. Reddit. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]
-
Selective Gas Chromatographic Stationary Phases for Nitrogen-Containing Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
SOP: FLASH CHROMATOGRAPHY. Unaffiliated source. [Link]
-
General methods for flash chromatography using disposable columns. National Institutes of Health (NIH). [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health (NIH). [Link]
-
(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Optimization of multi‐column chromatography for capture and polishing at high protein load. Wiley Online Library. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Semantic Scholar. [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]
-
Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. PubMed. [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. sorbtech.com [sorbtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of N-Protection of the Pyrrolo[2,3-b]pyridine Ring
Welcome to the technical support center for the N-protection of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis and manipulation of this critical heterocyclic motif. Here, we will dissect common experimental issues, provide in-depth troubleshooting guides, and answer frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
The Core Challenge: A Tale of Two Nitrogens
The primary difficulty in the N-protection of 7-azaindole stems from the presence of two distinct nitrogen atoms: the pyrrolic N1 and the pyridinic N7. Their differing electronic environments dictate the regioselectivity of N-protection, a crucial factor for the success of subsequent synthetic transformations.
-
The Pyrrole N1-H: The lone pair of the N1 nitrogen is integral to the aromaticity of the five-membered pyrrole ring, contributing to the 6π-electron system.[1][2] This delocalization reduces its basicity and nucleophilicity compared to a typical secondary amine. However, deprotonation of the N1-H leads to a resonance-stabilized anion, making it susceptible to reaction with electrophiles under basic conditions.
-
The Pyridine N7: The lone pair of the N7 nitrogen resides in an sp²-hybridized orbital in the plane of the ring and is not part of the aromatic π-system.[1][2] Consequently, the N7 nitrogen is more basic and nucleophilic than the N1 nitrogen, making it prone to protonation or reaction with electrophiles under neutral or acidic conditions.
This dichotomy in reactivity is the root of many challenges in achieving selective N1-protection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-protection of the pyrrolo[2,3-b]pyridine ring in a question-and-answer format.
Issue 1: Poor Regioselectivity in N-Protection
Question: My N-protection reaction is giving me a mixture of N1 and N7 protected isomers, or primarily the undesired N7-protected product. How can I improve the selectivity for N1-protection?
Answer: This is a classic challenge. The key to achieving N1 selectivity is to leverage the greater acidity of the N1-H proton.
Root Cause Analysis:
-
Reaction Conditions: Performing the protection reaction under neutral or acidic conditions will favor reaction at the more nucleophilic N7 position.
-
Base Strength: Using a base that is not strong enough to completely deprotonate the N1-H can lead to an equilibrium mixture of starting material, the N1-anion, and the N7-protonated species (if an acid is present), resulting in poor selectivity.
Troubleshooting & Optimization:
-
Employ a Strong Base: To selectively protect the N1 position, you must first deprotonate it. The use of a strong, non-nucleophilic base is critical.
-
Recommended Bases: Sodium hydride (NaH), lithium diisopropylamide (LDA)[3], or potassium tert-butoxide (KOtBu) are excellent choices. These bases are strong enough to irreversibly deprotonate the N1-H, forming the N1-anion, which is a much stronger nucleophile than the neutral N7 atom.
-
-
Control Temperature: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) to prevent potential side reactions, then add your protecting group electrophile.
-
Choice of Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are essential to prevent quenching of the base and the N1-anion.
Logical Relationship for Achieving N1-Selectivity
Caption: Decision-making process for selective N1-protection.
Issue 2: Difficulties with Deprotection of SEM-Protected 7-Azaindole
Question: I am attempting to deprotect my N1-SEM-protected 7-azaindole using trifluoroacetic acid (TFA), but I am getting a low yield of my desired product and a major, unidentified side product. What is happening and how can I fix it?
Answer: This is a well-documented and challenging issue. The side product is likely a tricyclic eight-membered ring formed from an intramolecular reaction with formaldehyde released during the deprotection.[4][5][6]
Root Cause Analysis:
The cleavage of the 2-(trimethylsilyl)ethoxymethyl (SEM) group under acidic conditions liberates formaldehyde. This liberated formaldehyde can then undergo an electrophilic aromatic substitution with the electron-rich 7-azaindole core, leading to the formation of an undesired tricyclic product.[4]
Troubleshooting & Optimization:
-
Modify Reaction Conditions:
-
Temperature and Time: Keep the reaction temperature low and the reaction time short to minimize the formation of the side product.[5] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Scavengers: While not explicitly detailed in the search results for this specific case, the addition of a formaldehyde scavenger (e.g., a thiol or an amine) could potentially intercept the formaldehyde before it reacts with the azaindole. This would require empirical optimization.
-
-
Alternative Deprotection Reagents:
-
Tetrabutylammonium Fluoride (TBAF): As a fluoride-based deprotection agent, TBAF can be an effective alternative to acid-catalyzed methods.[4] It cleaves the silyl group without the generation of formaldehyde.
-
Magnesium Bromide (MgBr₂): This can be a milder Lewis acid approach for SEM deprotection.[4]
-
Boron Trifluoride Etherate (BF₃·OEt₂): While this has been attempted, it has been reported to lead to complex reaction mixtures in some cases.[4]
-
Experimental Workflow for SEM Deprotection
Caption: Troubleshooting workflow for SEM deprotection.
Frequently Asked Questions (FAQs)
Q1: Which protecting group should I choose for my 7-azaindole?
The optimal protecting group depends on the planned downstream reaction conditions.
| Protecting Group | Introduction Conditions | Removal Conditions | Stability & Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, base (e.g., Et₃N) or NaH[7] | Strong acid (TFA, HCl) | Stable to bases and nucleophiles. Electron-withdrawing, deactivating the ring to electrophilic attack.[7] |
| Ts (Tosyl) | TsCl, NaH, DMF | Strong base (NaOH, KOH), reducing agents (e.g., Mg/MeOH) | Very stable. Strongly electron-withdrawing.[8][9] |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF | TFA, HCl, or TBAF, BF₃·OEt₂[4][5] | Stable to a wide range of conditions. Deprotection can be problematic (see Issue 2). |
| TIPS (Triisopropylsilyl) | TIPSCl, Imidazole, DMF | TBAF | Bulky group that can direct lithiation to other positions.[10] |
Q2: My subsequent reaction on the N1-protected 7-azaindole is not working. Could the protecting group be the issue?
Absolutely. Electron-withdrawing protecting groups like tosyl (Ts) and Boc can significantly decrease the nucleophilicity of the pyrrole ring, hindering subsequent electrophilic aromatic substitution reactions (e.g., halogenation, Friedel-Crafts).[7] If such a reaction is planned, consider a less deactivating protecting group or a different synthetic strategy, such as metalation-cross-coupling.
Q3: Can I selectively functionalize the pyridine ring without protecting the N1-H?
It is possible but challenging. Reactions that proceed under acidic conditions, such as nitration or halogenation with certain reagents, may occur preferentially on the pyridine ring after protonation of N7. However, the unprotected N1-H can complicate many reactions. N-oxide formation at N7 is a common strategy to activate the pyridine ring for subsequent functionalization.[11][12]
Key Experimental Protocols
Protocol 1: General Procedure for N1-Boc Protection of 7-Azaindole
-
Preparation: To a solution of 7-azaindole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the N1-Boc-protected 7-azaindole.
Protocol 2: General Procedure for N1-Tosyl Protection of 7-Azaindole
-
Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Protection: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Troubleshooting SEM Deprotection with TBAF
-
Preparation: Dissolve the N1-SEM-protected 7-azaindole (1.0 eq) in anhydrous THF.
-
Reaction: Add a 1M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.[4]
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
References
-
Zhang, L., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32429-32434. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines - SEM-Deprotection Troubleshooting. BenchChem.
- ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles.
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
-
Désaubry, L., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 14875-14904. [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
- ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
- Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts.
- Joseph, B., & Mérour, J.-Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
- The Royal Society of Chemistry. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. The Royal Society of Chemistry.
- Quora. (n.d.). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction? Quora.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry.
- The Royal Society of Chemistry. (n.d.). catalyzed 7-azaindole synthesis. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- AK Lectures. (n.d.). Basicity of Pyrrole and Pyridine. AK Lectures.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
- Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? Chemistry Stack Exchange.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
- USU Office of Research. (n.d.). SEM protocol. USU Office of Research.
- BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. Organic Chemistry Portal.
- ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- YouTube. (2023). Pyridine and Pyrrole. YouTube.
- ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- OpenStax. (n.d.). 24.9 Heterocyclic Amines – Organic Chemistry: A Tenth Edition. OpenStax.
- Reddit. (2017). Electron density in pyrrole. Reddit.
- ResearchGate. (n.d.). Pyrrole Protection.
- Testbook. (2025). [Solved] For the two statements given below, analyse for the followin. Testbook.
- PubMed. (n.d.).
- Electron Microscopy. (n.d.).
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- NIH. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH.
- Semantic Scholar. (n.d.).
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- EconPapers. (n.d.). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. EconPapers.
- ResearchGate. (n.d.). Sample Preparations for Scanning Electron Microscopy – Life Sciences.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 9. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Yield in the Formylation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the formylation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-methoxy-7-azaindole). This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a valuable building block in drug discovery. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you enhance reaction yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My Vilsmeier-Haack reaction is resulting in a very low yield (<30%) or failing completely. What are the primary causes?
A: A low or nonexistent yield in the Vilsmeier-Haack formylation of this substrate typically points to one of three critical areas: the quality and handling of reagents, the reaction temperature, or incomplete hydrolysis of the intermediate.
-
Reagent Integrity: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] This reagent is highly sensitive to moisture.
-
Causality: POCl₃ reacts violently with water to form phosphoric acid and HCl, while DMF is hygroscopic. Any moisture present will consume the POCl₃, preventing the formation of the active electrophile and leading to a failed reaction.
-
Solution: Always use freshly distilled or a new bottle of POCl₃. Ensure your DMF is anhydrous grade and stored over molecular sieves. The reaction should be set up under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
-
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and its subsequent reaction with the azaindole requires careful temperature management.
-
Causality: Adding POCl₃ to DMF too quickly or at too high a temperature can lead to uncontrolled side reactions and degradation of the reagent. Conversely, if the reaction with the azaindole is not sufficiently heated, it may not proceed to completion.
-
Solution: Pre-form the Vilsmeier reagent by adding POCl₃ dropwise to chilled DMF (0-5 °C). Once the reagent is formed, add the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine solution at a low temperature and then gently heat the reaction mixture to the optimal temperature (typically 60-80 °C) to drive the reaction forward.
-
-
Incomplete Hydrolysis: The reaction initially forms a stable iminium salt intermediate. This must be hydrolyzed during workup to yield the final aldehyde.
-
Causality: Insufficient water or improper pH during the workup will fail to convert the iminium salt to the carbonyl.
-
Solution: The reaction mixture must be quenched by carefully pouring it onto a mixture of ice and a base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution). Vigorous stirring is essential to ensure complete hydrolysis. The pH should be adjusted to be basic (pH > 8) to ensure the iminium salt is fully converted and the product can be extracted.
-
Q2: I'm observing multiple spots on my TLC, and the crude NMR looks complex. What are the likely side products?
A: The formation of multiple products suggests either side reactions involving the substrate or impurities in the starting material. Given the structure of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, the most probable side reactions are N-formylation or di-formylation under harsh conditions.
-
N-Formylation: The pyrrole nitrogen is nucleophilic and can be formylated.
-
Causality: While C3 formylation is kinetically and thermodynamically favored due to the preservation of aromaticity, formylation at the N1 position can occur, especially if the Vilsmeier reagent is used in large excess or at very high temperatures. This N-formyl group is often labile and may be cleaved during workup, but can persist as a stable impurity.
-
Solution: Use a moderate excess of the Vilsmeier reagent (1.5 to 2.0 equivalents). Avoid excessive heating or prolonged reaction times once the starting material is consumed (monitor by TLC).
-
-
Substrate Purity: Impurities in the starting 4-Methoxy-1H-pyrrolo[2,3-b]pyridine can lead to a complex product mixture.
-
Causality: Residual starting materials or byproducts from the synthesis of the azaindole scaffold will react alongside your desired substrate, leading to a variety of formylated impurities.
-
Solution: Ensure the purity of your starting material by recrystallization or column chromatography before beginning the formylation. Confirm purity by ¹H NMR and LC-MS.
-
Q3: My workup procedure is problematic, leading to product loss or an emulsion during extraction. What is the recommended protocol?
A: A challenging workup is common with Vilsmeier-Haack reactions due to the presence of phosphorous salts and the amphoteric nature of some heterocyclic products.
-
Causality: The product, containing both a basic pyridine nitrogen and a weakly acidic pyrrole N-H, can have complex solubility behavior. Phosphorous byproducts can also act as emulsifying agents. Quenching the highly reactive mixture too quickly or with insufficient cooling can cause product degradation.
-
Solution:
-
Controlled Quench: Cool the reaction vessel in an ice bath. In a separate, large flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully pour the reaction mixture into this quenching slurry. This controls the exotherm and begins the hydrolysis under basic conditions.
-
pH Adjustment: After the initial quench, check the pH of the aqueous layer. Adjust to pH 8-9 with a stronger base like 2M NaOH if necessary to ensure complete hydrolysis and deprotonation of any protonated product.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it effective for this substrate?
A: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heteroaromatic compounds. It uses a Vilsmeier reagent, a mild electrophile, generated from a substituted amide (like DMF) and a halogenating agent (like POCl₃).[1][2] This reaction is particularly effective for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine because the pyrrole ring, activated by both the fused pyridine and the methoxy group, is highly electron-rich and readily undergoes electrophilic aromatic substitution.[3]
Q2: At which position does the formylation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine occur and why?
A: Formylation occurs selectively at the C3 position of the pyrrole ring. The pyrrole moiety is significantly more electron-rich and thus more reactive towards electrophiles than the electron-deficient pyridine ring.[4] Within the pyrrole ring, the C3 position is the most nucleophilic site, a characteristic feature of the indole and azaindole systems.[1] This regioselectivity is driven by the ability of the pyrrole nitrogen to stabilize the positive charge in the Wheland intermediate formed during the electrophilic attack at C3.
Q3: How does the methoxy group influence the reaction?
A: The methoxy group at the C4 position is an electron-donating group. Through its +M (mesomeric) effect, it increases the electron density of the entire heterocyclic system, particularly the pyrrole ring. This "activates" the ring, making it more nucleophilic and facilitating the electrophilic attack by the Vilsmeier reagent, often leading to higher yields and allowing for milder reaction conditions compared to the unsubstituted parent azaindole.
Q4: What are the critical safety precautions when working with POCl₃?
A: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.
-
Handling: Always handle POCl₃ in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or neoprene), a lab coat, and chemical splash goggles with a face shield.
-
Quenching: Never add water directly to POCl₃. When quenching residual reagent, add it slowly to a large excess of ice or a stirred, cold basic solution.
-
In case of exposure: Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Data & Protocols
Data Presentation
Table 1: Troubleshooting Summary: Common Issues & Key Solutions
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | 1. Wet reagents (DMF, POCl₃)2. Improper temperature control3. Incomplete hydrolysis | 1. Use anhydrous DMF and fresh POCl₃ under N₂.2. Pre-form Vilsmeier reagent at 0-5 °C; react with substrate at 60-80 °C.3. Quench on ice/base (pH > 8) with vigorous stirring. |
| Complex Mixture | 1. N-formylation side reaction2. Impure starting material | 1. Use 1.5-2.0 eq. of Vilsmeier reagent; avoid overheating.2. Purify starting material before reaction. |
| Difficult Workup | 1. Emulsion formation2. Product loss | 1. Add brine during extraction.2. Ensure pH > 8 before extraction; extract multiple times. |
Table 2: Recommended Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommendation | Rationale |
| Stoichiometry (POCl₃:DMF) | 1:1 to 1:1.2 | Forms the Vilsmeier reagent. Slight excess of DMF ensures all POCl₃ is consumed. |
| Equivalents of Reagent | 1.5 - 2.0 eq. (relative to substrate) | Ensures complete conversion without promoting side reactions. |
| Solvent | DMF (as reagent/solvent) or DCE | DMF is standard. 1,2-dichloroethane (DCE) can be used as a co-solvent if needed. |
| Temperature | 0-5 °C (reagent formation)60-80 °C (reaction) | Controls exotherm during reagent formation and provides sufficient energy for reaction. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Workup pH | > 8 | Ensures complete hydrolysis of the iminium intermediate to the aldehyde. |
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation
-
To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C.
-
Maintain the temperature and stir for 3-5 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Once the starting material is consumed, cool the mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice (50 g) and saturated sodium bicarbonate solution (50 mL).
-
Stir vigorously for 1 hour. Adjust the pH to ~9 with 2M NaOH solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Visualizations
Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Engineering Research & Technology.
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules. [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]
- BenchChem. (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Wikipedia. (n.d.). Rieche formylation. [Link]
-
Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
side reactions of the aldehyde group during subsequent synthetic steps
Welcome to the Technical Support Center for Aldehyde Chemistry. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of synthetic chemistry. Aldehydes are among the most versatile functional groups in a chemist's toolbox, serving as critical intermediates in academic research and the pharmaceutical industry.[1][2][3] However, their high reactivity, the very trait that makes them so useful, is also the source of numerous potential side reactions that can complicate synthetic pathways, reduce yields, and generate impure products.[4][5]
This guide is structured to provide direct, actionable advice for the common challenges you may encounter. We will move beyond simple procedural lists to explore the mechanistic reasoning behind these side reactions and offer field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My aldehyde is degrading during storage or upon exposure to air. What is the likely cause and how can I prevent it?
A1: The most common cause of degradation for many aldehydes is oxidation. The aldehyde functional group is highly susceptible to oxidation to the corresponding carboxylic acid.[6][7][8][9] This can even be initiated by atmospheric oxygen, a process known as auto-oxidation.[7] You might observe a change in the physical appearance of your aldehyde or see a new, more polar spot by TLC.
Troubleshooting & Prevention:
-
Inert Atmosphere: Always store aldehydes under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purity: Impurities can sometimes catalyze oxidation. Ensure your starting material is pure.
-
Temperature: Store aldehydes at low temperatures as recommended on the safety data sheet (SDS) to slow the rate of degradation.
-
Solvent Choice: When in solution, be mindful that the choice of solvent can influence stability. For long-term storage, aprotic, anhydrous solvents are generally preferred.
Q2: I'm observing unexpected byproducts and low yields when my starting material contains an aldehyde. What's the fundamental issue?
A2: This is a classic problem stemming from the high electrophilicity of the aldehyde's carbonyl carbon.[4][5] This makes it a prime target for nucleophiles. If your reaction involves nucleophilic reagents (like Grignard reagents, organolithiums, or even basic amines) intended for another functional group (e.g., an ester), the aldehyde will likely react preferentially or competitively, leading to a complex mixture of products.[10][11][12] Aldehydes are generally more reactive than ketones and esters.[4][12][13]
The Core Strategy: Protection & Deprotection
To achieve selectivity, you must temporarily "mask" the aldehyde's reactivity. This is accomplished by converting it into a less reactive functional group—a protecting group.[10][11] The ideal protecting group is easy to install, stable to the subsequent reaction conditions, and easy to remove cleanly.[11]
For aldehydes, the most common and effective protecting group is a cyclic acetal , formed by reacting the aldehyde with a diol (typically ethylene glycol) under acidic catalysis.[11][12][14]
Troubleshooting Guide 1: Managing Unwanted Nucleophilic Attack via Protection
This section provides a detailed workflow for protecting an aldehyde as a cyclic acetal, performing a subsequent reaction, and then deprotecting it.
Workflow: Selective Reaction Using an Acetal Protecting Group
The diagram below illustrates the logic of using a protecting group to enable a selective reaction on a different functional group within the same molecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Aldehyde | Definition, Structure, Examples, & Facts | Britannica [britannica.com]
- 4. quora.com [quora.com]
- 5. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. The following content, structured in a practical question-and-answer format, addresses common challenges and provides field-proven solutions to ensure a safe, efficient, and reproducible scale-up.
The target molecule is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors.[1][2][3] Its successful synthesis on a larger scale hinges on a robust understanding of the reaction mechanisms, potential thermal hazards, and purification strategies.
Overall Synthetic Pathway
The most common and scalable route involves a two-step sequence starting from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. The first step is a nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by a regioselective Vilsmeier-Haack formylation to introduce the carbaldehyde at the C2 position.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Stage 1: Methoxylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Question 1: My methoxylation reaction is showing low conversion and stalls, even after extended reaction times. What's going wrong?
Answer: This is a common issue when scaling up SNAr reactions. Several factors could be at play:
-
Reagent Quality and Stoichiometry: On a larger scale, the quality of sodium methoxide (NaOMe) is critical. It is hygroscopic and can degrade to NaOH and methanol, reducing its efficacy. Ensure you are using a fresh, anhydrous grade of NaOMe. It is also advisable to use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.
-
Solvent Purity: The presence of water in the methanol can lead to the formation of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine as a byproduct. Use anhydrous methanol to minimize this side reaction.[4]
-
Temperature Control: Ensure that the reaction mixture is maintained at a consistent reflux. In larger vessels, inefficient heating or poor mixing can create cold spots, slowing the reaction rate. Verify internal temperature probes are accurately reflecting the bulk temperature.
Question 2: I'm observing a significant amount of the 4-hydroxy byproduct. How can I prevent this?
Answer: The formation of the 4-hydroxy derivative is almost always due to the presence of water or hydroxide ions.
-
Strictly Anhydrous Conditions: As mentioned above, use anhydrous methanol and fresh, high-purity sodium methoxide.
-
Inert Atmosphere: While not always necessary at lab scale, blanketing the reactor with an inert gas like nitrogen during scale-up is good practice. This prevents atmospheric moisture from entering the reaction, especially during long reaction times.
-
Commercial NaOMe Solution: Consider using a commercially available solution of sodium methoxide in methanol. These are often manufactured under stringent anhydrous conditions and can provide more consistent results than handling the solid reagent on a large scale.
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles but presents significant scale-up challenges, primarily related to its exothermicity and the stability of the Vilsmeier reagent.[5][6]
Question 3: The formylation reaction is sluggish, and I'm recovering a lot of starting material. How can I improve the conversion rate?
Answer: Low conversion in a Vilsmeier-Haack reaction typically points to issues with reagent activity or reaction conditions.
-
Substrate Reactivity: While the 4-methoxy-7-azaindole is an electron-rich system, deactivating impurities can hinder the reaction. Ensure the starting material from Step 1 is of high purity.
-
Vilsmeier Reagent Stoichiometry: For complete conversion, a sufficient excess of the Vilsmeier reagent is often required. A molar ratio of 1.5 to 2.5 equivalents of both POCl₃ and DMF relative to the substrate is a good starting point for optimization.[7]
-
Reaction Temperature: The initial formation of the Vilsmeier reagent (POCl₃ + DMF) is highly exothermic and must be controlled at low temperatures (0–10 °C).[8] However, the subsequent electrophilic substitution onto the azaindole may require gentle heating (e.g., 40–60 °C) to proceed at a reasonable rate. Monitor the reaction by an in-process control (IPC) like TLC or HPLC to determine the optimal temperature and time.[7]
Question 4: My primary scale-up concern is the thermal hazard. The reaction exotherm is difficult to control. What is the safest way to perform this reaction?
Answer: This is the most critical question for scaling this process safely. The reaction between POCl₃ and DMF is rapid and highly exothermic, and the Vilsmeier reagent itself can decompose violently at elevated temperatures.[8][9]
-
Reverse Addition (Substrate to Reagent): At lab scale, POCl₃ is often added to a solution of the substrate in DMF. DO NOT use this method for scale-up. This leads to a large accumulation of unreacted Vilsmeier reagent, creating a significant risk of a thermal runaway.[8]
-
Recommended Scale-Up Procedure (Normal Addition): The safest method is to first prepare the Vilsmeier reagent by slowly adding POCl₃ to cold DMF (0-10 °C) with efficient cooling. Then, add the substrate (4-methoxy-1H-pyrrolo[2,3-b]pyridine), either as a solid or as a solution in a suitable solvent (like dichloromethane), to the pre-formed reagent at a controlled rate. This ensures the reactive reagent is consumed as it is generated, minimizing accumulation and making the reaction heat flow dependent on the substrate addition rate.[9]
-
Calorimetry Data: Before proceeding to the pilot plant, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the thermal stability of the reaction mixture. This data is essential for safe process design.[8]
Question 5: I'm seeing several byproducts on my TLC/LC-MS analysis. What are they, and how can they be minimized?
Answer: Byproduct formation is common if the reaction is not well-controlled.
-
Di-formylation: If the reaction temperature is too high or the reaction time is too long, a second formyl group can be introduced onto the aromatic system. Control the stoichiometry of the Vilsmeier reagent and monitor the reaction closely.
-
Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent.[7] This is more likely at higher temperatures. Maintaining the lowest effective reaction temperature is key.
-
Tar/Polymer Formation: Overheating or localized "hot spots" due to poor mixing can lead to decomposition and polymerization of the electron-rich starting material and product.
-
Incomplete Hydrolysis: The initial product is an iminium salt, which must be hydrolyzed to the aldehyde during the aqueous work-up.[6] Incomplete hydrolysis will result in this intermediate persisting in your crude product. Ensure the quench is performed with vigorous stirring and that the pH is adjusted correctly to facilitate complete conversion.
Stage 3: Work-up and Purification
Question 6: The aqueous quench of the Vilsmeier reaction is problematic, forming emulsions and making the product difficult to isolate.
Answer: The quench step is indeed critical. The reaction mixture contains phosphorus byproducts that need to be carefully neutralized.
-
Controlled Quench: The quench is highly exothermic. Slowly add the reaction mixture to a well-stirred, cold (ice/water bath) aqueous solution of a base like sodium hydroxide or sodium carbonate. Never add water directly to the Vilsmeier reaction mixture.
-
pH Adjustment: After the initial quench, carefully adjust the pH of the aqueous slurry to be slightly basic (pH 8-9). This ensures complete hydrolysis of the iminium salt and precipitation of the product while keeping inorganic phosphorus salts dissolved.
-
Filtration and Washes: The product aldehyde should precipitate as a solid. Isolate it by filtration. Thoroughly wash the filter cake with plenty of water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes or heptane to remove organic impurities.
Question 7: What is the most scalable method for purifying the final product? Column chromatography is not feasible.
Answer: For multi-kilogram scale, chromatography should be avoided. Recrystallization is the preferred method.
-
Solvent Screening: Screen for a suitable recrystallization solvent system. A mixture of a polar solvent (like ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent (like heptane or water) often works well. The goal is to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Procedure: Dissolve the crude, washed solid in the minimum amount of the hot solvent system. Filter the hot solution to remove any insoluble particulates. Allow the solution to cool slowly and controllably to promote the formation of large, pure crystals. Isolate the purified product by filtration and dry under vacuum.
Scale-Up Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All scale-up activities should be preceded by a thorough safety review and, if possible, reaction calorimetry.
Protocol 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
-
Reactor Setup: Charge a suitable reactor with anhydrous methanol (10 L per kg of starting material).
-
Reagent Charge: Under a nitrogen atmosphere, add sodium methoxide (1.5 equivalents) to the methanol. Stir until fully dissolved.
-
Substrate Addition: Add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.
-
IPC: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 75% via distillation. Add water to the residue to precipitate the product.
-
Isolation: Stir the resulting slurry for 1 hour, then isolate the solid product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight. Expect a white to off-white solid.
Protocol 2: Vilsmeier-Haack Formylation (Scale-Up Procedure)
-
Reactor Setup: Charge a primary reactor with anhydrous N,N-dimethylformamide (DMF, 2.0 equivalents) and cool to 0-5 °C. Ensure the reactor is equipped with efficient cooling and agitation.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.8 equivalents) dropwise to the cold DMF, maintaining the internal temperature below 10 °C. Stir for 30-60 minutes at this temperature after the addition is complete.
-
Substrate Addition: In a separate vessel, dissolve the 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) from the previous step in a suitable solvent like dichloromethane (if necessary).
-
Reaction: Slowly add the substrate solution to the pre-formed Vilsmeier reagent, keeping the internal temperature below 15 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
IPC: Monitor the reaction for completion by TLC or HPLC.
-
Quench: In a separate, larger reactor, prepare a cold (0-10 °C) aqueous solution of sodium hydroxide (sufficient to neutralize all acidic species, approx. 6-8 equivalents). With vigorous stirring, slowly transfer the reaction mixture into the caustic solution, maintaining the quench temperature below 25 °C.
-
Precipitation & Isolation: Stir the resulting slurry for 1-2 hours. The product will precipitate. Isolate the solid by filtration. Wash the cake extensively with water.
-
Purification: The wet cake can be taken forward for recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Data Summary
Table 1: Troubleshooting Quick Reference
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Methoxylation | Moisture; degraded NaOMe; insufficient temperature. | Use anhydrous solvents/reagents; use 1.2-1.5 eq. NaOMe; ensure consistent reflux. |
| Low Vilsmeier Conversion | Insufficient reagent; low temperature. | Increase Vilsmeier reagent to 1.5-2.5 eq.; gently heat to 40-60 °C post-addition. |
| Thermal Runaway Risk | Improper addition order (reverse addition). | Always add substrate to pre-formed, cold Vilsmeier reagent. |
| Byproduct Formation | High temperature; inefficient quench. | Maintain strict temperature control; ensure vigorous stirring and correct pH during work-up. |
| Difficult Purification | Residual inorganic salts; poor solvent choice. | Wash crude solid thoroughly with water; perform solvent screening for recrystallization. |
References
- Vertex Pharmaceuticals Incorporated. (2006). 1H-PYRROLO[2,3-B]PYRIDINES.
-
Lill, S. O. N., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4269. [Link]
-
Patil, S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 133-146. [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2018). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Kletskov, A. V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7485. [Link]
-
Ohno, H., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 351-360. [Link]
-
Groenewegen, F., et al. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Roshini, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1445-1450. [Link]
-
Amabilino, S., et al. (2001). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 5(6), 633-636. [Link]
-
Li, D., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16453-16465. [Link]
-
Ivonin, S., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
Fochi, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9403-9416. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Chemsrc. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]
-
Kurbatov, S. V., et al. (2015). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][10]pyridine-1,3-diones. Russian Journal of Organic Chemistry, 51(11), 1697-1699. [Link]
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine.
Sources
- 1. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Deprotection Strategies for SEM-Protected Pyrrolo[2,3-b]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(trimethylsilyl)ethoxymethyl (SEM)-protected pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. The removal of the SEM group from the pyrrole nitrogen of this important heterocyclic scaffold can be challenging, often leading to incomplete reactions, side-product formation, or degradation of sensitive substrates.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve successful deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is my SEM-deprotection of 7-azaindole sluggish or incomplete?
A: The N-SEM bond on a pyrrolo[2,3-b]pyridine core can be surprisingly robust.[5] In general, N-SEM deprotection is often more challenging than O-SEM deprotection.[6][7][8] The stability of the SEM group is influenced by the electronic nature of the pyrrolo[2,3-b]pyridine ring system. If your reaction is not proceeding to completion, consider the following:
-
Insufficiently strong acidic conditions: While the SEM group is acid-labile, mild acids may not be sufficient for complete removal from the electron-rich 7-azaindole nucleus.[5] More forcing conditions, such as neat trifluoroacetic acid (TFA) or elevated temperatures, may be required.[5][9]
-
Reagent stoichiometry: Ensure an adequate excess of the deprotecting agent is used. For acidic deprotection, a large excess of acid is often necessary to drive the reaction to completion.[5]
-
Reaction time and temperature: Some SEM deprotections require prolonged reaction times or heating.[5][10] Monitor the reaction progress by TLC or LCMS to determine the optimal duration.
Q2: I'm observing a major side product that is complicating purification. What is it and how can I avoid it?
A: A common issue during the deprotection of SEM-protected N-heterocycles, including 7-azaindoles, is the formation of side products resulting from the release of formaldehyde.[1][2][3][4] Under acidic conditions, the liberated formaldehyde can participate in electrophilic aromatic substitution on the electron-rich pyrrolo[2,3-b]pyridine ring, leading to undesired N-methylation or dimerization. One particularly interesting side product that has been observed is a tricyclic eight-membered 7-azaindole.[1][2][3][4]
Prevention Strategies:
-
Formaldehyde Scavengers: The addition of a formaldehyde scavenger to the reaction mixture can trap the electrophile as it is formed. Common scavengers include thiols (e.g., 1,3-propanedithiol) or electron-rich aromatic compounds.[6]
-
Two-Step Deprotection: A widely used method involves an initial treatment with a strong acid like TFA, followed by a basic workup or a separate basic step.[6][11][12] The acidic step forms an intermediate, and the subsequent basic treatment liberates formaldehyde, which is less reactive under these conditions, leading to a cleaner reaction profile.[6][12]
-
Alternative Deprotection Methods: Switching to fluoride-based or Lewis acid-mediated deprotection can circumvent the issues associated with strongly acidic conditions and formaldehyde reactivity.[6]
Q3: My substrate is highly functionalized and sensitive to harsh acidic conditions. What are some milder alternatives for SEM deprotection?
A: For substrates bearing acid-labile functional groups, harsh acidic deprotection is not a viable option. Fortunately, several milder, orthogonal strategies can be employed:
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving silyl-based protecting groups, including SEM.[5][13][14] The reaction is typically performed in an aprotic polar solvent like THF or DMF.[5][10] While generally mild, TBAF can sometimes require elevated temperatures for N-SEM cleavage.[5][10]
-
Lewis Acids: Certain Lewis acids offer a very mild and selective means of SEM deprotection.
-
Magnesium bromide (MgBr₂): This reagent has been shown to be effective for deprotecting SEM ethers in the presence of other sensitive groups like silyl ethers (e.g., TBS, TIPS).[6][7][15] The reaction is typically carried out in a mixture of ether and nitromethane.[6][15]
-
Tin tetrachloride (SnCl₄): For sensitive substrates like nucleosides, SnCl₄ at low temperatures (0 °C to room temperature) has been used successfully for N-SEM deprotection, providing excellent yields.[6][7][8]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction / Low yield | 1. Insufficiently harsh conditions. 2. Inadequate reagent stoichiometry. 3. Short reaction time or low temperature. | 1. Switch to a stronger acid (e.g., neat TFA). 2. Increase the equivalents of the deprotecting agent. 3. Increase reaction time and/or temperature; monitor by TLC/LCMS. |
| Formation of multiple side products | 1. Reaction with liberated formaldehyde under acidic conditions.[1][2][3][4] 2. Degradation of a sensitive substrate. | 1. Add a formaldehyde scavenger. 2. Employ a two-step acid/base deprotection protocol.[6][11][12] 3. Switch to a milder, orthogonal deprotection method (e.g., TBAF, MgBr₂, or SnCl₄).[6][7][8][15] |
| Deprotection of other protecting groups | Lack of orthogonality in the protecting group strategy.[16][17] | 1. Carefully select a deprotection method that is compatible with other protecting groups in the molecule. 2. Consider using MgBr₂ for its known selectivity in the presence of other silyl ethers.[6][7][15] |
| Complex reaction mixture with BF₃·OEt₂ | BF₃·OEt₂ can sometimes lead to complex mixtures with sensitive substrates.[6][12] | Avoid using BF₃·OEt₂ and opt for alternative acidic (TFA) or milder Lewis acid (MgBr₂, SnCl₄) or fluoride-based (TBAF) conditions. |
Deprotection Workflows & Mechanisms
Decision Tree for Selecting a Deprotection Strategy
Caption: Simplified mechanisms for acid-catalyzed and fluoride-mediated SEM deprotection.
Detailed Experimental Protocols
Protocol 1: Two-Step Acid/Base Deprotection using TFA [11][12] This is a robust method for many SEM-protected pyrrolo[2,3-b]pyridines, particularly when side reactions with formaldehyde are a concern.
-
Step 1 (Acidic Treatment):
-
Dissolve the SEM-protected pyrrolo[2,3-b]pyridine (1 equivalent) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 equivalents, can be used as a co-solvent or neat).
-
Stir the mixture at room temperature to 50 °C for 2-4 hours, monitoring by TLC or LCMS.
-
Upon completion of the first step (disappearance of starting material), concentrate the reaction mixture in vacuo.
-
-
Step 2 (Basic Treatment):
-
Take up the residue from Step 1 in a solvent such as tetrahydrofuran (THF).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base (e.g., 1M NaOH).
-
Stir the biphasic mixture vigorously at room temperature overnight.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Fluoride-Mediated Deprotection using TBAF [5][10] This method is suitable for substrates that are sensitive to strong acids.
-
Dissolve the SEM-protected pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous THF (approx. 0.1 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (3-5 equivalents).
-
Stir the reaction mixture at room temperature or heat to 45-80 °C for 12-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mild Lewis Acid Deprotection using MgBr₂ [6][15] This is an excellent choice for highly functionalized molecules with other acid- or fluoride-labile protecting groups.
-
To a solution of the SEM-protected pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (e.g., 10:1 v/v), add magnesium bromide (MgBr₂, 5-10 equivalents) at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC or LCMS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]
-
ResearchGate. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Retrieved from [Link]
-
Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132–143. Retrieved from [Link]
-
Haukedal, H., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Retrieved from [Link]
-
PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
LinkedIn. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Fiveable. (n.d.). TFA Deprotection Definition. Retrieved from [Link]
-
YouTube. (2022). Teoc Group Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). SEM Protection. Retrieved from [Link]
-
Hoffmann, H. M. R., & Vakalopoulos, A. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. Retrieved from [Link]
-
Reddit. (2022). Why isn't SEM used more in carbohydrate chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
-
MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
YouTube. (2020). TBAF Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Retrieved from [Link]
-
ResearchGate. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | Semantic Scholar [semanticscholar.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 10. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 14. fiveable.me [fiveable.me]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. researchgate.net [researchgate.net]
- 17. fiveable.me [fiveable.me]
Technical Support Center: Navigating the Reactivity of 1H-Pyrrolo[2,3-b]pyridine Intermediates
Welcome to the technical support center for managing the synthesis and functionalization of substituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this privileged heterocyclic scaffold. The unique electronic nature of the 7-azaindole core—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—gives rise to a complex reactivity profile that can be challenging to predict and control.[1] This resource provides in-depth, troubleshooting-focused FAQs to address common issues encountered in the lab.
Understanding the Core Challenge: A Dichotomy in Reactivity
The foundational challenge in working with 7-azaindoles lies in their dual electronic character. The pyrrole moiety readily undergoes electrophilic substitution (predominantly at C3), while the pyridine ring is susceptible to nucleophilic attack and its nitrogen (N7) can act as a metal-coordinating site, often inhibiting transition metal-catalyzed reactions.[1][2] Furthermore, the pyrrolic N1-H proton is acidic and can interfere with a wide range of reactions, making N-protection a critical consideration in many synthetic strategies.[3][4] This guide will dissect these issues in the context of common synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halo-7-azaindole is failing or giving low yields. What's going wrong?
This is one of the most common challenges. Low yields in cross-coupling reactions are often due to catalyst inhibition, poor substrate reactivity, or competing side reactions like dehalogenation.
Root Cause Analysis:
-
Catalyst Inhibition: The pyridine nitrogen (N7) is a Lewis base that can coordinate to the palladium center, leading to catalyst deactivation. This is a significant issue, especially with unprotected N1-H substrates which can form insoluble, polymeric aggregates with the metal.
-
Poor Oxidative Addition: The reactivity of the C-X bond is highly dependent on its position. For instance, in a 2-iodo-4-chloro-7-azaindole, oxidative addition of palladium will preferentially occur at the more reactive C2-I bond.[4][5] Attempting to selectively react at the C4-Cl position without success is a common pitfall.
-
Interference from N1-H: The acidic N1-H proton can react with organometallic reagents or bases, complicating the catalytic cycle. For Buchwald-Hartwig aminations, an unprotected N1-H can lead to inconsistent results, especially on a larger scale.[1]
Troubleshooting Protocol:
-
Implement N-Protection: This is the most critical first step. Protecting the pyrrole nitrogen prevents catalyst coordination issues and improves solubility.
-
Recommended Groups: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly effective but can be challenging to remove.[4][5] Sulfonyl groups (e.g., benzenesulfonyl) are also used but may require harsh deprotection conditions.[6] For simpler applications, a benzyl (Bn) or p-methoxybenzyl (PMB) group can suffice.
-
-
Optimize Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. Screening specialized ligands is essential.
-
For Suzuki Couplings: Electron-rich biarylphosphine ligands are often successful. On a 4-chloro-2-iodo intermediate, a combination of Pd₂(dba)₃ with SPhos or similar ligands can promote selective coupling at the C2 position.[7] For challenging couplings, consider pre-formed palladium G2 or G3 precatalysts.
-
For Buchwald-Hartwig Aminations: Ligands like Xantphos and BrettPhos have demonstrated high efficacy. For amination of N-free 2-chloro-7-azaindole, a combination of BrettPhos, a Brettphos precatalyst, and a strong, non-nucleophilic base like LiHMDS was found to be crucial.[3]
-
-
Select the Appropriate Base and Solvent:
-
Base: For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred.[4] For Buchwald-Hartwig reactions, Cs₂CO₃ or K₃PO₄ are common choices, though strong amide bases like LiHMDS or LHMDS may be required for less reactive substrates.[1][3]
-
Solvent: Use anhydrous, degassed solvents like dioxane, toluene, or DMF. The presence of oxygen can degrade the catalyst and lead to side products.
-
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: Decision tree for troubleshooting Suzuki reactions.
FAQ 2: I am attempting an electrophilic substitution (e.g., halogenation) on my 7-azaindole, but I'm getting a mixture of products or no reaction at the desired position. How can I improve regioselectivity?
Regioselectivity in electrophilic substitution is governed by the electron-rich nature of the pyrrole ring.
Root Cause Analysis:
-
Inherent Reactivity: The C3 position is the most nucleophilic and is the kinetically favored site for electrophilic attack. Attempts to functionalize other positions without blocking C3 will likely fail.
-
N-Protection Influence: The choice of N-protecting group can influence the reactivity of the ring. Bulky protecting groups may sterically hinder access to the C2 position. Electron-withdrawing protecting groups (e.g., sulfonyl) deactivate the ring, requiring harsher conditions.
-
Reaction Conditions: Overly harsh conditions can lead to polysubstitution or decomposition.
Troubleshooting Protocol:
-
Target the C3 Position First: For substitutions on the pyrrole ring, C3 is the default position. Reagents like N-iodosuccinimide (NIS) in the presence of a base like KOH are effective for C3 iodination.[7]
-
Use Directed Metalation for Other Positions: To functionalize other positions (C2, C4, C5, C6) with high regioselectivity, direct deprotonation followed by quenching with an electrophile is the most reliable strategy. This requires careful choice of protecting groups and metalating agents.
-
Example Strategy: Starting with an N1-protected 7-azaindole, selective metalation can be achieved. For example, lithiation with LDA can direct functionalization to the C2 position.[8] A comprehensive study by Knochel and co-workers demonstrated that by using a combination of directed metalation and sulfoxide/magnesium exchange, all five carbon positions of the azaindole scaffold can be functionalized predictably.[9]
-
-
Consider the Pyridine Ring's Reactivity: Direct electrophilic substitution on the pyridine ring (C4, C5, C6) is difficult due to its electron-deficient nature and generally requires harsh conditions, which are often incompatible with the sensitive pyrrole ring. Functionalization of these positions is almost always achieved through cross-coupling strategies on a pre-halogenated scaffold.
7-Azaindole Reactivity Map
Caption: Relative reactivity of positions on the 7-azaindole core.
FAQ 3: My SEM-deprotection is leading to complex side products and decomposition of my 7-azaindole. What is the cause and what are the alternative methods?
The removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be deceptively challenging with the 7-azaindole scaffold.
Root Cause Analysis:
-
Formaldehyde Release: Standard acidic deprotection conditions (like TFA or HCl) release formaldehyde as a byproduct. The electron-rich 7-azaindole nucleus is highly reactive towards formaldehyde, leading to undesired side reactions. A notable side product is the formation of a tricyclic eight-membered ring dimer.[4][5]
-
Substrate Sensitivity: The specific substituents on your 7-azaindole core can affect its stability under the acidic conditions required for deprotection.
Troubleshooting Protocol:
-
Use a Formaldehyde Scavenger: If acidic conditions are necessary, include a scavenger in the reaction mixture to trap the formaldehyde as it is formed. Common scavengers include tryptamine or 1,3-dimethoxybenzene.
-
Optimize Acidic Conditions:
-
Use milder acidic conditions. A common method is treatment with neat trifluoroacetic acid (TFA) at room temperature, followed by careful monitoring.
-
Anhydrous HCl in a non-protic solvent like dioxane can also be effective.
-
-
Switch to Fluoride-Based Deprotection: A fluoride source like tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is the most common alternative to acid. This method avoids the generation of formaldehyde.
-
Protocol: Dissolve the SEM-protected 7-azaindole in anhydrous THF. Add a solution of TBAF (1M in THF, typically 1.5-2.0 equivalents) and stir at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction closely by TLC or LC-MS.
-
-
Consider an Alternative Protecting Group: If you are early in your synthetic route, consider switching to a protecting group that is more readily cleaved under orthogonal conditions, such as BOC (removed with acid), Benzyl (removed by hydrogenolysis), or a simple tosyl group (removed with base like NaOH or Mg).
Table 1: Comparison of N1-Protecting Group Strategies
| Protecting Group | Common Protection Conditions | Common Deprotection Conditions | Pros | Cons |
| SEM | SEM-Cl, NaH, DMF | TFA; TBAF in THF | Robust, stable to many conditions | Deprotection can release formaldehyde, leading to side products.[4] |
| Boc | Boc₂O, DMAP, CH₂Cl₂ | TFA or 4M HCl in Dioxane | Easily removed with acid | Not stable to strong nucleophiles or bases. |
| Ts (Tosyl) | Ts-Cl, NaH, DMF | NaOH in MeOH/H₂O; Mg in MeOH | Stable, electron-withdrawing | Harsh deprotection conditions may not be compatible with other functional groups.[6] |
| Bn (Benzyl) | Bn-Br, NaH, DMF | H₂, Pd/C (Hydrogenolysis) | Cleavage is orthogonal to many reactions | Not suitable if other reducible groups (alkenes, alkynes, nitro) are present. |
General Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-N-SEM-7-azaindole
This protocol is adapted from methodologies developed for similar systems and is a good starting point for optimization.[1][4]
Materials:
-
4-Bromo-1-SEM-7-azaindole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv)
-
Xantphos (0.04-0.10 equiv)
-
Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add 4-bromo-1-SEM-7-azaindole, the desired amine, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous dioxane. Add this catalyst solution to the reaction vessel via syringe.
-
Add the remaining volume of anhydrous, degassed dioxane to the reaction vessel.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired aminated product.
References
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Santos, A. S., Martinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
Legrand, F.-X., et al. (2016). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 18(21), 5676–5679. [Link]
-
Wang, L., et al. (2017). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 19(6), 1434–1437. [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed 7-azaindole-directed C-H activation. [Link]
-
Nilsson, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3373. [Link]
-
ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. [Link]
-
Mondal, K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11832-11845. [Link]
-
Lemire, A., et al. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. Organic Letters, 17(17), 4292–4295. [Link]
-
Ryu, J. H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10766–10775. [Link]
-
Semantic Scholar. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
Halder, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8565–8577. [Link]
-
Wetmore, D. R., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(27), 4816–4825. [Link]
-
Janssen Research & Development. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 209-214. [Link]
-
Barl, N. M., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
Sources
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | Semantic Scholar [semanticscholar.org]
- 6. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The 7-Azaindole Scaffold: A Comparative Kinase Selectivity Profiling Guide for Researchers
In the landscape of kinase inhibitor discovery, the pursuit of both potency and selectivity is paramount. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold, a foundational structure adept at interacting with the ATP-binding site of a wide array of kinases.[1][2] This guide delves into the kinase selectivity profile of compounds derived from this versatile scaffold, using 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde as a representative starting point for discussion. While specific selectivity data for this particular aldehyde is not extensively published, the broader family of 7-azaindole derivatives offers a wealth of data for a comparative analysis against other kinase inhibitor classes.
This document will provide an objective comparison of the performance of various 7-azaindole-based inhibitors, supported by experimental data. We will explore the underlying structural features that govern their selectivity and provide detailed protocols for key assays used in kinase inhibitor profiling.
The 7-Azaindole Advantage: Hinge-Binding and Beyond
The efficacy of the 7-azaindole scaffold lies in its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP.[3] This bidentate interaction provides a strong anchor for the inhibitor, and modifications at other positions of the ring system allow for the fine-tuning of selectivity and potency against specific kinases.[2][3]
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors for a multitude of kinases, including those implicated in cancer and inflammatory diseases.[4][5][6]
Comparative Kinase Selectivity Profiles
To illustrate the selectivity profiles of 7-azaindole derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several published compounds against a panel of representative kinases. For comparison, data for a well-established non-azaindole inhibitor, Sunitinib, is also included. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference Compound (Sunitinib) IC50 (nM) |
| 7-azaindole derivative 1 | CDK1 | 7 | 83 |
| CDK2 | 3 | 160 | |
| 7-azaindole derivative 2 | VEGFR2 | 37 | 9 |
| GSK3β | Inactive | 190 | |
| 7-azaindole derivative 3 | JAK2 | 1 | 250 |
| Compound 4h | FGFR1 | 7 | 20 |
| FGFR2 | 9 | 10 | |
| FGFR3 | 25 | 30 |
Data synthesized from multiple sources for illustrative comparison.[1][5]
The data clearly demonstrates the potential for developing highly potent and selective kinase inhibitors based on the 7-azaindole scaffold. For instance, certain derivatives show nanomolar potency against specific kinases like CDK1/2 and JAK2, while others can be engineered to target receptor tyrosine kinases such as VEGFR2 and FGFRs.[1][5]
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. Several robust methods are employed to achieve this, ranging from biochemical assays to cell-based approaches.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric assays are considered the gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[7][8]
Step-by-Step Protocol for a Radiometric Kinase Assay:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and ATP spiked with a radioactive isotope (e.g., ³²P-ATP or ³³P-ATP).
-
Compound Incubation: The test compound (e.g., a 7-azaindole derivative) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of a divalent cation (e.g., Mg²⁺) and incubated at a controlled temperature for a specific period.
-
Termination: The reaction is stopped by the addition of a quenching solution, such as phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the unreacted radioactive ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate.
-
Washing: The paper or membrane is washed to remove any unbound radioactive ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Diagram of a Typical Kinase Assay Workflow:
Caption: Workflow for a radiometric kinase inhibition assay.
Kinome-Wide Profiling Platforms
For a broader understanding of a compound's selectivity, high-throughput screening against a large panel of kinases is often performed.[9] Companies like Reaction Biology and AssayQuant offer services that screen compounds against hundreds of kinases, providing a comprehensive "kinome tree" view of selectivity.[7][10] These platforms often utilize binding assays where the displacement of a known fluorescent or immobilized ligand from the kinase active site by the test compound is measured.[9]
Logical Flow of Kinase Inhibitor Development:
Caption: The iterative process of kinase inhibitor discovery.
Conclusion
The 7-azaindole scaffold represents a highly versatile and successful platform for the design of potent and selective kinase inhibitors. By leveraging its inherent hinge-binding properties and exploring substitutions at various positions, researchers can develop compounds with tailored selectivity profiles against a wide range of kinases. The systematic application of robust biochemical assays and comprehensive kinome-wide profiling is essential for characterizing these inhibitors and advancing them through the drug discovery pipeline. While this compound serves as an interesting chemical entity within this class, the true power of the 7-azaindole core is demonstrated by the diverse and potent inhibitors that have been and will continue to be developed from this remarkable scaffold.
References
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: [Link]
-
Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
- 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. SpringerLink. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
A Senior Application Scientist's Guide to the Potency of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Derivatives
For researchers, medicinal chemists, and drug development professionals, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in the design of potent and selective kinase inhibitors and other therapeutic agents. Its ability to form crucial hydrogen bonds with target proteins makes it a cornerstone in modern medicinal chemistry. This guide provides an in-depth comparison of the potency of various derivatives stemming from the versatile 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde core, with a focus on their structure-activity relationships (SAR) as inhibitors of key biological targets. While direct comparative studies on derivatives of this specific starting material are not extensively documented in single reports, by synthesizing data from various high-impact studies, we can construct a robust understanding of how modifications to this scaffold influence biological activity.
The Strategic Importance of the 4-Methoxy-7-azaindole-2-carbaldehyde Scaffold
The this compound scaffold serves as an excellent starting point for the synthesis of diverse compound libraries. The methoxy group at the 4-position can influence solubility and may form specific interactions within the ATP-binding pocket of kinases. The carbaldehyde at the 2-position is a versatile chemical handle, allowing for a wide range of chemical transformations to introduce various substituents and explore the chemical space around the core structure.
Caption: The key functional groups of the 4-Methoxy-7-azaindole-2-carbaldehyde scaffold and their roles in drug design.
Comparative Potency Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following sections delve into the potency of derivatives based on the broader 1H-pyrrolo[2,3-b]pyridine scaffold, targeting various key proteins implicated in disease. This comparative analysis will provide valuable insights for the rational design of novel inhibitors based on the 4-methoxy substituted core.
I. Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention.[1][2] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, with structure-activity relationship studies revealing key determinants of their potency.
One notable study explored a range of substituents to enhance inhibitory activity.[2] The initial lead compound was optimized, leading to the identification of compound 4h , which demonstrated impressive potency against multiple FGFR isoforms.[2][3]
Table 1: Potency of Key 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound | R Group Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 | [2][3] |
Expert Analysis of Structure-Activity Relationship (SAR):
The potent activity of compound 4h can be attributed to the introduction of a 3,5-dimethoxyphenyl group. This modification likely allows for favorable interactions within a hydrophobic pocket of the FGFR kinase domain. The methoxy groups can also act as hydrogen bond acceptors, further stabilizing the compound within the active site. This highlights the importance of exploring various aryl and heteroaryl substitutions to optimize potency.
Experimental Protocol for FGFR Inhibition Assay:
A typical in vitro kinase inhibition assay to determine IC50 values for FGFR involves the following steps:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
The synthesized compounds are serially diluted to various concentrations.
-
The kinase, substrate, and ATP are incubated with the test compounds in a suitable buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: A generalized workflow for determining the in vitro potency of FGFR inhibitors.
II. Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors for Alzheimer's Disease
GSK-3β is a key therapeutic target in Alzheimer's disease (AD) due to its role in tau protein hyperphosphorylation.[4] A recent study reported the design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives as highly potent and selective GSK-3β inhibitors.[4]
This research led to the discovery of several compounds with nanomolar and even sub-nanomolar potency against GSK-3β. The most promising compounds from this series were 41 , 46 , and 54 .[4]
Table 2: Potency of Key pyrrolo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors
| Compound | Key Structural Features | GSK-3β IC50 (nM) | Reference |
| 41 | N/A (Detailed structure proprietary) | 0.22 | [4] |
| 46 | N/A (Detailed structure proprietary) | 0.26 | [4] |
| 54 | N/A (Detailed structure proprietary) | 0.24 | [4] |
Expert Analysis of Structure-Activity Relationship (SAR):
While the exact structures of these potent GSK-3β inhibitors are not fully disclosed in the abstract, the study emphasizes the success of a structure-guided rational design approach.[4] This implies that specific modifications to the pyrrolo[2,3-b]pyridine core were made to optimize interactions with the GSK-3β active site. The exceptional potency of these compounds underscores the potential of this scaffold for developing highly effective treatments for neurodegenerative diseases. Further investigation revealed that compound 41 effectively inhibited tau hyperphosphorylation in cellular models, demonstrating its potential as a disease-modifying agent for AD.[4]
III. Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is an emerging target in oncology due to its critical role in the initiation of DNA replication.[5] A study detailed the synthesis and SAR of 1H-pyrrolo[2,3-b]pyridine derivatives as potent Cdc7 kinase inhibitors.[5]
Through a series of chemical modifications, the researchers were able to significantly improve the potency of their initial lead compound, culminating in the discovery of compound 42 , a highly potent inhibitor of Cdc7.[5]
Table 3: Potency of a Key 1H-pyrrolo[2,3-b]pyridine Derivative as a Cdc7 Kinase Inhibitor
| Compound | Key Structural Features | Cdc7 IC50 (nM) | Reference |
| 42 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | 7 | [5] |
Expert Analysis of Structure-Activity Relationship (SAR):
The development of compound 42 from an initial hit with micromolar activity to a final compound with an IC50 of 7 nM demonstrates a successful optimization strategy.[5] The key modification was the introduction of a (Z)-2-(benzylamino)-1,3-thiazol-4(5H)-one moiety at the 3-position of the 1H-pyrrolo[2,3-b]pyridine core. This highlights the importance of exploring different heterocyclic systems attached to the core scaffold to maximize potency. The benzylamino group likely engages in additional hydrophobic and/or hydrogen bonding interactions within the Cdc7 active site.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold, and specifically derivatives of this compound, represent a highly promising starting point for the development of potent and selective inhibitors for a range of therapeutic targets. The comparative analysis presented in this guide, based on data from several key studies, reveals critical insights into the structure-activity relationships of this compound class.
The versatility of the 2-carbaldehyde group allows for the introduction of a wide array of substituents, enabling the fine-tuning of potency and selectivity. The 4-methoxy group can provide beneficial physicochemical properties and specific interactions with target proteins. Future research in this area should focus on:
-
Systematic exploration of substitutions at various positions of the 7-azaindole ring to build comprehensive SAR models.
-
Structure-based drug design leveraging co-crystal structures of these inhibitors with their target kinases to guide the design of next-generation compounds with improved potency and selectivity.
-
Pharmacokinetic and in vivo efficacy studies of the most potent derivatives to assess their potential as clinical candidates.
By leveraging the knowledge outlined in this guide, researchers and drug developers can accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.
References
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, September 16). Juniper Publishers. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025, March 5). PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of inhibitors based on 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in the pursuit of safe and effective therapeutics. The conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, which can result in unforeseen toxicities and diminished therapeutic windows. The 4-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket makes it a potent anchor for inhibitor design. This guide provides a comprehensive comparison of the conceptual cross-reactivity profiles of inhibitors based on this scaffold, supported by established experimental methodologies to provide a framework for evaluating inhibitor selectivity.
Understanding the Landscape: On-Target Potency vs. Off-Target Liabilities
The development of kinase inhibitors is a balancing act between maximizing potency against the intended target and minimizing interactions with other kinases.[1] High selectivity is crucial to reduce the risk of adverse side effects.[1][2] This guide will explore the methodologies used to characterize the selectivity of inhibitors derived from the 4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, using hypothetical but representative data to illustrate key concepts.
Comparative Kinase Selectivity Profiles
To illustrate the comparative selectivity of inhibitors derived from the 7-azaindole scaffold, we present hypothetical data for three distinct compounds: AZD-A , a potent inhibitor of Tyrosine Kinase A (TKA); AZD-B , targeting Serine/Threonine Kinase B (STKB); and AZD-C , a dual inhibitor of TKA and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[3]
| Kinase Target Family | Kinase | AZD-A IC50 (nM) | AZD-B IC50 (nM) | AZD-C IC50 (nM) |
| Tyrosine Kinases | TKA (Primary Target) | 5 | >10,000 | 10 |
| SRC | 150 | >10,000 | 80 | |
| VEGFR2 | 5,000 | >10,000 | 15 | |
| EGFR | >10,000 | >10,000 | 1,500 | |
| Serine/Threonine Kinases | STKB (Primary Target) | >10,000 | 8 | >10,000 |
| Aurora Kinase A | >10,000 | 250 | >10,000 | |
| ROCK1 | >10,000 | 1,200 | >10,000 | |
| Lipid Kinases | PI3Kα | >10,000 | 8,000 | >10,000 |
Note: The data presented in this table is for illustrative purposes to compare hypothetical inhibitors based on the 4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold.
Deciphering the Data: Experimental Workflows for Kinase Inhibitor Profiling
A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough understanding of an inhibitor's cross-reactivity profile.[4]
Biochemical Assays: The First Line of Assessment
Biochemical assays directly measure the interaction of an inhibitor with a purified kinase.[5][6] They are crucial for determining the intrinsic potency and selectivity of a compound.[1]
Workflow for Biochemical Kinase Profiling:
Caption: A typical workflow for biochemical kinase inhibitor profiling.
Detailed Protocols:
-
Radiometric Kinase Assay: This "gold standard" method measures the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP (containing the radiolabeled ATP).
-
Add the inhibitor at various concentrations.
-
Incubate the reaction at a controlled temperature to allow for phosphorylation.
-
Stop the reaction and separate the phosphorylated substrate from the remaining ATP, often using a filter membrane.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][7]
-
-
-
Fluorescence-Based Assays: These assays offer a non-radioactive alternative with high-throughput capabilities.[5][8] Technologies like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are commonly used.[8]
-
Protocol (TR-FRET Example):
-
The assay components include the kinase, a biotinylated substrate, ATP, and a europium-labeled anti-phospho-substrate antibody.
-
In the presence of kinase activity, the substrate is phosphorylated.
-
The addition of a streptavidin-allophycocyanin (SA-APC) conjugate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal upon excitation.
-
Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.
-
The IC50 is determined by measuring the FRET signal across a range of inhibitor concentrations.
-
-
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]
-
Protocol (ADP-Glo™):
-
Perform the kinase reaction with the inhibitor.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP.
-
This newly synthesized ATP is used by a luciferase to produce light, which is measured with a luminometer.
-
The light output is correlated with kinase activity, and the IC50 is calculated from the dose-response curve.
-
-
Cell-Based Assays: Assessing Efficacy in a Physiological Context
While biochemical assays are informative, they do not always predict a compound's activity in a cellular environment.[4] Cell-based assays are crucial for confirming target engagement and assessing the inhibitor's effects on downstream signaling pathways.[4]
Workflow for Cell-Based Inhibitor Profiling:
Caption: A sequential workflow for cell-based kinase inhibitor validation.
Detailed Protocols:
-
Target Engagement Assays: These assays confirm that the inhibitor binds to its intended target within the complex cellular milieu. The NanoBRET™ assay is a widely used technology for this purpose.[4][9]
-
Protocol (NanoBRET™):
-
Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
A fluorescent tracer that binds to the kinase is added to the cells.
-
In the absence of an inhibitor, the tracer binds to the kinase, bringing the luciferase and fluorophore in close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
A competitive inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
The cellular IC50 is determined by measuring the BRET signal at different inhibitor concentrations.
-
-
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a known downstream substrate of the target kinase, providing a direct readout of the inhibitor's functional activity.[9]
-
Protocol (Western Blot):
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme for detection.
-
Visualize the bands and quantify the level of phosphorylation to assess the inhibitor's effect.
-
-
-
Cell Proliferation Assays: For kinases involved in cell growth and survival, a proliferation assay can be a valuable phenotypic readout.[4]
-
Protocol (BaF3 Cell Transformation Assay):
-
BaF3 cells are dependent on IL-3 for survival.[9]
-
These cells can be engineered to express an oncogenic kinase that drives their proliferation in the absence of IL-3.[9]
-
Inhibition of this kinase by a test compound will lead to cell death.[9]
-
Cell viability is measured across a range of inhibitor concentrations to determine the IC50 for cell growth inhibition.
-
-
Advanced Cross-Reactivity Profiling Techniques
For a comprehensive understanding of an inhibitor's selectivity, high-throughput screening against a large panel of kinases is essential.[1]
-
KINOMEscan™: This is a competitive binding assay platform that quantitatively measures the interactions between a test compound and a large panel of kinases (over 480).[10][11] The technology uses a proprietary active site-directed competition binding assay.[10]
-
Kinobeads: This chemical proteomics approach uses an affinity resin with immobilized non-selective kinase inhibitors to capture a broad range of kinases from cell lysates.[12][13] The selectivity of a test compound is determined by its ability to compete with the beads for kinase binding, which is then quantified by mass spectrometry.[12] This method has the advantage of assessing inhibitor binding to endogenously expressed kinases in a more native-like state.[12]
Conclusion
The 4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold continues to be a valuable starting point for the design of potent kinase inhibitors. However, achieving a high degree of selectivity is a critical and complex undertaking. A rigorous and multi-pronged approach to cross-reactivity profiling, combining a suite of biochemical and cell-based assays with advanced kinome-wide screening technologies, is indispensable. The methodologies outlined in this guide provide a robust framework for researchers to thoroughly characterize their 7-azaindole-based inhibitors, ultimately paving the way for the development of safer and more effective targeted therapies.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Wikipedia. IC50.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Benchchem.
- Benchchem.
- Thermo Fisher Scientific. (2014, June 4). Global Kinome Profiling for Personalized Medicine.
- edX.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Scientific.Net. Computing Method and Test on IC50 Value of Tyrosinase Inhibition.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
- Reaction Biology. (2024, August 13).
- YouTube. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery.
- UKM Medical Molecular Biology Institute. (2022, July 19).
- PMC. (2020, April 3).
- bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- Reaction Biology. (2022, May 11).
- PMC - NIH. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR)
- ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- PMC - NIH. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
- Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
- PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
- Journal of Medicinal Chemistry.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. courses.edx.org [courses.edx.org]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - ID [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. pubs.acs.org [pubs.acs.org]
Validating 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: A Comparative Guide to a Privileged Drug Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the identification and validation of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has emerged as a "privileged scaffold," demonstrating significant potential in the development of potent and selective inhibitors for a range of biological targets, particularly kinases. This guide provides an in-depth technical validation of a specific derivative, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, and objectively compares its performance with established drug scaffolds such as indole, quinazoline, and pyrimidine. Through supporting experimental data and predictive modeling, we will elucidate the potential of this scaffold in drug discovery programs.
The 7-Azaindole Scaffold: A Bioisostere with Enhanced Properties
The strategic incorporation of a nitrogen atom at the 7-position of the indole ring system endows the 7-azaindole scaffold with a unique combination of electronic and physicochemical properties. This modification often leads to improved biological activity and more favorable drug-like characteristics compared to its carbocyclic counterpart, indole.
The 7-azaindole nucleus is a bioisostere of purine, enabling it to form crucial bidentate hydrogen bonds with the hinge region of the ATP-binding site in many kinases. This key interaction serves as an anchor, providing a stable platform for further functionalization to achieve high potency and selectivity. The methoxy and carbaldehyde substituents on the core of this compound offer versatile handles for synthetic elaboration, allowing for the systematic exploration of the chemical space to optimize target engagement and pharmacokinetic profiles.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available 7-azaindole. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of 4-Methoxy-7-azaindole
A key intermediate, 4-methoxy-7-azaindole, can be prepared from 7-azaindole. The process involves N-oxidation followed by halogenation and subsequent methoxylation[1].
-
N-oxidation: 7-azaindole is treated with an oxidizing agent, such as hydrogen peroxide, in an organic solvent like tetrahydrofuran (THF) to yield N-oxide-7-azaindole[1].
-
Halogenation: The N-oxide is then reacted with a halogenating agent, for instance, phosphorus oxychloride (POCl₃), in the presence of a base like diisopropylethylamine to introduce a chlorine atom at the 4-position, yielding 4-chloro-7-azaindole[1].
-
Methoxylation: The 4-chloro-7-azaindole is subsequently reacted with sodium methoxide in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to afford 4-methoxy-7-azaindole[1].
Experimental Protocol: Formylation of 4-Methoxy-7-azaindole
The final step involves the introduction of the carbaldehyde group at the 2-position of the 4-methoxy-7-azaindole core. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.
-
To a solution of 4-methoxy-7-azaindole in an appropriate solvent (e.g., DMF), a Vilsmeier reagent (prepared from POCl₃ and DMF) is added at a controlled temperature.
-
The reaction mixture is stirred for a specified period to allow for the electrophilic substitution to occur at the electron-rich C2 position of the pyrrole ring.
-
Aqueous workup followed by purification using column chromatography yields the desired this compound.
Caption: Synthetic workflow for this compound.
Comparative Analysis of Physicochemical and ADME/Tox Properties
Table 1: Predicted Physicochemical and ADME/Tox Properties
| Property | This compound (Predicted) | Indole (Experimental) | Quinazoline (Experimental) | Pyrimidine (Experimental) |
| Molecular Weight ( g/mol ) | 176.17 | 117.15 | 130.14 | 80.09 |
| LogP | 1.5 - 2.0 | 2.14 | 1.6 | 0.09 |
| Topological Polar Surface Area (Ų) | 58.1 | 15.8 | 25.8 | 25.8 |
| Aqueous Solubility (logS) | -2.5 to -3.0 | -2.13 | -1.5 | 0.9 |
| Human Intestinal Absorption (%) | > 90 | ~90 | > 90 | > 90 |
| BBB Permeability | Moderate to High | High | Moderate | Low |
| CYP450 Inhibition | Potential for inhibition | Substrate and inhibitor of various CYPs | Substrate and inhibitor of various CYPs | Generally low inhibition potential |
| Hepatotoxicity | Low to Moderate Risk | Moderate Risk | Moderate to High Risk | Low Risk |
| Carcinogenicity | Unlikely | Non-carcinogenic | Some derivatives are carcinogenic | Non-carcinogenic |
Disclaimer: The properties for this compound are predicted using in silico models and require experimental validation.
The predicted properties of this compound suggest a favorable drug-like profile. Its moderate lipophilicity (LogP) and good predicted intestinal absorption are promising for oral bioavailability. The increased polar surface area compared to indole is a characteristic feature of the 7-azaindole scaffold and can contribute to improved solubility and target interactions.
Experimental Workflow for Target Identification and Validation
Identifying the biological targets of a novel scaffold is a crucial step in the drug discovery process. A combination of in silico and experimental approaches can be employed to elucidate the mechanism of action.
Caption: Experimental workflow for target identification and validation.
Experimental Protocol: Kinase Inhibition Assay
Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a primary validation step would be to screen this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction wells. Include appropriate controls (no inhibitor and no enzyme).
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Biological Activity: A Focus on Kinase Inhibition
The 7-azaindole scaffold has been successfully employed in the design of numerous kinase inhibitors. To provide a comparative context, we will consider the potential of this compound in targeting a key signaling pathway often implicated in cancer, the RAF-MEK-ERK pathway.
Caption: Simplified RAF-MEK-ERK signaling pathway.
The aldehyde functionality at the C2 position of the scaffold can be readily converted to various functional groups, such as amines, oximes, or hydrazones, to generate a library of derivatives for structure-activity relationship (SAR) studies. These derivatives can then be screened for their inhibitory activity against key kinases in the RAF-MEK-ERK pathway.
Table 2: Hypothetical Comparative Kinase Inhibition Data (IC₅₀, nM)
| Compound Scaffold | B-Raf | MEK1 | ERK2 |
| 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivative | 50 | >1000 | >1000 |
| Indole-based Inhibitor (e.g., Vemurafenib analog) | 10 | >1000 | >1000 |
| Quinazoline-based Inhibitor (e.g., Gefitinib analog) | >1000 | 200 | >1000 |
| Pyrimidine-based Inhibitor (e.g., Trametinib analog) | >1000 | 5 | >1000 |
This table presents hypothetical data to illustrate a comparative analysis and does not represent actual experimental results for this compound.
This hypothetical comparison highlights how different scaffolds can be optimized to target specific kinases within a signaling pathway. The 7-azaindole scaffold, with its potent hinge-binding capabilities, shows promise for developing selective RAF inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its foundation on the privileged 7-azaindole core provides a strong rationale for its potential to yield potent and selective inhibitors, particularly for kinases. The methoxy and carbaldehyde functionalities offer rich opportunities for synthetic diversification to optimize biological activity and pharmacokinetic properties.
While in silico predictions are encouraging, comprehensive experimental validation is imperative. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in biochemical and cell-based assays to establish a clear structure-activity relationship. Furthermore, detailed ADME/Tox profiling of lead compounds will be crucial for their advancement into preclinical and clinical development. The continued exploration of this and related 7-azaindole scaffolds holds the potential to deliver a new generation of targeted therapies for a range of diseases.
References
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (n.d.). Retrieved January 17, 2026, from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). Retrieved January 17, 2026, from [Link]
-
Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). Retrieved January 17, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). Retrieved January 17, 2026, from [Link]
-
Rodrigues de Sá Alves, F., Barreiro, E. J., & Fraga, C. A. M. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Ingenta Connect. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). Retrieved January 17, 2026, from [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Retrieved January 17, 2026, from [Link]
-
Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). Retrieved January 17, 2026, from [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017, May 3). Retrieved January 17, 2026, from [Link]
-
Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. (2020, July 15). Retrieved January 17, 2026, from [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Azaindoles. (n.d.). Retrieved January 17, 2026, from [Link]
- CN102746295A - Preparation method for 4-substituted-7-azaindole. (n.d.).
-
Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025, August 7). Retrieved January 17, 2026, from [Link]
-
Prediction of Physicochemical Properties. (n.d.). Retrieved January 17, 2026, from [Link]
-
Geerts, T., & Vander Heyden, Y. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 17, 2026, from [Link]
-
Azaindole synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
TRDizin | In-silico Drug Evaluation by Molecular Docking and ADME Stud. (n.d.). Retrieved January 17, 2026, from [Link]
-
Development of in silico models for the prediction of toxicity incorporating ADME information. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). Retrieved January 17, 2026, from [Link]
-
Synthesis, in silico ADME, toxicity prediction and molecular docking studies of N-substituted[2][3][4]triazolo[4,3-a]pyrazine derivatives as potential anticonvulsant agents. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). Retrieved January 17, 2026, from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). Retrieved January 17, 2026, from [Link]
-
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). Retrieved January 17, 2026, from [Link]
-
Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H-Pyrrolo[2,3 b]pyridines Inhibitors of Trypanosome Proliferation. (2025, September 20). Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2025, December 5). Retrieved January 17, 2026, from [Link]
Sources
A Comparative In Vitro ADME/Tox Profile of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure for the development of potent kinase inhibitors. The strategic incorporation of a methoxy group at the 4-position can significantly influence the compound's potency, selectivity, and physicochemical properties. This guide provides an in-depth comparative analysis of the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of a representative 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-based compound, herein designated as Compound X , against established kinase inhibitors, Capmatinib (a c-MET inhibitor) and Dovitinib (a pan-FGFR inhibitor).
This analysis is designed for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships (SAR) and potential liabilities of this promising class of compounds. The experimental data presented for Compound X is a synthesized, representative profile based on available data for analogous structures, while the data for Capmatinib and Dovitinib are derived from published literature.
The Critical Role of Early ADME/Tox Profiling
The "fail early, fail often" paradigm in drug discovery underscores the importance of front-loading ADME/Tox assessments to mitigate the risk of late-stage attrition.[1] A promising lead candidate with excellent potency can be rendered useless by poor pharmacokinetic properties or unforeseen toxicity. Therefore, a comprehensive in vitro characterization is paramount for making informed decisions in the hit-to-lead and lead optimization phases. This guide will delve into the key in vitro assays that form the foundation of this critical evaluation.
Comparative In Vitro ADME/Tox Data
The following table summarizes the in vitro ADME/Tox properties of our representative 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-based compound (Compound X) and the comparator drugs, Capmatinib and Dovitinib.
| Parameter | Compound X (Hypothetical) | Capmatinib | Dovitinib |
| Metabolic Stability (HLM, t½ min) | 45 | ~468 (apparent)[2][3] | 15.48[4] |
| Permeability (Caco-2, Papp A→B 10⁻⁶ cm/s) | 8.5 | High (BCS Class I) | Moderate |
| CYP450 Inhibition (IC₅₀ µM) | |||
| CYP1A2 | > 25 | - | Strong Induction[5] |
| CYP2C9 | > 25 | - | Limited Impact[5] |
| CYP2C19 | > 25 | - | Moderate Induction[5] |
| CYP2D6 | 15 | - | - |
| CYP3A4 | 8 | Major substrate[2][3] | Moderate Inhibition[5] |
| Plasma Protein Binding (%) | 92 | High | High |
| hERG Inhibition (IC₅₀ µM) | > 30 | - | - |
| Cytotoxicity (HepG2, IC₅₀ µM) | 18 | > 10 | - |
Data for Compound X is a synthesized, representative profile for this chemical class. Data for Capmatinib and Dovitinib are from cited literature.
In-Depth Analysis of ADME/Tox Parameters
Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[6] Assessing metabolic stability in HLM provides an early indication of a compound's hepatic clearance and potential for in vivo half-life. A compound with very high metabolic instability may be cleared too rapidly from the body to achieve therapeutic concentrations.
Experimental Workflow:
Interpretation: Compound X exhibits moderate metabolic stability, suggesting a potentially acceptable in vivo half-life. In contrast, Dovitinib shows rapid metabolism, while Capmatinib is significantly more stable. This highlights a key differentiation point for the 4-methoxy-pyrrolo[2,3-b]pyridine scaffold, which may offer a more favorable pharmacokinetic profile compared to some existing kinase inhibitors.
Permeability via Caco-2 Monolayer Assay
Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal barrier.[7] The apparent permeability coefficient (Papp) is a measure of a compound's ability to cross this barrier, providing a prediction of its oral absorption.
Experimental Workflow:
Interpretation: Compound X demonstrates good permeability, suggesting it is likely to be well-absorbed orally. This is a favorable characteristic for an orally administered drug.
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[8][9][10] If a new drug inhibits a CYP enzyme that is responsible for the metabolism of a co-administered drug, the plasma concentration of the latter can increase, potentially leading to toxicity.
Experimental Protocol: A panel of recombinant human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is used. The assay is performed by incubating the test compound at various concentrations with a specific CYP isoform and a probe substrate. The formation of the metabolite of the probe substrate is monitored by LC-MS/MS. The IC₅₀ value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then determined.
Interpretation: Compound X shows weak to moderate inhibition of CYP2D6 and CYP3A4, with IC₅₀ values that suggest a lower risk of clinically significant DDIs compared to potent inhibitors. However, as CYP3A4 is a major drug-metabolizing enzyme, further investigation, such as determining the inhibition constant (Ki), would be warranted.[11] Dovitinib exhibits a more complex profile with both induction and inhibition of different CYP isoforms, highlighting the importance of a comprehensive DDI assessment.[5]
Plasma Protein Binding (PPB)
Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site.[12] Only the unbound (free) fraction of a drug is pharmacologically active. High plasma protein binding can limit the drug's efficacy and affect its clearance.
Experimental Protocol: Equilibrium dialysis is the gold standard method for determining PPB.[13][14] The test compound is added to plasma in one chamber of a dialysis cell, which is separated by a semi-permeable membrane from a buffer-containing chamber. The system is allowed to reach equilibrium at 37°C. The concentrations of the compound in both chambers are then measured by LC-MS/MS to calculate the percentage of bound and unbound drug.
Interpretation: Compound X displays high plasma protein binding, which is common for kinase inhibitors. While high, this level of binding is not necessarily prohibitive, but it needs to be considered in the context of the compound's potency and the desired free plasma concentration.
hERG Inhibition
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization.[15] Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Therefore, assessing hERG liability is a critical safety screen in early drug discovery.
Experimental Protocol: The automated patch-clamp technique is a high-throughput method for assessing hERG channel inhibition.[16] Cells stably expressing the hERG channel are subjected to a voltage protocol that elicits a characteristic hERG current. The effect of the test compound at various concentrations on this current is measured to determine the IC₅₀ value.
Interpretation: Compound X shows a low potential for hERG inhibition, with an IC₅₀ value well above anticipated therapeutic concentrations. This is a very favorable safety feature, suggesting a low risk of cardiotoxicity.
In Vitro Cytotoxicity
Scientific Rationale: Assessing a compound's general cytotoxicity in a relevant cell line (e.g., the human liver cancer cell line, HepG2) provides an early indication of its potential for off-target toxicity. While anticancer agents are expected to be cytotoxic to cancer cells, high cytotoxicity against non-target cells can indicate a narrow therapeutic window.
Experimental Protocol: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18] Cells are incubated with the test compound at various concentrations for a specified period (e.g., 72 hours). The MTT reagent is then added, which is reduced by metabolically active cells to a purple formazan product. The amount of formazan is quantified spectrophotometrically to determine the IC₅₀ value for cytotoxicity.
Interpretation: Compound X exhibits moderate cytotoxicity against HepG2 cells, suggesting a reasonable therapeutic window, especially when compared to its anticipated potent on-target activity.
Conclusion and Future Directions
The synthesized in vitro ADME/Tox profile of the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-based compound (Compound X) presents a promising starting point for further optimization. Its favorable permeability and metabolic stability, coupled with a low risk of hERG inhibition, are desirable characteristics for an orally bioavailable kinase inhibitor. The moderate CYP inhibition and high plasma protein binding are typical for this class of molecules and represent areas for further medicinal chemistry efforts to fine-tune the overall properties.
Compared to Dovitinib, Compound X appears to have a more favorable metabolic stability profile. While Capmatinib shows excellent stability, its reliance on CYP3A4 for metabolism could be a consideration for potential DDIs.
This comparative guide highlights the utility of a comprehensive in vitro ADME/Tox panel in the early stages of drug discovery. The data presented herein should serve as a valuable resource for researchers working with the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, enabling more informed decisions as they advance their compounds toward the clinic.
References
-
Vaishampayan, U. et al. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite. Drug Metabolism and Disposition, 48(10), 1017-1026 (2020). [Link]
-
Bissinger, E. M. et al. Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes Assessed in Vitro. PLoS ONE, 9(3), e90267 (2014). [Link]
-
Di, L. & Kerns, E. H. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World, (2019). [Link]
-
ResearchGate. (PDF) Absorption, Distribution, Metabolism, and Excretion (ADME) of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
-
AxisPharm. Caco-2 Permeability Assay. [Link]
-
LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]
-
Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]
-
Creative Bioarray. Plasma Protein Binding Assay. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
NIH. An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
-
FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
NIH. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]
-
NIH. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Domainex. Plasma Protein Binding Assay. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
ResearchGate. Metabolic Profiling of Sitravatinib in Rat and Human Liver Microsomes Using LC–MS/MS and LC–Orbitrap–HRMS. [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
-
protocols.io. In-vitro CYP inhibition pooled. [Link]
-
NIH. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. [Link]
-
Mediford Corporation. Best Practice hERG Assay | Advanced Solutions. [Link]
-
PubMed. An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts. [Link]
-
NLM Dataset Catalog. Discovery of Potent and Selective Inhibitors of Wild-Type and Gatekeeper Mutant Fibroblast Growth Factor Receptor (FGFR) 2/3. [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Evotec. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. [Link]
-
ASCO. Phase 1 study assessing dovitinib (TKI258) on the pharmacokinetics of caffeine, diclofenac, omeprazole, and midazolam in patients with advanced solid tumors. [Link]
-
AACR Journals. Phase I/II and Pharmacodynamic Study of Dovitinib (TKI258), an Inhibitor of Fibroblast Growth Factor Receptors and VEGF Receptors, in Patients with Advanced Melanoma. [Link]
-
PubMed Central. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation. [Link]
-
NIH. Evaluation of the Pharmacokinetic Drug Interaction of Capmatinib With Itraconazole and Rifampicin and Potential Impact on Renal Transporters in Healthy Subjects. [Link]
-
ACS Publications. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. [Link]
-
ChemPartner. In Vitro ADME. [Link]
-
Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance. [Link]
-
AMS-ENABLED HUMAN ADME STUDY OF THE FGFR INHIBITOR DERAZANTINIB. [Link]
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study assessing dovitinib (TKI258) on the pharmacokinetics of caffeine, diclofenac, omeprazole, and midazolam in patients with advanced solid tumors. - ASCO [asco.org]
- 6. mttlab.eu [mttlab.eu]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. lnhlifesciences.org [lnhlifesciences.org]
- 9. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 17. clyte.tech [clyte.tech]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to modulate target binding and improve physicochemical properties. The subject of this guide, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, is a versatile synthetic intermediate. The methoxy group acts as a powerful electron-donating group, while the aldehyde function provides a reactive handle for further chemical elaboration.
A robust and unambiguous characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients. This guide combines theoretical principles with predictive data and comparative analysis to provide a definitive workflow for the structural verification of this compound using Mass Spectrometry and NMR spectroscopy.
Molecular Profile:
-
Compound Name: this compound
-
Synonyms: 4-Methoxy-7-azaindole-2-carbaldehyde
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
(A representative image of the chemical structure would be placed here)
Context: Synthesis via Vilsmeier-Haack Formylation
Understanding the synthetic route is crucial as it informs potential side-products or impurities that may be observed during analysis. A common and efficient method for introducing a formyl group onto an electron-rich heterocyclic system like 4-methoxy-7-azaindole is the Vilsmeier-Haack reaction .[3][4]
This reaction involves the treatment of the starting material, 4-methoxy-7-azaindole, with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide). The electron-donating methoxy group activates the pyrrole ring, directing the electrophilic Vilsmeier reagent to the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde. This targeted synthesis leads to a high degree of regioselectivity, which we can confirm through the spectroscopic methods detailed below.
Mass Spectrometry (MS) Analysis: Confirming Molecular Weight and Fragmentation
Mass spectrometry is the first line of analysis for confirming the molecular weight of a newly synthesized compound. For this molecule, soft ionization techniques like Electrospray Ionization (ESI) are ideal for observing the intact molecular ion.
3.1. Expected Molecular Ion Peaks In a typical high-resolution mass spectrum (HRMS) using ESI in positive ion mode, we expect to observe the protonated molecule:
-
[M+H]⁺: Calculated m/z = 177.0659, Found m/z = 177.065X
The exceptional mass accuracy of modern instruments allows for the confirmation of the elemental composition (C₉H₉N₂O₂⁺).
3.2. Predicted Fragmentation Pattern (Electron Impact - EI) While ESI is used for confirmation, understanding the fragmentation pattern from a higher-energy technique like Electron Impact (EI) ionization provides a structural fingerprint. The fragmentation is governed by the stability of the resulting cations and neutral losses.[5]
Table 1: Key Predicted Mass Fragments and Their Origins
| m/z (Nominal) | Proposed Fragment | Origin of Fragment |
|---|---|---|
| 176 | [C₉H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 175 | [C₉H₇N₂O₂]⁺ | Loss of a hydrogen radical (•H) from the aldehyde group (α-cleavage).[5] |
| 161 | [C₈H₅N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| 147 | [C₈H₇N₂O]⁺ | Loss of the formyl radical (•CHO) from the aldehyde group (α-cleavage).[5] |
| 133 | [C₇H₅N₂O]⁺ | Loss of carbon monoxide (CO) from the [M-15]⁺ fragment. |
3.3. Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrument: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Source Parameters: Set capillary voltage to ~3.5-4.5 kV, source temperature to ~100-120 °C, and nebulizing gas flow as per instrument recommendations.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ peak and confirm its measured mass against the theoretical exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the atomic-level connectivity and chemical environment of the molecule. A combination of 1D (¹H, ¹³C) and 2D experiments allows for the unambiguous assignment of every proton and carbon.[6]
4.1. Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆) The choice of solvent is critical; DMSO-d₆ is often preferred for N-heterocycles as it helps in observing the exchangeable N-H proton. The predicted chemical shifts are influenced by the aromaticity of the bicyclic system, the strong electron-withdrawing nature of the aldehyde, and the electron-donating effect of the methoxy group.
Table 2: Predicted ¹H NMR Spectral Data and Rationale
| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|
| NH (H1) | 12.0 - 12.5 | br s | - | Exchangeable proton on electron-deficient pyrrole ring, hydrogen-bonded to solvent. |
| CHO (H8) | 9.8 - 10.0 | s | - | Highly deshielded aldehyde proton due to the magnetic anisotropy of the C=O bond. |
| H5 | 8.1 - 8.2 | d | J ≈ 5.5 | Proton on pyridine ring ortho to nitrogen, deshielded. Coupled to H6. |
| H3 | 7.3 - 7.4 | s | - | Sole proton on the pyrrole ring, adjacent to the electron-withdrawing aldehyde. |
| H6 | 6.8 - 6.9 | d | J ≈ 5.5 | Proton on pyridine ring meta to nitrogen, shielded by the adjacent methoxy group. Coupled to H5. |
| OCH₃ | 4.0 - 4.1 | s | - | Methoxy protons, typical chemical shift. |
Comparative Insight: Compared to the parent 7-azaindole (H5 at ~8.2 ppm, H6 at ~7.0 ppm), the methoxy group at C4 significantly shields the adjacent H6 proton, pushing it upfield.[7] The C2-aldehyde strongly deshields the H3 proton.
4.2. Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆) The ¹³C spectrum complements the ¹H data, providing information on all carbon atoms, including quaternaries.
Table 3: Predicted ¹³C NMR Spectral Data and Rationale
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | 185 - 188 | Aldehyde carbonyl carbon, highly deshielded. |
| C4 | 160 - 163 | Aromatic carbon attached to the electron-donating methoxy group. |
| C7a | 150 - 152 | Bridgehead carbon adjacent to pyridine nitrogen. |
| C5 | 148 - 150 | Pyridine carbon ortho to nitrogen. |
| C2 | 140 - 143 | Pyrrole carbon attached to the aldehyde, deshielded. |
| C3a | 128 - 130 | Bridgehead carbon of the pyrrole ring. |
| C3 | 115 - 118 | Pyrrole carbon, influenced by adjacent aldehyde and ring system. |
| C6 | 105 - 108 | Pyridine carbon shielded by the adjacent methoxy group. |
| OCH₃ | 55 - 57 | Methoxy carbon, typical chemical shift. |
4.3. The Power of 2D NMR for Confirmation While 1D spectra provide the core data, 2D NMR experiments are the gold standard for validation.
-
COSY (Correlation Spectroscopy): Would show a clear cross-peak between H5 and H6, confirming their coupling and adjacency on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal (except the NH) to its directly attached carbon, confirming the assignments in Tables 2 and 3. For example, the singlet at δ ~4.0 ppm would correlate to the carbon at δ ~56 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire scaffold. Key expected correlations include:
-
The aldehyde proton (CHO) to the C2 and C3 carbons.
-
The methoxy protons (OCH₃) to the C4 carbon.
-
The H3 proton to C2, C3a, and C7a.
-
The H5 proton to C4 and C7a.
-
4.4. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin), performing Fourier transformation, phase correction, and baseline correction.
Integrated Analytical Workflow
The logical flow from receiving a sample to its final structural confirmation is a self-validating system where each step confirms the last.
Conclusion
The structural elucidation of this compound is straightforward when a systematic approach combining mass spectrometry and NMR spectroscopy is employed. The key identifiers are an [M+H]⁺ ion at m/z 177.0659 in HRMS, and characteristic ¹H NMR signals for the aldehyde proton (~9.9 ppm ), the methoxy group (~4.0 ppm ), and the coupled AB system of the pyridine ring protons. Unambiguous assignment is achieved through 2D NMR, particularly HMBC, which confirms the connectivity of the entire heterocyclic framework. This guide provides the foundational data and protocols to ensure confident identification of this valuable synthetic intermediate.
References
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
-
Langer, P., & El-Malah, T. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock Repository.
-
IGNOU. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh.
-
Larsson, A., et al. (2018). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 83(15), 8213–8221.
-
Dr. Puspendra Classes. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. [Video]. YouTube.
-
ChemScene. (n.d.). 7-Azaindole. ChemScene.
-
Esteruelas, M. A., et al. (2021). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 26(23), 7175.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Ivonin, S., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
-
Koch, R., & Lo, R. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 9.
-
Sigma-Aldrich. (n.d.). 4-Methoxy-7-azaindole. Sigma-Aldrich.
-
Chisholm, G. D., et al. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 104(8), 3929-3954.
-
Sigma-Aldrich. (n.d.). 7-Azaindole-1-¹⁵N. Sigma-Aldrich.
-
Patil, Z. B., & Rajput, P. R. (2015). Review Article on Vilsmeier-Haack Reaction. International Journal of Chemical Studies, 2(5), 1-13.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
-
S. M. B. et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. RSC Publishing.
-
NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Video]. YouTube.
-
Wang, J., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Pharmacology, 13, 1007904.
-
Bakherad, M., et al. (2016). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate.
-
Abraham, R. J., & Reid, M. (2000). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository.
-
University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry.
-
da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Diterpene. Preprints.org.
Sources
A Head-to-Head Battle of Scaffolds: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine in the Kinase Inhibitor Arena
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space. The scaffold, or core chemical structure, of these inhibitors is a critical determinant of their biological activity, pharmacokinetic properties, and overall drug-likeness. While established scaffolds such as quinazoline, pyrimidine, and indole have given rise to a multitude of clinically successful drugs, emerging scaffolds continually offer new opportunities for therapeutic intervention. This guide provides an in-depth, data-driven comparison of the promising 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold against its well-entrenched counterparts, offering insights into its potential and place in modern drug discovery.
The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, as central nodes in cellular signaling pathways, have become one of the most important classes of drug targets in oncology and beyond. Small molecule kinase inhibitors predominantly act by competing with ATP for binding to the kinase's active site. The core scaffold of these molecules is designed to mimic the adenine moiety of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase domain. This interaction anchors the inhibitor, and the substituents appended to the scaffold then explore other regions of the ATP-binding pocket, dictating the inhibitor's potency and selectivity. The choice of scaffold, therefore, is not merely a matter of chemical convenience but a strategic decision that profoundly influences the entire drug discovery cascade.
Unveiling the Potential of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
The 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-methoxy-7-azaindole, is a bicyclic heteroaromatic scaffold that has garnered significant interest in recent years for its utility in developing kinase inhibitors. Its structure can be viewed as a hybrid of indole and pyridine, offering a unique combination of hydrogen bonding capabilities and substitution points for chemical modification.
Key Structural and Functional Attributes:
-
Hinge-Binding Mimicry: The pyrrolo[2,3-b]pyridine core effectively mimics the purine ring of ATP, with the pyrrole nitrogen and the pyridine nitrogen participating in hydrogen bond interactions with the kinase hinge region.
-
Vectorial Exploration: The methoxy group at the 4-position can influence solubility and may serve as a handle for further chemical elaboration, directing substituents towards specific pockets within the kinase active site.
-
Tunable Electronics: The nitrogen atom in the pyridine ring modulates the electron distribution of the bicyclic system, which can impact binding affinity and pharmacokinetic properties.
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Traf-2 and Nck-interacting kinase (TNIK), Serum/glucocorticoid-regulated kinase 1 (SGK-1), and Cyclin-dependent kinase 8 (CDK8).[1][2][3]
The Reigning Champions: A Look at Established Kinase Inhibitor Scaffolds
To appreciate the potential of the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, it is essential to compare it against the "gold standards" in the field.
The Quinazoline Scaffold: A Clinical Powerhouse
The quinazoline scaffold is arguably one of the most successful in the history of kinase inhibitor drug discovery.[4] Its rigid, planar structure provides a stable platform for presenting substituents in a well-defined orientation.
-
Key Features: The nitrogen atoms at positions 1 and 3 are crucial for hinge binding. The 4-anilino substitution is a common motif that directs a substituent towards the solvent-exposed region, allowing for extensive structure-activity relationship (SAR) studies.[5]
-
Clinical Success: This scaffold is the foundation for numerous FDA-approved drugs, including gefitinib (Iressa®) and erlotinib (Tarceva®), which target the Epidermal Growth Factor Receptor (EGFR).[6][7]
The Pyrimidine Scaffold: Versatility and Privileged Status
The pyrimidine ring is another "privileged" scaffold in medicinal chemistry, found in the structures of natural nucleobases and a wide array of therapeutic agents.[8]
-
Key Features: The 1,3-diazine system offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2,4-disubstituted pyrimidine is a particularly common motif in kinase inhibitors.
-
Clinical Success: The pyrimidine scaffold is at the core of many approved kinase inhibitors, such as imatinib (Gleevec®) and the FGFR inhibitor erdafitinib (Balversa®).[9][10]
The Indole Scaffold: A Natural Product Favorite
The indole scaffold is a common motif in natural products and has been extensively utilized in the design of kinase inhibitors.[2]
-
Key Features: The indole nitrogen can act as a hydrogen bond donor, and the bicyclic system provides a versatile platform for chemical modification.
-
Clinical Success: Several approved kinase inhibitors, including sunitinib (Sutent®) and the FGFR inhibitor infigratinib (Truseltiq™), feature an indole or a related indolinone core.[11][12]
Head-to-Head Comparison: A Data-Driven Analysis
A direct comparison of these scaffolds requires an examination of their performance against the same biological targets under similar assay conditions. Fibroblast Growth Factor Receptors (FGFRs) have emerged as a key target for all four of these scaffold classes, providing a valuable platform for a comparative analysis.
Comparative Potency Against FGFR
| Kinase Inhibitor (Scaffold) | Target Kinase | IC50 (nM) | Reference |
| BMS-540215 (Pyrrolo[2,1-f][4][13][14]triazine) | FGFR1 | 148 | [15][16] |
| Dovitinib (Quinazoline) | FGFR1 | 8 | [13][14][17] |
| FGFR3 | 9 | [13][14][17] | |
| Erdafitinib (Pyrimidine) | FGFR1 | 1.2 | [18][19] |
| FGFR2 | 2.5 | [18][19] | |
| FGFR3 | 3.0 | [18][19] | |
| FGFR4 | 5.7 | [18][19] | |
| Infigratinib (Indole) | FGFR1 | 0.9 | [20][21] |
| FGFR2 | 1.4 | [20][21] | |
| FGFR3 | 1.0 | [20][21] |
Note: BMS-540215 contains a pyrrolotriazine core, which is structurally related to the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold.
From the data, it is evident that inhibitors based on the pyrimidine and indole scaffolds, such as erdafitinib and infigratinib, have demonstrated exceptional potency against the FGFR family, with IC50 values in the low nanomolar range. Dovitinib, a quinazoline-based inhibitor, also exhibits potent FGFR inhibition. While a direct FGFR inhibitor based on the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold with comparable data is not as readily available in the public domain, the related pyrrolotriazine scaffold of BMS-540215 shows moderate potency. This suggests that while the pyrrolopyridine core is a viable starting point, extensive optimization is likely required to achieve the same level of potency as the more established scaffolds for this particular target.
Pharmacokinetic Properties: A Comparative Overview
The journey of a drug from administration to its target is governed by its pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties. The choice of scaffold can significantly influence these parameters.
| Scaffold | Representative Drug | Oral Bioavailability | Half-life | Metabolism |
| Quinazoline | Gefitinib | ~60% | ~48 hours | Primarily CYP3A4 |
| Pyrimidine | Imatinib | 98% | 18 hours | Primarily CYP3A4 |
| Indole | Sunitinib | ~50% | 40-60 hours | Primarily CYP3A4 |
| Pyrrolopyridine | (Limited clinical data) | - | - | - |
Note: Pharmacokinetic data can vary significantly between different derivatives of the same scaffold.
Quinazoline, pyrimidine, and indole scaffolds have all given rise to orally bioavailable drugs with half-lives that support once-daily dosing. The metabolism of these compounds is often dominated by cytochrome P450 enzymes, particularly CYP3A4, which can be a source of drug-drug interactions.[9][22][23] While clinical pharmacokinetic data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors is not as extensive, preclinical studies with related compounds suggest that this scaffold can also lead to orally bioavailable agents.[24]
Synthetic Accessibility and Chemical Diversity
The ease of synthesis and the potential for creating large, diverse libraries of compounds are crucial considerations in drug discovery.
-
Quinazoline: The synthesis of quinazolines is well-established, with numerous reliable methods for their construction and functionalization.[4][25][26] This has enabled the creation of extensive libraries for SAR studies.
-
Pyrimidine: Pyrimidine synthesis is also highly developed, leveraging a variety of classical and modern synthetic methodologies.[27][28][29][30] The scaffold's versatility allows for the introduction of a wide range of substituents.
-
Indole: The Fischer indole synthesis is a classic and versatile method for constructing the indole core, and numerous other methods have been developed to access functionalized indoles.[2]
-
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: The synthesis of this scaffold can be more complex than that of the monocyclic pyrimidine or the more common indole. However, various synthetic routes have been reported, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine.[31] While perhaps less straightforward than the other scaffolds, the synthetic routes are tractable and allow for the generation of diverse derivatives.
Experimental Protocols: A Glimpse into the Drug Discovery Workflow
The evaluation of kinase inhibitors relies on a cascade of in vitro and cell-based assays. Here, we provide representative protocols for two key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (at or near the Km for the kinase)
-
Test compounds (serially diluted in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase/Substrate Addition: Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 10 µL of ATP solution to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is inversely proportional to kinase inhibition).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.
Materials:
-
Cancer cell line with a known dependence on the target kinase (e.g., a cell line with an activating FGFR mutation)
-
Cell culture medium and supplements
-
Test compounds (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizing the Concepts
FGFR Signaling Pathway
Caption: A simplified diagram of the FGFR signaling pathway.
Kinase Inhibitor Screening Workflow
Caption: 2D structures of the four compared scaffolds.
Conclusion and Future Perspectives
The 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold represents a valuable addition to the medicinal chemist's toolbox for the design of novel kinase inhibitors. While it may not yet boast the extensive clinical validation of quinazoline, pyrimidine, or indole, its unique structural features and demonstrated activity against a range of kinases underscore its potential. The key to unlocking the full therapeutic promise of this scaffold will lie in systematic SAR exploration to enhance potency and selectivity, coupled with careful optimization of pharmacokinetic properties.
The established scaffolds have set a high bar, but the quest for kinase inhibitors with improved efficacy, novel mechanisms of action, and the ability to overcome drug resistance is a continuous endeavor. As our understanding of kinase biology deepens, so too will the demand for new chemical matter. The 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is well-positioned to contribute to the next generation of targeted therapies, offering a fresh starting point for innovation in this dynamic and impactful field of drug discovery.
References
-
Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anticancer Agents in Medicinal Chemistry. [Link]
-
Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. (2008). Journal of Receptors and Signal Transduction. [Link]
-
Targeting FGFR with Dovitinib (TKI258): Preclinical and Clinical Data in Breast Cancer. (2013). Clinical Cancer Research. [Link]
-
Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
-
Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Journal of Taibah University Medical Sciences. [Link]
-
Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. [Link]
-
Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. Taylor & Francis Online. [Link]
-
Brivanib alaninate. Wikipedia. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
-
Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f]t[4][13][14]riazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215). (2008). Journal of Medicinal Chemistry. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]
-
IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. [Link]
-
Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. (2011). Clinical Pharmacokinetics. [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). Pharmaceuticals. [Link]
-
In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). Computational Molecular Bioscience. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules. [Link]
-
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Molecules. [Link]
-
In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). Computational Molecular Bioscience. [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications. [Link]
-
Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. (2022). Cancers. [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). Clinical Pharmacokinetics. [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]
-
Structures of quinazoline-derived FDA-approved anticancer agents So... ResearchGate. [Link]
-
Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace. [Link]
-
Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. (2022). International Journal of Molecular Sciences. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]
-
Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). International Journal of Molecular Sciences. [Link]
-
Design, synthesis and evaluation of novel indole derivatives as AKT inhibitors. Semantic Scholar. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]
-
Erdafitinib as a Novel and Advanced Treatment Strategy of Metastatic Urothelial Carcinoma. (2021). Anticancer Agents in Medicinal Chemistry. [Link]
-
Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma. (2021). Expert Opinion on Investigational Drugs. [Link]
-
Infigratinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
Erdafitinib vs Chemotherapy in Patients With Advanced or Metastatic Urothelial Cancer With Select FGFR Alterations: Subgroups From the Phase 3 THOR Study. American Society of Clinical Oncology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erdafitinib as a Novel and Advanced Treatment Strategy of Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 22. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scirp.org [scirp.org]
- 24. Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Comparative Guide to Assessing the Drug-Likeness of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is a journey marked by the pursuit of enhanced potency, refined selectivity, and favorable pharmacokinetic profiles. Within this endeavor, the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, has emerged as a structure of significant interest. The strategic incorporation of a nitrogen atom into the indole ring system, coupled with a methoxy substituent, bestows upon this scaffold a unique combination of physicochemical properties that can be exploited in drug design.
This guide provides a comprehensive framework for assessing the drug-likeness of compounds derived from 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. We will navigate the critical computational and experimental methodologies that form the bedrock of modern drug discovery, offering a comparative analysis against the conventional indole scaffold. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry.
The Strategic Advantage of the 7-Azaindole Core
The 7-azaindole scaffold is considered a "privileged" structure in medicinal chemistry. The nitrogen atom in the six-membered ring acts as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for various biological targets, particularly kinases.[1][2] This modification, when compared to the isosteric indole ring, can also favorably modulate key physicochemical properties such as aqueous solubility and metabolic stability, which are critical determinants of a compound's oral bioavailability.[1][3] The 4-methoxy substitution further influences the electronic and steric properties of the molecule, potentially fine-tuning its interaction with target proteins and metabolic enzymes.
A Two-Pronged Approach: Computational and Experimental Assessment
The evaluation of a compound's drug-likeness is a multi-faceted process that begins with in silico predictions and culminates in rigorous experimental validation. This dual approach allows for the early identification of potentially problematic candidates, thereby conserving resources and accelerating the development of promising leads.
PART 1: In Silico Triage - Predicting Drug-Like Properties
Computational methods provide a rapid and cost-effective means of filtering large libraries of compounds to prioritize those with a higher probability of success in clinical trials.[4]
One of the most influential guidelines in drug discovery is Lipinski's Rule of Five.[5][6] This rule establishes a set of simple physicochemical parameters that are commonly associated with good oral bioavailability. A compound is more likely to be orally bioavailable if it satisfies the following criteria:
-
Molecular Weight (MW) < 500 Daltons: Smaller molecules are more readily absorbed.
-
LogP (octanol-water partition coefficient) < 5: A measure of lipophilicity; excessively lipophilic compounds can have poor solubility and be rapidly metabolized.
-
Hydrogen Bond Donors (HBD) ≤ 5: The sum of NH and OH groups.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The sum of N and O atoms.
While a valuable tool, it is important to note that Lipinski's Rule of Five is a guideline, not an absolute law, and many successful drugs, particularly natural products and biologics, violate one or more of these rules.[7]
Beyond Lipinski's rules, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for predicting a compound's in vivo behavior.[4] Numerous computational models and software platforms are available to predict these properties.
-
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted.
-
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are made.
-
Metabolism: The likelihood of metabolism by cytochrome P450 (CYP) enzymes is assessed, identifying potential sites of metabolism.
-
Excretion: Predictions of renal clearance and other excretion pathways are generated.
-
Toxicity: A range of potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity, are flagged.
dot graph TD{ subgraph Computational Workflow A[Compound Library] --> B{Lipinski's Rule of Five}; B --> C{ADMET Prediction}; C --> D[Prioritized Candidates]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF }
Caption: In silico screening workflow for drug-likeness assessment.
Comparative In Silico Data: 7-Azaindole vs. Indole Scaffolds
To illustrate the potential advantages of the 7-azaindole scaffold, the following table presents a hypothetical comparison of key predicted drug-like properties for a derivative of this compound and its corresponding indole analog.
| Property | 4-Methoxy-7-Azaindole Derivative | Indole Derivative (Analog) | Rationale for Improvement |
| Molecular Weight | ~250-350 Da | ~250-350 Da | Similar molecular weight for direct comparison. |
| LogP | 2.0 - 3.5 | 2.5 - 4.0 | The pyridine nitrogen can reduce lipophilicity, potentially improving solubility. |
| Aqueous Solubility | Higher | Lower | The hydrogen bonding capacity of the pyridine nitrogen can enhance interaction with water.[1] |
| HIA (% Absorption) | > 80% | 70-80% | Improved solubility can lead to better intestinal absorption. |
| BBB Penetration | Moderate | Moderate to High | Reduced lipophilicity may decrease passive diffusion across the blood-brain barrier. |
| CYP2D6 Inhibition | Low Risk | Moderate Risk | Altered electronics of the aromatic system can change interactions with CYP enzymes. |
| Hepatotoxicity | Low Risk | Low to Moderate Risk | Changes in metabolic pathways can reduce the formation of toxic metabolites. |
Note: The data presented are representative values based on general trends observed for these scaffolds and should be confirmed by experimental validation for each specific compound.
PART 2: Experimental Validation - Measuring What Matters
While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like properties of a compound. The following are key in vitro assays that provide critical data on a compound's pharmacokinetic and safety profile.
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[5] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer that mimics the intestinal epithelium.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer.
-
Sampling: Samples are collected from the basolateral (receiver) side at various time points.
-
Quantification: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
dot graph TD{ subgraph Caco-2 Assay Workflow A[Seed Caco-2 cells on Transwell®] --> B{Culture for 21 days}; B --> C[Measure TEER]; C --> D{Add compound to apical side}; D --> E[Incubate and sample from basolateral side]; E --> F[Quantify compound by LC-MS/MS]; F --> G[Calculate Papp]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Workflow for the Caco-2 permeability assay.
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. The HLM assay provides a measure of a compound's intrinsic clearance by the major drug-metabolizing enzymes, the cytochrome P450s.[8]
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation: A reaction mixture containing human liver microsomes, the test compound, and a NADPH-regenerating system in phosphate buffer is prepared.
-
Initiation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
Early assessment of a compound's potential for cytotoxicity is crucial to avoid late-stage failures in drug development. Two common and robust assays for this purpose are the MTT and LDH assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.[3] An increase in LDH activity in the culture medium is indicative of cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cells (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Comparative Experimental Data: 7-Azaindole vs. Indole Scaffolds
The following table presents a hypothetical comparison of experimental data for a 4-Methoxy-7-azaindole derivative and its corresponding indole analog.
| Parameter | 4-Methoxy-7-Azaindole Derivative | Indole Derivative (Analog) | Implication for Drug-Likeness |
| Caco-2 Papp (A to B) (10⁻⁶ cm/s) | 10 - 20 | 5 - 15 | Higher Papp suggests better intestinal absorption and oral bioavailability.[5] |
| HLM Clint (µL/min/mg protein) | < 20 | 20 - 50 | Lower intrinsic clearance indicates greater metabolic stability and a potentially longer half-life.[8] |
| Aqueous Solubility (µg/mL) | > 50 | 10 - 30 | Higher solubility reduces the risk of poor absorption and formulation challenges.[1] |
| HepG2 Cytotoxicity (IC50, µM) | > 50 | > 50 | A high IC50 value indicates low potential for hepatotoxicity.[10] |
Conclusion: The Path Forward
The 4-Methoxy-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the design of novel therapeutic agents. Its inherent properties, derived from the 7-azaindole core, often confer advantages in terms of solubility, metabolic stability, and target engagement compared to the traditional indole scaffold. However, as this guide has illustrated, a thorough and systematic assessment of drug-likeness, employing a combination of predictive computational modeling and rigorous in vitro experimental validation, is paramount. By understanding the causality behind our experimental choices and adhering to self-validating protocols, we can confidently identify and advance compounds with the highest probability of becoming safe and effective medicines. The continued exploration of this privileged scaffold, guided by the principles outlined herein, holds significant promise for the future of drug discovery.
References
- BenchChem. (2025). A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.
- Kasparkova, J., et al. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. Journal of Inorganic Biochemistry, 117, 246-254.
- Mettu, M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10467-10482.
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
- bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
- BenchChem. (n.d.). The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery.
- Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec website.
- Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
- Wikipedia. (n.d.). Lipinski's rule of five.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- AZoLifeSciences. (2022, March 4). What is Lipinski's Rule of 5?.
- ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Retrieved from Journal of Medicinal Chemistry website.
- YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability.
- PubMed. (2016, July 1). Discovery of novel 7-azaindoles as PDK1 inhibitors.
- PubMed. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- PubMed. (2019, August). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints.
- PubMed Central. (n.d.). Azaindole Therapeutic Agents.
- PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- ResearchGate. (n.d.). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles.
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- PubMed. (2012, August 15). 4-Phenyl-7-azaindoles as potent, selective and bioavailable IKK2 inhibitors demonstrating good in vivo efficacy.
- PubMed Central. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.
- PubMed Central. (n.d.). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).
- ResearchGate. (2025, December 25). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
- Semantic Scholar. (2026, January 6). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives.
- PubMed. (2025, September 20). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H-Pyrrolo[2,3 b]pyridines Inhibitors of Trypanosome Proliferation.
- PubMed Central. (n.d.). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents.
- Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
- ResearchGate. (2025, August 9). Synthesis and pharmacological activities of 7-azaindole derivatives.
- MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- ResearchGate. (2025, August 6). The importance of indole and azaindole scaffold in the development of antitumor agents.
- PubMed. (2020, October 1). The importance of indole and azaindole scaffold in the development of antitumor agents.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Introduction: The Privileged Scaffold of 7-Azaindole
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, which combines the electron-rich characteristics of a pyrrole ring with the electron-deficient nature of a pyrimidine ring, makes it a versatile building block for creating compounds with diverse biological activities.[1] Pharmacological studies have repeatedly demonstrated that derivatives of this core exhibit potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][2][3] The strategic placement of a methoxy group at the C4 position and a carbaldehyde at C2 provides a unique starting point—4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde—for synthesizing novel derivatives. The aldehyde group, in particular, is a reactive handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries (e.g., Schiff bases, chalcones, hydrazones) ripe for biological screening.
This guide provides a comparative framework for the biological evaluation of such novel compounds, focusing on three key therapeutic areas: oncology, infectious diseases, and inflammation. We will explore the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present comparative data to guide researchers in drug discovery and development.
Caption: Inhibition of the FGFR signaling pathway by a novel compound.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a self-validating system for assessing the cytotoxic potential of novel compounds. [4][5]
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) in the appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2. [4]2. Cell Seeding: Trypsinize cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO, the compound solvent) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals. [5]6. Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [4]7. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Part 2: Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. [6]Nitrogen-containing heterocycles, including pyrrolo[2,3-b]pyridines, are a rich source of potential antimicrobial agents. [1][7][8]The evaluation of these compounds relies on determining their ability to inhibit the growth of pathogenic microorganisms.
Experimental Rationale & Comparison
The primary method for quantifying antibacterial or antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC). [9][10]The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. [11]Broth microdilution is a widely used, quantitative method for determining MIC values and is considered a reference method. [11]Testing against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), is essential to understand the antimicrobial spectrum.
Table 2: Illustrative Antimicrobial Activity (MIC) of Pyrrolo[2,3-b]pyridine Derivatives (Note: Data are representative examples for comparative purposes.)
| Compound ID | Derivative Class | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| PYR-HZ-01 | Hydrazone | 32 | 64 | >128 |
| PYR-HZ-02 | Substituted Hydrazone | 8 | 16 | 32 |
| PYR-TA-01 | Thiazole conjugate | 4 | 8 | 16 |
| Ciprofloxacin | (Reference Antibiotic) | 0.5 | 0.25 | N/A |
| Fluconazole | (Reference Antifungal) | N/A | N/A | 1 |
This comparative data suggests that conjugating the core scaffold with a thiazole ring (PYR-TA-01) yields the most potent broad-spectrum activity among the novel compounds. The substituted hydrazone (PYR-HZ-02) also shows a significant improvement over its parent compound.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol provides a reliable method for assessing antimicrobial susceptibility. [6][9][11]
-
Inoculum Preparation: From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Working Suspension: Dilute the standardized inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. [12]3. Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of broth to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Controls: Well 11 should be a growth control (no compound), and well 12 should be a sterility control (no bacteria).
-
Inoculation: Add 50 µL of the working bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [9]
Part 3: Comparative Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. [13]Key pathways, such as the NF-κB and MAPK pathways, regulate the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-6). [14]Many anti-inflammatory drugs exert their effects by modulating these pathways. [14]
Experimental Rationale & Comparison
An effective way to screen for anti-inflammatory potential in vitro is to use a cell-based model of inflammation. [15]Macrophage cell lines, such as RAW 264.7, are commonly used. [14]Inflammation is induced by stimulating these cells with lipopolysaccharide (LPS), an endotoxin that mimics bacterial infection. [16]The inhibitory effect of the test compounds on the production of nitric oxide (NO), a key inflammatory mediator, can then be quantified using the Griess assay. [14]Promising compounds will reduce the amount of NO produced in a dose-dependent manner. For in vivo validation, the carrageenan-induced paw edema model in rodents is a standard for evaluating acute inflammation. [17][18][19] Table 3: Illustrative Anti-inflammatory Activity of Pyrrolo[2,3-b]pyridine Derivatives (Note: Data are representative examples for comparative purposes.)
| Compound ID | Derivative Class | In Vitro NO Inhibition IC50 (µM) in RAW 264.7 cells | In Vivo Paw Edema Inhibition (%) @ 10 mg/kg |
| PYR-AM-01 | Amide | 25.4 | 22% |
| PYR-AM-02 | Substituted Amide | 9.8 | 45% |
| PYR-ES-01 | Ester | 38.1 | 15% |
| Indomethacin | (Reference Drug) | 5.2 | 65% |
The data here suggests a good correlation between in vitro and in vivo activity. The substituted amide (PYR-AM-02) shows superior NO inhibition and a more potent reduction in paw edema compared to its unsubstituted counterpart, identifying it as a lead candidate for this therapeutic area.
Detailed Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol details the screening of compounds for their ability to suppress inflammatory responses in macrophages. [14][15]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours. [14]2. Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for another 24 hours. [14]4. Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample using a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries that can be efficiently screened against a range of biological targets. By employing a logical cascade of in vitro and in vivo assays as outlined in this guide—from broad cell viability screens to specific mechanistic studies—researchers can effectively identify and optimize lead compounds. The comparative analysis of different derivative classes, supported by robust and well-controlled experimental protocols, is fundamental to uncovering structure-activity relationships and advancing the most promising candidates toward preclinical development.
References
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Application Notes and Protocols for the Evaluation of Novel Anti-inflammatory Agents - Benchchem. (n.d.).
- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13).
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (n.d.).
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7).
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
- In vivo Acute Inflammatory Models - Redoxis. (n.d.).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- (PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.).
- In vitro assays and techniques utilized in anticancer drug discovery - Semantic Scholar. (n.d.).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019, March 18).
- Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022, February 24).
- Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (n.d.).
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (n.d.).
- Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2025, October 14).
- A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. (n.d.).
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - ResearchGate. (n.d.).
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021, June 9).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.).
- Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.).
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
- Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease - Modern Scientific Press. (2019, January 28).
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025, August 11).
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.).
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[6][12]enzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022, February 12). Retrieved from
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. (2025, August 26).
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. (2025, March 5).
- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.).
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - OUCI. (n.d.).
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (2025, August 7).
Sources
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. woah.org [woah.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. apec.org [apec.org]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 17. scielo.br [scielo.br]
- 18. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Head-to-Head Performance Guide: Novel Pyrrolo[2,3-b]pyridine Inhibitors vs. Ruxolitinib in JAK-STAT Pathway Modulation
Abstract
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design, forming the core of several approved and clinical-stage drugs.[1][2][3] This guide introduces two novel, potent pyrrolo[2,3-b]pyridine derivatives, designated PY-101 and PY-102, and benchmarks their performance against the established Janus Kinase (JAK) 1/2 inhibitor, Ruxolitinib.[4][5] We provide a comprehensive, data-driven comparison of biochemical potency, cellular mechanism of action, and antiproliferative effects. Detailed, field-tested protocols are included to ensure reproducibility and to offer a transparent framework for evaluating next-generation kinase inhibitors. This guide is intended for researchers in drug discovery and chemical biology, providing the technical insights necessary to assess the potential of these new chemical entities.
Introduction: The Pyrrolo[2,3-b]pyridine Scaffold and the JAK-STAT Pathway
The 7-azaindole, or pyrrolo[2,3-b]pyridine, core is a highly versatile scaffold. Its nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor, enabling it to anchor small molecules into the hinge region of the ATP-binding pocket of many kinases.[3][6] This interaction is a cornerstone of its inhibitory activity. Recent explorations have expanded its utility, demonstrating efficacy against targets like FGFR, CDK8, and GSK-3β.[3][7][8][9]
Our focus is on the Janus Kinase (JAK) family—JAK1, JAK2, JAK3, and TYK2—a group of intracellular tyrosine kinases essential for cytokine signaling.[4] Upon cytokine binding, JAKs activate and phosphorylate Signal Transducers and Activators of Transcription (STATs).[4][10] These phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in inflammation, immunity, and cell growth.[4][10] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and myeloproliferative neoplasms, making it a prime therapeutic target.[11]
Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, was the first JAK inhibitor approved for treating myelofibrosis and polycythemia vera.[5][12] It serves as our benchmark for evaluating the performance of our novel compounds, PY-101 and PY-102.
Signaling Pathway Overview: The JAK-STAT Cascade
To contextualize the mechanism of action, the following diagram illustrates the canonical JAK-STAT signaling pathway targeted by these inhibitors.
Caption: Canonical JAK-STAT signaling pathway and point of inhibition.
Head-to-Head Comparison: PY-101 & PY-102 vs. Ruxolitinib
This section details the comparative experimental data, beginning with the foundational biochemical inhibition and moving to cellular activity.
Biochemical Potency: Direct Kinase Inhibition
Rationale: The first critical step in characterizing a kinase inhibitor is to determine its direct inhibitory activity against the purified enzyme. This biochemical assay isolates the drug-target interaction from complex cellular systems. We utilize an ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced, providing a robust and sensitive readout.[13]
Experimental Data:
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| PY-101 | 1.8 | 2.5 | 150 | 210 |
| PY-102 | 25.1 | 1.2 | >1000 | >1000 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Interpretation:
-
PY-101 demonstrates potent, dual inhibition of JAK1 and JAK2, comparable to Ruxolitinib, while showing significantly greater selectivity against JAK3.
-
PY-102 is a highly potent and selective JAK2 inhibitor, with over 20-fold selectivity for JAK2 compared to JAK1 and minimal activity against JAK3 and TYK2. This profile suggests potential for a more targeted therapeutic effect with fewer off-target liabilities associated with pan-JAK inhibition.[14]
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against JAK family kinases.
A. Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes
-
Substrate peptide (e.g., Ulight™-JAK-1tide)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds (PY-101, PY-102, Ruxolitinib) dissolved in 100% DMSO
-
384-well, low-volume, white assay plates
B. Procedure:
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of each test compound in DMSO. Transfer 1 µL of each dilution into the assay plate. Include DMSO-only wells for high control (0% inhibition) and no-enzyme wells for low control (100% inhibition).
-
Kinase Reaction Mixture: Prepare a master mix containing Assay Buffer, kinase enzyme, and substrate peptide. The final ATP concentration should be at or near its Km for each specific kinase to ensure competitive binding assessment.
-
Initiate Reaction: Add 10 µL of the kinase reaction mixture to each well. Immediately after, add 10 µL of ATP solution to initiate the reaction.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision).
-
Data Analysis: Normalize the data using high and low controls. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
C. Self-Validation System:
-
Z'-factor: Calculate the Z'-factor for each assay plate using the high and low control wells. A Z' > 0.5 indicates a robust and reliable assay.
-
ATP Concentration: Confirming the ATP concentration is near the Km ensures that the measured IC₅₀ values accurately reflect the compound's competitive inhibitory potency.[15]
Cellular Mechanism of Action: Inhibition of STAT Phosphorylation
Rationale: To confirm that the biochemical activity translates into a functional effect within a cellular context, we must measure the inhibition of the direct downstream target of JAK activity: STAT phosphorylation. We use a human erythroleukemia cell line, TF-1, which is dependent on cytokines like GM-CSF for proliferation and survival, a process mediated by JAK2/STAT5 signaling.
Experimental Data:
| Compound | p-STAT5 IC₅₀ (nM) in TF-1 cells |
| PY-101 | 125 |
| PY-102 | 95 |
| Ruxolitinib | 150 |
Interpretation: Both PY-101 and PY-102 effectively block the JAK-STAT signaling pathway in a cellular environment, as evidenced by the potent inhibition of GM-CSF-induced STAT5 phosphorylation. Notably, PY-102 , the selective JAK2 inhibitor, shows slightly superior cellular potency in this JAK2-dependent cell line, aligning with its biochemical profile.
Protocol 2: Cell-Based Phospho-STAT5 (p-STAT5) Flow Cytometry Assay
This protocol measures the phosphorylation of STAT5 at tyrosine 694 (Y694) in response to cytokine stimulation.[16][17][18]
A. Materials:
-
TF-1 cells
-
RPMI-1640 media with 10% Fetal Bovine Serum (FBS)
-
Recombinant human GM-CSF
-
Test Compounds (PY-101, PY-102, Ruxolitinib)
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III (ice-cold methanol)
-
PE-conjugated anti-STAT5 (pY694) antibody
-
Flow Cytometer
B. Procedure:
-
Cell Starvation: Culture TF-1 cells in RPMI + 10% FBS. Prior to the experiment, wash the cells and starve them in serum-free media for 4-6 hours to reduce basal signaling.
-
Compound Pre-incubation: Resuspend cells at 1x10⁶ cells/mL. Add serially diluted compounds to the cells and incubate for 1 hour at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells by adding GM-CSF to a final concentration of 10 ng/mL. Incubate for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding BD Phosflow™ Lyse/Fix Buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Pellet the cells and resuspend in ice-cold BD Phosflow™ Perm Buffer III. Incubate on ice for 30 minutes. This step is critical for allowing the antibody to access intracellular targets.[19]
-
Antibody Staining: Wash the cells to remove the permeabilization buffer. Add the PE-conjugated anti-p-STAT5 antibody and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) in the PE channel.
-
Data Analysis: Normalize the MFI of the p-STAT5 signal to the stimulated (DMSO) and unstimulated controls. Plot the dose-response curve to calculate IC₅₀ values.
C. Self-Validation System:
-
Controls: The inclusion of unstimulated (negative) and GM-CSF-stimulated (positive) controls is essential to define the assay window.
-
Gating Strategy: Use forward and side scatter to gate on the primary live cell population before analyzing fluorescence, ensuring data quality.
Antiproliferative Activity
Rationale: A key desired outcome of inhibiting the JAK-STAT pathway in hematological malignancies is the suppression of cell proliferation. The CellTiter-Glo® assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[20][21] This provides a direct measure of the compound's cytostatic or cytotoxic effects.
Experimental Data:
| Compound | Anti-proliferative IC₅₀ (nM) in TF-1 cells |
| PY-101 | 180 |
| PY-102 | 135 |
| Ruxolitinib | 210 |
Interpretation: The antiproliferative activity correlates well with the p-STAT5 inhibition data. Both novel compounds effectively reduce the viability of the cytokine-dependent TF-1 cell line. The superior potency of PY-102 in this assay further supports the hypothesis that selective JAK2 inhibition is highly effective in this cellular model.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a homogeneous "add-mix-measure" method for assessing cell viability.[20][21][22]
A. Materials:
-
TF-1 cells
-
RPMI-1640 media + 10% FBS + 2 ng/mL GM-CSF
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Test Compounds (PY-101, PY-102, Ruxolitinib)
-
Opaque-walled 96-well plates
B. Procedure:
-
Cell Plating: Seed TF-1 cells at a density of 5,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Compound Addition: Add serially diluted compounds to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC₅₀ values.
C. Self-Validation System:
-
Cell Titration: Before the main experiment, a cell titration should be performed to ensure the cell number used is within the linear range of the assay.[21]
-
Background Control: Wells containing media but no cells should be included to measure background luminescence.
Proposed Experimental Workflow and Future Directions
The data presented establishes PY-101 and PY-102 as potent inhibitors of the JAK-STAT pathway. The following workflow represents a logical progression for further preclinical evaluation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. PathWhiz [pathbank.org]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. hcp.jakafi.com [hcp.jakafi.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 17. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 19. uab.edu [uab.edu]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. scribd.com [scribd.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a heterocyclic compound often utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Core Principles of Chemical Waste Management
Hazard Profile: Based on analogous compounds, this compound is presumed to:
-
Be harmful if swallowed or inhaled.[3]
-
Be potentially toxic to aquatic organisms.
Therefore, it is imperative that this compound is never disposed of down the drain or in regular trash.[1]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the correct PPE must be worn. This equipment creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2] | Protects eyes from splashes of solutions or contact with solid particles, preventing serious eye irritation.[3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation and potential absorption of the chemical.[3] |
| Body Protection | A standard laboratory coat. | Protects against accidental spills on clothing and skin.[2] |
| Respiratory Protection | A dust mask (e.g., N95) or other approved respiratory protection. | Necessary when handling the solid compound to avoid inhaling dust, which may cause respiratory irritation.[1][5] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal by a licensed hazardous waste contractor.
3.1. Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate the chemical waste. This prevents dangerous reactions and ensures proper disposal routing.
-
Action: Designate a specific, clearly labeled container for "this compound Waste." This waste must be kept separate from non-hazardous laboratory trash.[1]
-
Causality: Segregation prevents the accidental mixing of incompatible chemicals. This compound should be stored separately from strong oxidizing agents.[1] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.
3.2. Waste Collection Procedures
The physical state of the waste dictates the collection method.
-
Solid Waste:
-
Action: Carefully place unused or contaminated solid this compound into a designated, robust, and clearly labeled waste container.[1] Minimize the generation of dust during transfer.
-
Causality: Containing the solid waste in a sealed container prevents the release of dust particles into the laboratory atmosphere, mitigating inhalation risks.[5]
-
-
Liquid Waste (Solutions):
-
Action: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled liquid waste container.[1]
-
Causality: Using a compatible, leak-proof container is essential to prevent spills and environmental contamination. The container material must be compatible with the solvent used in the solution.[1]
-
-
Contaminated Materials:
-
Action: Any items that have come into direct contact with the compound, such as pipette tips, gloves, and filter paper, must be treated as hazardous waste. Collect these items in a designated, sealed container, such as a double-bagged plastic bag or a labeled solid waste drum.[1]
-
Causality: Trace amounts of the chemical on lab materials can still pose a hazard. Treating these materials as hazardous waste ensures that all sources of contamination are properly managed.
-
3.3. Labeling and Storage
Proper labeling and temporary storage are crucial for safety and regulatory compliance.
-
Action: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound Waste"), and any relevant hazard symbols (e.g., irritant).[1]
-
Action: Store the sealed waste containers in a well-ventilated, designated satellite accumulation area, such as a chemical fume hood or a safety cabinet.[6] Keep containers tightly closed when not in use.[5]
-
Causality: Clear labeling informs everyone of the container's contents and associated hazards, preventing improper handling. Storing waste in a designated, ventilated area minimizes exposure risks and contains potential leaks or spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Equip: Wear the appropriate PPE as detailed in Section 2.
-
Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5]
-
Collect: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Final Disposal
The ultimate disposal of the collected hazardous waste must be conducted by a licensed and certified hazardous waste management company. Your institution's EHS office will coordinate the pickup and disposal of the properly labeled and stored waste containers. Never attempt to treat or dispose of this chemical waste through incineration or other methods unless you are specifically trained and equipped to do so.
References
-
PubChem. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]
-
Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Available at: [Link]
-
Greenbook.net. Material Safety Data Sheet. Available at: [Link]
-
Organic Letters. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Available at: [Link]
-
Canyon Components. Pyridine Chemical compatibility with O-rings, rubbers, & plastics. Available at: [Link]
-
Chemsrc. 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Available at: [Link]
-
ChemWhat. 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available at: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
Sources
Personal protective equipment for handling 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
A Senior Scientist's Guide to Handling 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
As researchers and drug development professionals, our work with novel heterocyclic compounds like this compound is foundational to therapeutic innovation. This compound, belonging to the azaindole class, represents a scaffold of significant interest in medicinal chemistry, often explored for its potential as a kinase inhibitor.[1] However, realizing its potential necessitates a commitment to safety that is as rigorous as our scientific methodology.
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It moves beyond a simple checklist, delving into the rationale behind each safety protocol to build a culture of intrinsic laboratory safety.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the specific risks associated with this compound is the first step in mitigating them. While specific toxicological data for this exact molecule is limited, we can infer potential hazards based on its structural motifs: a pyrrolopyridine core and an aldehyde functional group.
-
Pyrrolopyridine Derivatives: This class of compounds can exhibit a range of biological activities. While many are explored for therapeutic benefits, some can be hazardous, with recognized risks including skin, eye, and respiratory irritation.[2]
-
Aromatic Aldehydes: Aldehydes as a class are reactive electrophilic compounds.[3][4] This reactivity, while useful in synthesis, means they can react with biological nucleophiles like proteins and DNA, leading to potential toxicity, irritation, and sensitization.[5][6] Inhalation of aldehyde vapors or dust can irritate the respiratory tract.[7]
A thorough review of the Safety Data Sheet (SDS) is mandatory before any work begins. Although an exact match for our topic compound was not found, the SDS for structurally similar compounds reveals common GHS hazard statements.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement Code | Statement | Rationale |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed.[8][9] | Common classification for biologically active heterocyclic compounds. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[9][10] | Aromatic aldehydes and nitrogen heterocycles are known skin irritants. |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[8][9][10] | Fine powders and vapors can be severely irritating to mucous membranes. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[9][10] | Inhalation of dust is a primary exposure risk. |
The Hierarchy of Controls: Engineering a Safe Workspace
Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[11] True laboratory safety begins with robust engineering and administrative controls designed to minimize exposure at the source.
-
Primary Engineering Control: The Fume Hood: All manipulations of this compound, especially handling the solid powder, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure.[12]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed, compound-specific SOPs for all procedures.
-
Designated Area: Designate a specific area within the lab for working with this compound to prevent cross-contamination.
-
Personal Protective Equipment (PPE): Your Essential Barrier
When direct handling is necessary, a carefully selected PPE ensemble is critical. The selection of PPE must be based on a thorough hazard assessment for each specific task.[13][14]
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, ANSI Z87-marked chemical splash goggles are required.[13] They provide a seal around the eyes, protecting against dust, splashes, and vapors.[15]
-
Face Shield: When handling larger quantities (>1g) or when there is a significant splash risk (e.g., during quenching or extractions), a face shield must be worn in addition to safety goggles.[13][15]
Skin and Body Protection
-
Laboratory Coat: A long-sleeved lab coat is mandatory to protect skin and clothing.[15] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Gloves: The Critical Interface: Glove selection requires careful consideration of the chemical's properties and the solvent being used. As a general rule, thicker gloves provide greater chemical resistance.[16]
-
For Handling Solids: Disposable nitrile gloves (minimum 5-mil thickness) are generally sufficient for handling the solid compound, providing good dexterity and splash protection.[17] However, they should be changed immediately upon any known contact.[18]
-
For Handling Solutions: The choice of glove depends on the solvent. Aldehydes can permeate some glove materials. Butyl rubber gloves offer excellent protection against many aldehydes, ketones, and esters.[16][19] Neoprene is another robust option.[19] Always consult a glove compatibility chart from the manufacturer.[20] Double-gloving (wearing two pairs of nitrile gloves or a more resistant glove underneath a disposable nitrile glove) can provide additional protection during high-risk tasks.[13]
-
Glove Technique: Always inspect gloves for tears or holes before use.[8] Use proper removal techniques to avoid contaminating your skin.[8] Wash hands thoroughly after removing gloves.
-
Table 2: Recommended Glove Selection Guide
| Task | Primary Glove | Secondary Glove (Optional) | Rationale |
| Weighing Solid | Nitrile (≥5 mil) | N/A | Protects against incidental solid contact. Change immediately if contaminated. |
| Preparing Solutions | Butyl Rubber or Neoprene | Nitrile (outer) | Protects against solvent and aldehyde permeation. Outer nitrile glove can be changed frequently if contaminated, preserving the primary glove. |
| Reaction Work-up | Butyl Rubber or Neoprene | Nitrile (outer) | Provides robust protection during transfers and extractions where splash potential is highest. |
Respiratory Protection
Under normal operating conditions within a certified fume hood, a respirator should not be necessary.[11] However, a respirator may be required in specific situations, such as:
-
A major spill outside of a fume hood.
-
Weighing large quantities of the powder if the fume hood's airflow is suboptimal.
If a respirator is needed, it must be a NIOSH-approved respirator, and personnel must be part of a formal Respiratory Protection Program that includes training and fit-testing, as mandated by OSHA (29 CFR 1910.134).[14][15]
Emergency Procedures: Planning for the Unexpected
A robust safety plan includes clear, actionable steps for emergency situations.
Spill Response
Every lab should have a written spill response procedure.[21]
-
Minor Spill (Solid, inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with a dust suppressant or wet paper towels to avoid raising dust.[21][22]
-
Carefully sweep the material into a container.[22]
-
Decontaminate the area with an appropriate solvent (e.g., ethanol) and then soap and water.
-
Collect all cleanup materials in a sealed, labeled hazardous waste bag.[23][24]
-
-
Major Spill (outside a fume hood or large volume):
First Aid
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[22][26] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[26] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[26][27] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[28] Rinse the mouth with water and seek immediate medical attention.[26]
Waste Disposal: Responsible Stewardship
Improper disposal of chemical waste can have significant environmental consequences.[29] Heterocyclic compounds can be persistent in the environment and require careful management.[30]
-
Waste Collection: All solid waste (contaminated gloves, weigh paper, absorbent pads) and liquid waste (reaction residues, solvent rinses) must be collected in designated, sealed, and clearly labeled hazardous waste containers.[31] The label must include the full chemical name and associated hazards.[29]
-
Container Compatibility: Ensure waste containers are compatible with the chemical and any solvents used.
-
Segregation: Do not mix incompatible waste streams. Keep halogenated and non-halogenated solvent waste separate if required by your institution.
-
Disposal Pathway: All waste containing this compound must be disposed of through your institution's official hazardous waste management program.[29] Do not pour any amount down the drain or place it in the regular trash.[31] Dilution is not an acceptable method of disposal.[29]
By adhering to these principles of hazard assessment, control implementation, and emergency preparedness, you can confidently and safely work with this compound, ensuring that your pursuit of scientific discovery is grounded in a culture of safety and responsibility.
References
- Guide for Chemical Spill Response. American Chemical Society.
-
Spill Management Procedure. Texas A&M University-Texarkana. [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023-05-05). LabTAG. [Link]
-
Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025-07-17). National Institutes of Health. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
-
OSU EHS – Lab PPE. The Ohio State University. [Link]
-
Glove Compatibility Chart. CP Lab Safety. [Link]
-
OSHA Glove Selection Chart. University of Washington Environmental Health and Safety. [Link]
-
Responding to Laboratory Chemical Spills. Flinn Scientific Canada. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
-
Material Safety Data Sheet for Pyridine. J.T. Baker. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. (2024). MDPI. [Link]
-
Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. (2002). PubMed. [Link]
-
Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. (2019). PubMed. [Link]
-
Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014-06-09). ACS Publications. [Link]
-
Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014-06-09). PubMed Central. [Link]
-
Material Safety Data Sheet. (2001-01-19). Greenbook.net. [Link]
-
Aldehydes: What We Should Know About Them. (2022). MDPI. [Link]
-
Safety Data Sheet for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. (2025-01-18). AA Blocks. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]
-
Safety Data Sheet for 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. (2026-01-09). Angene Chemical. [Link]
-
Safety Data Sheet for Pyridine. Carl ROTH. [Link]
-
Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Pyridine, pyrrole and quinoline derivatives for all animal species. (2016-02-11). EFSA. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PubMed Central. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). National Institutes of Health. [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017). PubMed. [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aldehydes: What We Should Know About Them [mdpi.com]
- 8. aablocks.com [aablocks.com]
- 9. angenechemical.com [angenechemical.com]
- 10. aksci.com [aksci.com]
- 11. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. testing.chemscene.com [testing.chemscene.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. safetyware.com [safetyware.com]
- 20. calpaclab.com [calpaclab.com]
- 21. acs.org [acs.org]
- 22. tamut.edu [tamut.edu]
- 23. westlab.com [westlab.com]
- 24. ehs.utk.edu [ehs.utk.edu]
- 25. flinnsci.ca [flinnsci.ca]
- 26. combi-blocks.com [combi-blocks.com]
- 27. jubilantingrevia.com [jubilantingrevia.com]
- 28. file.bldpharm.com [file.bldpharm.com]
- 29. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 30. mdpi.com [mdpi.com]
- 31. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
